molecular formula C12H14F2N2O B6416173 1-(2,4-Difluorobenzoyl)-2-methylpiperazine CAS No. 1240578-61-3

1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Cat. No.: B6416173
CAS No.: 1240578-61-3
M. Wt: 240.25 g/mol
InChI Key: OKRCYZPNVZZHNW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a piperazine-based chemical building block of interest in medicinal chemistry and drug discovery. Piperazine derivatives are fundamental scaffolds in numerous bioactive compounds and pharmaceuticals . Specifically, N-acylated piperazines containing the 2,4-difluorobenzoyl group have been investigated for their potential as serotonin 5-HT2A receptor antagonists, adenosine A2A receptor antagonists, and kinase inhibitors . The conformational behavior of such benzoyl-substituted piperazines, resulting from the hindered rotation of the C–N amide bond, is a critical area of study as it can influence biological activity and material properties . Researchers value this compound for developing new therapeutic agents and for use in dynamic NMR studies to understand rotational energy barriers in amides. This product is designated For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCYZPNVZZHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties and Regioselective Synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Executive Summary

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a highly specialized, conformationally restricted heterocyclic building block widely utilized in modern medicinal chemistry. The integration of a piperazine core, a chiral C2-methyl group, and a 2,4-difluorobenzoyl moiety creates a versatile pharmacophore capable of modulating physicochemical properties, enhancing metabolic stability, and dictating precise spatial orientations in target binding. This guide provides an in-depth analysis of its chemical properties, structural dynamics, and a validated, self-correcting protocol for its regioselective synthesis.

Physicochemical & Structural Profiling

The molecular architecture of 1-(2,4-difluorobenzoyl)-2-methylpiperazine is defined by three critical domains:

  • The 2,4-Difluorophenyl Ring : The strongly electron-withdrawing fluorine atoms lower the pKa of the adjacent amide, while significantly enhancing lipophilicity and providing a "metabolic shield" against Cytochrome P450-mediated aromatic oxidation.

  • The Amide Bond (N1) : Exhibits partial double-bond character due to lone-pair resonance, leading to restricted rotation.

  • The C2-Methyl Group : Introduces a stereocenter and forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions, typically locking the methyl group in an equatorial position.

Table 1: Key Physicochemical Properties & Pharmacological Rationale

PropertyValuePharmacological Implication
Molecular Formula C12H14F2N2OOptimal low-molecular-weight fragment for modular drug design.
Molecular Weight 240.25 g/mol Highly efficient ligand efficiency (LE) potential; leaves room for API expansion.
Predicted pKa (N4) ~8.3 - 8.8Remains protonated at physiological pH (7.4), ensuring favorable aqueous solubility.
LogP (Predicted) ~1.5 - 2.0Balanced lipophilicity, ideal for oral bioavailability and membrane permeability.
H-Bond Donors/Acceptors 1 / 3Offers robust interaction vectors for kinase and GPCR active sites.

Conformational Dynamics and Analytical Characterization

A hallmark of benzoylated piperazines is the presence of rotational isomers (rotamers) . The N1-carbonyl bond possesses significant double-bond character, restricting free rotation.

  • NMR Spectroscopy : In ¹H and ¹³C NMR (e.g., in DMSO-d6 or CDCl3), the signals for the piperazine protons and carbons often appear duplicated or broadened at room temperature. High-temperature dynamic NMR is required to reach the coalescence point and resolve a time-averaged spectrum.

  • X-Ray Crystallography : In the solid state, these compounds crystallize in a single preferred conformation (usually the anti-conformer relative to the bulky C2-methyl group) to minimize steric clash .

Pharmacophore Core 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Core Scaffold N4 N4 Secondary Amine Nucleophilic Center H-Bond Donor/Acceptor Core->N4 SN2/Buchwald-Hartwig Methyl C2 Methyl Group Conformational Restrictor Induces Chirality Core->Methyl Steric Hindrance Amide N1 Amide Bond Rotameric Dynamics H-Bond Acceptor Core->Amide Restricted Rotation Fluoro 2,4-Difluorophenyl Metabolic Shield Lipophilicity Enhancer Core->Fluoro Halogen Bonding

Fig 1: Pharmacophore mapping and reactivity nodes of the core scaffold.

Regioselective Synthesis: The Core Directive

The synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine presents a classic regioselectivity challenge. The starting material, 2-methylpiperazine, possesses two secondary amines: the sterically hindered N1 (adjacent to the methyl) and the unhindered N4.

Direct acylation with 2,4-difluorobenzoyl chloride thermodynamically and kinetically favors the unhindered N4 position . Therefore, to achieve exclusive N1 acylation, a rigorous protection-deprotection workflow must be employed.

Causality of Experimental Design : By utilizing Di-tert-butyl dicarbonate (Boc2O) at cryogenic temperatures (-78°C), the reaction is placed under strict kinetic control. The bulky tert-butoxycarbonyl group cannot easily access the sterically encumbered N1 position, resulting in near-quantitative protection of N4. Subsequent acylation of N1 is forced via the addition of a hypernucleophilic catalyst (DMAP), overcoming the local steric hindrance.

Step-by-Step Experimental Protocol

Phase 1: Regioselective N4 Protection

  • Preparation : Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cryogenic Control : Cool the reaction vessel to -78°C using a dry ice/acetone bath under an inert argon atmosphere.

  • Addition : Add a solution of Boc2O (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction : Maintain at -78°C for 2 hours, then slowly warm to 0°C.

  • Validation : Monitor via TLC (Ninhydrin stain). The intermediate, 4-Boc-2-methylpiperazine, will stain positive due to the remaining free N1 secondary amine.

Phase 2: N1 Amidation

  • Preparation : To the crude 4-Boc-2-methylpiperazine in DCM at 0°C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Acylation : Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation : LC-MS will confirm the mass of the fully protected intermediate. The TLC spot will now be UV-active (due to the benzoyl group) and Ninhydrin-negative (no free amines).

Phase 3: Deprotection and Isolation

  • Cleavage : Concentrate the mixture and redissolve in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir at room temperature for 2 hours.

  • Quenching : Concentrate under reduced pressure to remove excess TFA. Redissolve in ethyl acetate and wash with saturated aqueous Na2CO3 until the aqueous layer reaches pH 10.

  • Extraction : Extract the free base into the organic layer, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify via flash column chromatography (DCM:MeOH:NH4OH) to yield pure 1-(2,4-difluorobenzoyl)-2-methylpiperazine.

Synthesis A 2-Methylpiperazine (Starting Material) B 4-Boc-2-methylpiperazine (N4 Protection) A->B Boc2O, -78°C (Kinetic Control) C 1-(2,4-Difluorobenzoyl)- 4-Boc-2-methylpiperazine (N1 Acylation) B->C 2,4-Difluorobenzoyl Chloride DIPEA, DMAP D 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine (Final Product) C->D TFA / DCM (Deprotection)

Fig 2: Regioselective synthesis workflow relying on kinetic N4 protection.

Applications in Drug Development

The exposed N4 secondary amine of 1-(2,4-difluorobenzoyl)-2-methylpiperazine serves as a highly nucleophilic handle for downstream functionalization. It is routinely subjected to Buchwald-Hartwig cross-coupling with aryl halides or SN2 alkylations to generate complex APIs. The presence of the 2-methyl group often disrupts planar symmetry, increasing the three-dimensionality (Fsp3 fraction) of the resulting drug candidate—a metric strongly correlated with clinical success and off-target toxicity reduction.

References

  • Köckerling, M., & Mamat, C. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. [Link]

  • Wang, T., et al. (2003). "Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor." Journal of Medicinal Chemistry.[Link]

Structure Elucidation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1][2] Specifically, N-aroylpiperazines are integral to numerous therapeutic agents. The definitive characterization of these molecules is non-trivial, complicated by their unique conformational dynamics. This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, a representative molecule of this class. We will move beyond a simple listing of techniques, instead focusing on a problem-solving narrative that explains the causal logic behind each experimental choice. This integrated approach, combining chromatography, multi-dimensional NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, provides a self-validating system for unambiguous structure confirmation, essential for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[3][4][5]

Foundational Analysis: Hypothesis Generation and Purity Assessment

Before delving into complex structural analysis, we must first establish the identity and purity of the synthesized compound. The working hypothesis is that the reaction of 2-methylpiperazine with 2,4-difluorobenzoyl chloride yields the target molecule. Our initial goal is to verify the presence of the principal compound and assess its purity.

Synthesis Pathway Overview

The target compound is typically synthesized via a standard nucleophilic acyl substitution, where the secondary amine of 2-methylpiperazine attacks the electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride.

Synthesis_Pathway R1 2-Methylpiperazine P 1-(2,4-Difluorobenzoyl)-2-methylpiperazine R1->P + Base Solvent R2 2,4-Difluorobenzoyl Chloride R2->P

Caption: General synthesis scheme for N-acylation of 2-methylpiperazine.

Purity Confirmation: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of active pharmaceutical ingredients (APIs) and identifying potential process-related impurities or degradation products.[3][4] Its high resolution and sensitivity are critical for ensuring that the material submitted for structural analysis is representative and substantially pure.[4]

Experimental Protocol: HPLC Purity Assessment

  • System Preparation: Equilibrate an HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase system appropriate for the analyte's polarity, such as a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection & Run: Inject a standard volume (e.g., 10 µL) and run the analysis, monitoring the effluent with a UV detector at a wavelength where the aromatic chromophore absorbs (e.g., 254 nm).

  • Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Table 1: Representative HPLC Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 4.8 min

| Purity (Area %) | 99.8% |

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, offering the first piece of spectroscopic evidence that the desired chemical transformation has occurred.

Table 2: Key FTIR Vibrational Frequencies

Frequency (cm⁻¹) Bond Functional Group Significance
~1645 cm⁻¹ C=O Tertiary Amide Confirms successful acylation of the piperazine nitrogen.
~1280-1240 cm⁻¹ C-N Amide Supports the presence of the amide linkage.
~1200-1100 cm⁻¹ C-F Aryl-Fluoride Confirms the presence of the difluorobenzoyl moiety.

| ~2950-2800 cm⁻¹ | C-H | Aliphatic | Corresponds to the piperazine ring and methyl group protons. |

Unraveling Connectivity and Dynamics: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and solution-state structure of organic molecules. For N-aroylpiperazines, it also reveals fascinating dynamic processes that complicate simple spectral interpretation.

The Core Challenge: Conformational Isomerism

The structure of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine presents two primary dynamic challenges in solution:

  • Restricted Amide Bond Rotation: Due to the partial double-bond character of the N-C(O) bond, rotation is hindered, leading to the potential existence of distinct rotamers (conformational isomers).[1][2]

  • Piperazine Ring Inversion: The six-membered piperazine ring typically exists in a chair conformation, which can undergo ring-flipping between two chair forms.

These dynamic processes often result in broadened signals or even the appearance of multiple sets of signals in the NMR spectrum at room temperature, as the rate of interconversion is on the same timescale as the NMR experiment.[6]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_VT Dynamic NMR node_1H ¹H NMR (Proton Environments) node_COSY COSY (¹H-¹H Connectivity) node_1H->node_COSY node_HSQC HSQC (Direct ¹H-¹³C Attachment) node_1H->node_HSQC node_HMBC HMBC (Long-Range ¹H-¹³C Links) node_1H->node_HMBC node_13C ¹³C NMR (Carbon Skeleton) node_13C->node_HSQC node_13C->node_HMBC node_Structure Proposed 2D Structure (Connectivity Map) node_COSY->node_Structure node_HSQC->node_Structure node_HMBC->node_Structure node_VT Variable Temperature (VT) NMR (Probing Conformational Exchange) node_VT->node_Structure Confirms dynamic model

Caption: Integrated NMR workflow for establishing molecular connectivity.

Step-by-Step NMR Analysis

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra to establish correlations.

  • VT-NMR (if needed): If signals are broad at room temperature, acquire a series of ¹H spectra at increasing temperatures (e.g., from 25 °C to 100 °C) to observe signal coalescence and determine the rotational energy barrier.[2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Note: Actual spectra may show broadened or multiple signals for piperazine protons due to conformational dynamics.)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Methyl (CH₃) ~1.2 (d) ~15 C2, C3
Piperazine C2-H ~4.5 (m) ~50 C=O, C6, Methyl-C
Piperazine C3,C5,C6-H 2.8 - 4.0 (m, complex) 42 - 55 Adjacent carbons, C=O
Benzoyl C=O - ~165 C2-H, C6-H, Benzoyl C1'-H
Benzoyl C3'-H ~7.0 (m) ~105 (d, J_CF) C1', C5'
Benzoyl C5'-H ~7.2 (m) ~112 (dd, J_CF) C1', C3', C4'

| Benzoyl C6'-H | ~7.5 (m) | ~132 (dd, J_CF) | C1', C2', C4', C=O |

Absolute Confirmation: Mass Spectrometry (MS) and X-ray Crystallography

While NMR provides the structural framework, mass spectrometry confirms the elemental composition, and X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validation step, confirming that the synthesized molecule has the expected atomic makeup.

Experimental Protocol: LC-HRMS

  • A diluted sample solution is infused or injected into an LC system coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • The instrument is calibrated to ensure high mass accuracy.

  • The mass of the protonated molecular ion [M+H]⁺ is measured.

  • The measured mass is compared to the theoretical mass calculated for the proposed formula.

Table 4: HRMS Data for C₁₂H₁₄F₂N₂O

Parameter Value
Ion [M+H]⁺
Calculated Exact Mass 241.1152
Measured Exact Mass 241.1155

| Mass Error | 1.2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS analysis involves isolating the molecular ion and fragmenting it to produce a characteristic pattern that provides clues about the molecule's structure. For N-benzoylpiperazines, a key fragmentation is the cleavage of the amide bond to form a stable benzoyl cation.[7][8]

MS_Fragmentation parent [M+H]⁺ m/z 241.1 frag1 Difluorobenzoyl Cation m/z 141.0 parent->frag1 Amide Cleavage frag2 Piperazine Ring Fragments (e.g., m/z 99.1) parent->frag2 Ring Opening

Caption: Characteristic MS/MS fragmentation of the parent ion.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unequivocal, high-resolution 3D map of the molecule in the solid state.[9][10][11] It is the ultimate arbiter of structure, confirming connectivity, conformation, and stereochemistry without ambiguity.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-purity material is dissolved in a suitable solvent system, and single crystals are grown via slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.[12]

XRay_Workflow Purified Purified Compound Crystal Single Crystal Growth Purified->Crystal Diffraction X-ray Data Collection Crystal->Diffraction Structure Structure Solution & Refinement Diffraction->Structure Final Unambiguous 3D Structure Structure->Final

Caption: Workflow for single-crystal X-ray structure determination.

The resulting structure would definitively show the chair conformation of the piperazine ring, the precise bond lengths and angles of the entire molecule, and the solid-state orientation of the 2,4-difluorobenzoyl group relative to the piperazine ring.

Conclusion: A Validated Structural Dossier

The structure elucidation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a case study in the necessity of a multi-technique approach. No single experiment provides all the answers. It is the synthesis of complementary data that builds a robust and defensible structural dossier:

  • HPLC confirms purity, ensuring the analysis is of the correct substance.

  • FTIR provides a rapid check for the expected functional groups.

  • NMR (1D & 2D) maps the covalent framework and reveals solution-state dynamics.

  • HRMS validates the elemental formula with high precision.

  • MS/MS offers corroborating structural evidence through predictable fragmentation.

  • X-ray Crystallography delivers the final, unambiguous 3D structure.

This rigorous, self-validating workflow is essential in drug development. It not only confirms the identity of the target molecule but also provides the foundational data required for regulatory submissions, patent applications, and ensuring the quality and safety of the final pharmaceutical product, aligning with the principles outlined in international guidelines such as ICH Q2(R1).[13][14]

References

  • Aarav K. Sharma. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Various Authors. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Galore International Journal of Applied Sciences and Humanities, 8(2).
  • Various Authors. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique.
  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. Synthink.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed.
  • Various Authors. (2021, November). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Wessig, P., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Lab Manager. (2025, April 30).
  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Shenvi, S., et al. (2017, March 27). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone.
  • Various Authors. (2018).
  • Wessig, P., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Pharmaguideline. (n.d.).
  • Maurya, C. P., & Lokhande, M. V. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Noggle, F. T. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • ICH. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • BenchChem. (2025).
  • Tanaka, A., et al. (1998). Synthesis, X-ray Crystal Structure, and Biological Activity of FR186054, a Novel, Potent, Orally Active Inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) Bearing a Pyrazole Ring. Bioorganic & Medicinal Chemistry Letters, 8(1), 81-86.
  • Walczak, M. A., et al. (2004, August 26). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". PubMed.
  • De Ruiter, J., & Clark, C. R. (2024, July 17). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI.

Sources

Spectroscopic Data for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The presence of the 2,4-difluorobenzoyl group, a common moiety in pharmacologically active compounds, coupled with the chiral 2-methylpiperazine core, suggests its potential as a scaffold for novel therapeutic agents. Accurate structural elucidation and characterization are paramount for understanding its biological activity, ensuring purity, and meeting regulatory standards. This guide provides a comprehensive overview of the spectroscopic data for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, offering insights into the principles and practice of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This document is intended to serve as a practical reference for researchers, detailing not only the expected spectral data but also the underlying scientific principles that govern the spectroscopic behavior of this molecule. The methodologies and interpretations presented herein are grounded in established analytical chemistry practices and draw upon data from closely related analogues to provide a robust predictive framework.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is presented below.

Caption: Molecular structure of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, both ¹H and ¹³C NMR are essential for unambiguous characterization.

It is important to note that due to the hindered rotation around the amide C-N bond, many N-acylpiperazines exhibit complex NMR spectra at room temperature, often showing broadened signals or multiple sets of signals corresponding to different conformers.[1] Temperature-dependent NMR studies can be employed to probe this dynamic behavior.[1]

Experimental Protocol: NMR Analysis

The following outlines a standard protocol for acquiring high-quality NMR data for the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the 1H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire the 13C NMR spectrum (e.g., 1024 or more scans). acq3->acq4 acq5 Perform 2D NMR experiments (COSY, HSQC, HMBC) for full structural assignment. acq4->acq5 proc1 Apply Fourier transformation to the raw data (FID). acq5->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift axis using the TMS signal. proc2->proc3 proc4 Integrate the signals in the 1H NMR spectrum. proc3->proc4

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1] The presence of the methyl group at the C2 position of the piperazine ring will lead to a more complex splitting pattern for the piperazine protons compared to the unsubstituted analogue.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Integration
Aromatic H (H-3', H-5', H-6')6.80 - 7.50m-3H
Piperazine H (CH)4.0 - 4.5m-1H
Piperazine H (CH₂)2.5 - 3.9m-6H
Methyl H (CH₃)1.1 - 1.3d~6-73H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.80 - 7.50 ppm): The three protons on the difluorobenzoyl ring are expected to appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

  • Piperazine Region (2.5 - 4.5 ppm): The seven protons on the piperazine ring will exhibit complex and likely overlapping multiplets. The proton on the carbon bearing the methyl group (C2) will be shifted downfield. The hindered rotation around the amide bond may result in broadening or duplication of these signals.

  • Methyl Region (1.1 - 1.3 ppm): The methyl protons will appear as a doublet, being split by the adjacent methine proton on the piperazine ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, F, O) and the overall electronic structure of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic C-F158 - 165 (d)
Aromatic C-H104 - 132
Piperazine C2 (CH)48 - 52
Piperazine C3, C5, C6 (CH₂)40 - 50
Methyl (CH₃)15 - 20
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (164 - 166 ppm): The amide carbonyl carbon appears in the typical downfield region for this functional group.

  • Aromatic Carbons (104 - 165 ppm): The carbons of the difluorobenzoyl ring will show characteristic splitting patterns due to carbon-fluorine coupling. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

  • Piperazine Carbons (40 - 52 ppm): The carbons of the piperazine ring appear in the aliphatic region. The carbon bearing the methyl group (C2) will be distinct from the other piperazine carbons.

  • Methyl Carbon (15 - 20 ppm): The methyl carbon will appear at the most upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

A typical protocol for obtaining the mass spectrum of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum Data

The predicted key ions in the ESI mass spectrum are listed below.

Ion m/z (predicted) Description
[M+H]⁺241.1Protonated molecular ion
[M+Na]⁺263.1Sodium adduct
Proposed Fragmentation Pathway

The fragmentation of N-acylpiperazines is often characterized by cleavage of the amide bond and fragmentation of the piperazine ring. The proposed fragmentation pathway for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is illustrated below.

Proposed Mass Spectrometry Fragmentation Pathway mol [M+H]⁺ m/z = 241.1 frag1 2,4-Difluorobenzoyl cation m/z = 141.0 mol->frag1 Amide bond cleavage frag2 Protonated 2-methylpiperazine m/z = 101.1 mol->frag2 Amide bond cleavage frag3 Loss of CH₃ m/z = 226.1 mol->frag3 frag4 Piperazine ring opening fragments mol->frag4

Caption: Proposed fragmentation pathway for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups.

Predicted Characteristic IR Absorption Bands

The following table lists the predicted key IR absorption bands for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2850 - 3000C-H stretchAliphatic (piperazine and methyl)
1630 - 1660C=O stretchAmide
1500 - 1600C=C stretchAromatic ring
1100 - 1300C-N stretchAmine/Amide
1100 - 1250C-F stretchAryl fluoride
Interpretation of the IR Spectrum
  • C-H Stretching (2850 - 3000 cm⁻¹): These absorptions confirm the presence of sp³-hybridized C-H bonds in the piperazine and methyl groups.

  • Amide C=O Stretching (1630 - 1660 cm⁻¹): A strong absorption band in this region is a clear indicator of the amide carbonyl group.

  • Aromatic C=C Stretching (1500 - 1600 cm⁻¹): These bands are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-N and C-F Stretching (1100 - 1300 cm⁻¹): The fingerprint region will contain absorptions corresponding to the C-N bonds of the piperazine ring and the C-F bonds of the benzoyl group.

Conclusion

The comprehensive spectroscopic analysis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine through NMR, MS, and IR spectroscopy provides a detailed and unambiguous structural characterization. This guide, by presenting predicted data and outlining robust experimental and interpretive methodologies, serves as a valuable resource for scientists engaged in the synthesis, quality control, and further development of this and related compounds. The principles and data discussed herein underscore the importance of a multi-technique approach to spectroscopic analysis in modern chemical and pharmaceutical research.

References

  • Zuga, M. K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 4(4), 1333-1349. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

Structural and Synthetic Evaluation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS 1240578-61-3) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the piperazine scaffold remains a cornerstone of modern drug discovery, with piperazine derivatives featuring in numerous blockbuster therapeutics[1]. Among these, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS 1240578-61-3) represents a highly specialized intermediate. By combining the conformational restriction of a 2-methylpiperazine core with the metabolic stability of a 2,4-difluorobenzoyl moiety, this compound serves as a critical building block for designing central nervous system (CNS) agents, chemokine receptor antagonists, and monoamine transporter modulators[2][3].

This technical guide provides an in-depth analysis of its structural rationale, regioselective synthetic protocols, and analytical validation methods for drug development professionals.

Physicochemical Profile

Understanding the baseline physicochemical properties of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions.

PropertyValue / Description
Chemical Name 1-(2,4-Difluorobenzoyl)-2-methylpiperazine
CAS Registry Number 1240578-61-3
Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
Structural Features Secondary amine (N4), tertiary amide (N1), chiral center (C2)
Hydrogen Bond Donors 1 (N4-H)
Hydrogen Bond Acceptors 3 (N1, N4, C=O)
Predicted State Solid / Crystalline (dependent on salt form)

Pharmacophore Rationale & Mechanistic Causality

In medicinal chemistry, the selection of specific substituents is never arbitrary. The architecture of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is engineered to solve specific pharmacokinetic and pharmacodynamic challenges[3].

The Causality of the 2-Methylpiperazine Core

Unsubstituted piperazines often suffer from rapid metabolism and promiscuous binding due to their high flexibility and symmetry. The introduction of a methyl group at the C2 position breaks this symmetry, introducing a stereocenter.

  • Conformational Restriction: The steric bulk of the methyl group forces the piperazine ring into a specific chair conformation, which enhances target affinity (e.g., at Dopamine or Serotonin transporters) by locking the molecule into a bioactive geometry[3].

  • Metabolic Shielding: The methyl group sterically hinders the adjacent N1 position, significantly reducing the rate of N-dealkylation and N-oxidation by Cytochrome P450 (CYP) enzymes.

The Causality of the 2,4-Difluorobenzoyl Moiety
  • CYP450 Resistance: The ortho (C2) and para (C4) positions of a phenyl ring are primary sites for oxidative metabolism. Substituting these positions with highly electronegative fluorine atoms blocks aromatic hydroxylation[2][4].

  • pKa Modulation: The strong electron-withdrawing nature of the 2,4-difluorobenzoyl group lowers the basicity (pKa) of the piperazine nitrogens. This increases the fraction of the un-ionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration—a critical requirement for CNS-active compounds.

G A 1-(2,4-Difluorobenzoyl) -2-methylpiperazine B Monoamine Transporter (DAT/SERT/NET) A->B Target Binding C Reuptake Inhibition B->C Modulates D Synaptic Neurotransmitter Accumulation C->D Causes E CNS Therapeutic Effect (e.g., Antidepressant) D->E Drives

Mechanism of action for piperazine-based monoamine transporter modulators in CNS therapies.

Regioselective Synthetic Methodology

A major challenge in synthesizing 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is regioselectivity . Because the N1 position is sterically hindered by the adjacent 2-methyl group, direct acylation of unprotected 2-methylpiperazine will preferentially occur at the less hindered N4 position. To achieve N1-acylation, a self-validating protection/deprotection strategy is required[2].

Step-by-Step Protocol: Synthesis via N4-Protection

Reagents Required:

  • 4-Boc-2-methylpiperazine (Starting Material)

  • 2,4-Difluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Phase 1: Regioselective Amidation (N1-Acylation)

  • Preparation: Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Argon).

  • Base Addition: Add TEA (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dissolve 2,4-difluorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to prevent exothermic side reactions[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the protected intermediate: 1-(2,4-Difluorobenzoyl)-4-Boc-2-methylpiperazine.

Phase 2: Boc Deprotection 6. Cleavage: Dissolve the crude intermediate in DCM and cool to 0 °C. Add TFA (10 eq) dropwise. Alternatively, use 4M HCl in Dioxane for a cleaner salt formation. 7. Stirring: Stir at room temperature for 2 hours until gas evolution ceases and LC-MS confirms full deprotection. 8. Isolation: Remove volatiles under reduced pressure. If TFA was used, neutralize with 1M NaOH and extract with Ethyl Acetate. If HCl was used, triturate the resulting residue with diethyl ether to precipitate the product as a hydrochloride salt. 9. Purification: Recrystallize from Ethanol/Diethyl ether to obtain pure 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

G Step1 4-Boc-2-methylpiperazine + 2,4-Difluorobenzoyl Chloride Step2 N-Acylation (DCM, TEA, 0°C) Step1->Step2 Step3 1-(2,4-Difluorobenzoyl) -4-Boc-2-methylpiperazine Step2->Step3 Regioselective Step4 Boc Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Step5 1-(2,4-Difluorobenzoyl) -2-methylpiperazine Step4->Step5 Cleavage Step6 Purification (Crystallization/Chromatography) Step5->Step6

Regioselective synthetic workflow for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Analytical Validation

Rigorous structural validation is paramount to ensure the correct regioisomer was synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the connectivity and stereochemistry of 2,4-difluorophenyl derivatives[2][4].

Below is the expected NMR spectral data profile used to validate the final product:

Analytical MethodExpected Signals & AssignmentsDiagnostic Value
¹H NMR (400 MHz, DMSO-d6) δ 7.45 (m, 1H, Ar-H), 7.30 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H)Confirms the presence of the 1,2,4-trisubstituted benzene ring.
¹H NMR (Aliphatic region) δ 4.50–2.60 (m, 7H, Piperazine CH/CH2)Broad signals due to hindered rotation of the C-N amide bond[2].
¹H NMR (Methyl region) δ 1.25 (d, J = 6.8 Hz, 3H, -CH3)Confirms the presence of the C2-methyl group.
¹³C NMR (100 MHz, DMSO-d6) δ ~165.0 (C=O), ~162.5 (d, C-F), ~159.0 (d, C-F)Validates the amide carbonyl and the fluorinated carbons.
¹⁹F NMR (376 MHz, DMSO-d6) δ -108.5 (s, 1F), -112.3 (s, 1F)Unambiguously confirms the two distinct fluorine environments[4].
LC-MS (ESI+) m/z 241.1 [M+H]+Confirms the molecular weight of the target compound.

Note: Due to the hindered rotation of the tertiary amide bond (N1-C=O), NMR spectra at room temperature may exhibit peak broadening or rotameric splitting. Dynamic NMR at elevated temperatures (e.g., 80 °C) can be used to coalesce these signals into sharp peaks[2].

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. URL:[Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC (National Institutes of Health). URL:[Link]

Sources

The 2,4-Difluorobenzoyl Piperazine Scaffold: A Technical Guide to Structural Dynamics and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperazine ring stands as one of the most privileged nitrogen-containing heterocycles, fundamentally driving the pharmacokinetic and pharmacodynamic profiles of numerous blockbuster drugs[1]. Among its functionalized derivatives, the 2,4-difluorobenzoyl piperazine moiety has emerged as a critical pharmacophore. As a Senior Application Scientist, I have observed that the strategic integration of this scaffold solves two persistent challenges in drug design: metabolic instability and target promiscuity.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and diverse biological activities—spanning oncology and neuropharmacology—of 2,4-difluorobenzoyl piperazine derivatives. Furthermore, it establishes self-validating experimental protocols for their synthesis and biological evaluation.

Structural Dynamics and Physicochemical Causality

The biological efficacy of 2,4-difluorobenzoyl piperazine derivatives is not coincidental; it is deeply rooted in the molecule's structural mechanics.

Conformational Flexibility and the Amide Bond

The intrinsic value of the piperazine ring lies in its dual-nitrogen architecture, which allows the ring to adopt both chair and boat conformations. This flexibility favors precise molecular fitting within enzyme active sites and receptor pockets[2]. When functionalized with a 2,4-difluorobenzoyl group, the secondary and tertiary N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the C–N amide bond[3].

The partial double-bond character of this amide linkage results in distinct rotational conformers (syn and anti). In solution, temperature-dependent NMR and EXSY analyses reveal that both conformers coexist, whereas crystallization often isolates a single conformer (typically anti)[4]. This dynamic equilibrium is crucial for biological activity, as the molecule can "adapt" its geometry to maximize hydrogen bonding and electrostatic interactions with target proteins.

The Role of Fluorine Substitution

The substitution of fluorine atoms at the 2 and 4 positions of the benzoyl ring serves multiple causal functions:

  • Metabolic Stability: Fluorine's high electronegativity and strong C-F bond resist oxidative degradation by hepatic Cytochrome P450 enzymes, improving the molecule's half-life[5].

  • Lipophilicity and BBB Penetration: The difluoro substitution increases the lipophilicity of the scaffold, a critical parameter for derivatives targeting the Central Nervous System (CNS)[6].

  • Steric and Electronic Tuning: The electron-withdrawing nature of the fluorine atoms modulates the basicity of the adjacent piperazine nitrogen, optimizing the protonation state at physiological pH to enhance membrane permeability[2].

Core Biological Activities and Mechanistic Pathways

The 2,4-difluorobenzoyl piperazine scaffold is highly pleiotropic, demonstrating potent activity across different therapeutic domains.

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, piperazine derivatives act as robust cytotoxic agents. A notable example is the hybridization of the 2,4-difluorobenzoyl piperazine moiety with 18β-glycyrrhetinic acid. These amide-linked derivatives function as novel Anaplastic Lymphoma Kinase (ALK) inhibitors[7].

Mechanism of Action: The difluorobenzoyl group anchors the molecule within the hydrophobic pocket of the ALK kinase domain. By inhibiting ALK, the downstream signaling cascades responsible for tumor cell proliferation are halted, leading to caspase-dependent apoptosis. Crucially, these compounds exhibit selective cytotoxicity; they significantly inhibit the proliferation of HepG2 (liver) and Karpas299 cancer cell lines while remaining non-toxic to normal human hepatocytes (LO2 cells)[7]. Other derivatives, such as 1-(2,4-difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, have also shown broad-spectrum inhibition against breast (MCF7) and colon (HCT-116) cancer lines[8],[9].

Neuropharmacology: Receptor Antagonism and Transporter Modulation

In the CNS space, the 2,4-difluorobenzoyl piperazine (and its bioisostere, benzoylpiperidine) acts as a constrained butyrophenone pharmacophore[6].

Mechanism of Action: These derivatives exhibit high affinity for serotonin (5-HT2A) receptors and the Dopamine Transporter (DAT)[3],[5]. The spatial orientation dictated by the rigid piperazine ring and the fluorinated aromatic ring allows the molecule to competitively bind to the outward-facing conformation of DAT, inhibiting neurotransmitter reuptake[5]. This mechanism is foundational for developing atypical antidepressants and antipsychotics that manage schizophrenia-like positive symptoms with improved metabolic stability over traditional piperazine analogues[6],[10].

G A 2,4-Difluorobenzoyl Piperazine Scaffold B ALK Kinase Inhibition A->B Oncology Target C 5-HT2A / DAT Modulation A->C CNS Target D Apoptosis (HepG2/MCF7) B->D Caspase Cascade E Neurotransmitter Regulation C->E Synaptic Clearance

Caption: Dual pharmacological pathways of 2,4-difluorobenzoyl piperazine derivatives in oncology and CNS.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Every step is designed with internal controls to validate the outcome.

Regioselective Synthesis of N-(2,4-Difluorobenzoyl)piperazine

The primary challenge in piperazine functionalization is the comparable nucleophilicity of both nitrogen atoms, which often leads to undesired N,N-bis-alkylation/acylation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (5.0 equivalents) in absolute anhydrous chloroform ( CHCl3​ ). Causality: A 5-fold stoichiometric excess of the diamine is critical to thermodynamically favor monoacylation over diacylation.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The reaction with acid chlorides is highly exothermic; low temperatures prevent runaway kinetics and further suppress secondary acylation.

  • Addition: Slowly add 2,4-difluorobenzoyl chloride (1.0 equivalent) dropwise under continuous stirring[3].

  • Reaction Propagation: Maintain stirring at 0 °C for 5 hours, then allow the mixture to gradually warm to room temperature (RT) and stir overnight[3].

  • Purification: Remove the solvent under reduced pressure. Purify the crude mixture via automated flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

  • Validation: Confirm the structure of the N-monoacylated product (Yield: ~66%) and the minor N,N-diacylated byproduct (Yield: ~10%) using 1H , 13C , and 19F NMR spectroscopy, alongside X-ray diffraction (XRD) for crystalline samples[3].

G Step1 Piperazine (5 eq) + CHCl3 Step2 2,4-DFB Chloride Add at 0 °C Step1->Step2 Step3 Stir 5h at 0 °C RT Overnight Step2->Step3 Step4 Column Chromatography Step3->Step4 Product N-monoacylated Product (66%) Step4->Product

Caption: Step-by-step regioselective synthesis workflow for N-monoacylated piperazine derivatives.

High-Throughput Cytotoxicity Screening (SRB Assay)

To evaluate the anticancer activity of the synthesized derivatives, the Sulphorhodamine B (SRB) assay is preferred over MTT for adherent cell lines due to its linearity with cell number and independence from cellular metabolic fluctuations[9].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (liver cancer) and LO2 (normal human hepatocytes, as a negative control) cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat cells with the 2,4-difluorobenzoyl piperazine derivative at varying concentrations (e.g., 2.5, 5, 10, 20, 40 μM) for 72 hours[9].

  • Fixation: Fix the cells in situ by adding cold 10% trichloroacetic acid (TCA) and incubate at 4 °C for 1 hour. Wash with deionized water and air-dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) to each well for 30 minutes. Wash unbound dye repeatedly with 1% acetic acid.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base. Read the optical density (OD) at 515 nm using a microplate reader. Calculate the IC50​ values based on the dose-response curves.

Quantitative Data Presentation

The following table synthesizes the quantitative yield and biological efficacy data of key 2,4-difluorobenzoyl piperazine derivatives discussed in recent literature.

Compound Class / DerivativeTarget / Cell LineKey Metric ( IC50​ / Yield)Biological Implication
N-(2,4-difluorobenzoyl)piperazine (3a) Synthesis Efficiency66% Yield Optimal stoichiometric control favors monoacylation over diacylation[3].
N,N-bis(2,4-difluorobenzoyl)piperazine (3b) Synthesis Efficiency10% Yield Minor byproduct, isolated via crystallization (monoclinic, space group P21​/c )[3].
Amide-linked 18β-GA derivative (4a) HepG2 (Liver Cancer) IC50​ = 6.93 μM Potent antiproliferative activity; induces apoptosis via ALK inhibition[7].
Amide-linked 18β-GA derivative (4a) Karpas299 (Lymphoma) IC50​ = 6.51 μM High efficacy against ALK-driven malignancies[7].
Amide-linked 18β-GA derivative (4a) LO2 (Normal Hepatocytes)Non-toxic Establishes a wide therapeutic window and high selectivity index[7].
Benzoylpiperidine bioisostere (75) GlyT2 / Dopaminergic IC50​ = 30 nM High affinity for CNS targets; improves cognitive deficits in schizophrenia models[6].

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. RSC Advances.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)

Sources

Pharmacological Profiling and Mechanism of Action of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Privileged Scaffold in GPCR Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is rarely deployed as a standalone therapeutic agent. Instead, it functions as a highly engineered, "privileged pharmacophore"—a core building block strategically integrated into larger molecular frameworks to target G-protein coupled receptors (GPCRs).

This technical whitepaper deconstructs the mechanism of action of this scaffold, detailing how its precise stereoelectronic properties dictate target engagement. Specifically, we will explore its dual utility in synthesizing potent allosteric CCR5 antagonists (for HIV-1 entry inhibition) and monoaminergic modulators (such as D2/5-HT2A antagonists for neuropsychiatric disorders).

Stereoelectronic Rationale & Structural Pharmacology

The mechanistic efficacy of this scaffold is entirely dictated by its structural biophysics. Every functional group serves a distinct, causal purpose in receptor binding and pharmacokinetic survival ().

  • The 2,4-Difluorobenzoyl Moiety (Metabolic Shielding & Halogen Bonding): The inclusion of fluorine atoms at the ortho and para positions serves a dual purpose. First, the intense electron-withdrawing nature of fluorine strengthens the adjacent amide bond, rendering it highly resistant to hydrolytic cleavage and cytochrome P450-mediated oxidation. Second, the polarized carbon-fluorine bonds participate in halogen bonding —a highly directional multipolar interaction that anchors the molecule deep within the hydrophobic transmembrane pockets of GPCRs ().

  • The 2-Methylpiperazine Core (Conformational Locking & Salt-Bridge Formation): Unsubstituted piperazines suffer from rapid ring inversion, leading to a high entropic penalty upon target binding. The introduction of a 2-methyl group creates severe 1,3-diaxial steric hindrance if placed in an axial position. Consequently, the ring is thermodynamically "locked" into a stable equatorial chair conformation, drastically enhancing target selectivity. Furthermore, the secondary amine (N4) possesses a pKa of ~8.3, ensuring it remains protonated at physiological pH. This protonated nitrogen acts as the primary pharmacophoric cation, forming an indispensable salt bridge with conserved aspartate or glutamate residues within the receptor cavity.

Primary Mechanism of Action I: Allosteric Antagonism of CCR5 (Anti-HIV)

When integrated into antiviral agents, the 1-(2,4-difluorobenzoyl)-2-methylpiperazine scaffold acts as a potent allosteric inhibitor of the C-C chemokine receptor type 5 (CCR5) .

Mechanistic Pathway: The scaffold binds to a deep, hydrophobic transmembrane cavity formed by helices I, II, III, and VII of the CCR5 receptor. The protonated piperazine nitrogen forms a critical electrostatic interaction with Glu283 , while the 2,4-difluorobenzoyl group wedges into a hydrophobic sub-pocket containing Tyr108 and Trp86. This binding event stabilizes the CCR5 receptor in an inactive conformation. By locking the receptor's structure, the scaffold prevents the conformational changes necessary for the HIV-1 envelope glycoprotein (gp120) to bind, thereby halting viral fusion and cellular entry ().

CCR5_Pathway Ligand HIV-1 gp120 & Chemokines Receptor CCR5 Receptor (Active State) Ligand->Receptor Binds Inactive CCR5 Receptor (Inactive State) Receptor->Inactive Conformational Shift Signaling G-Protein Signaling & Viral Entry Receptor->Signaling Triggers Inhibitor 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Derivative Inhibitor->Inactive Allosteric Binding Block Inhibition of Viral Fusion Inactive->Block Prevents Entry

Fig 1. Allosteric inhibition of CCR5 signaling and HIV-1 viral entry by the piperazine scaffold.

Primary Mechanism of Action II: Monoaminergic GPCR Modulation (CNS)

In the central nervous system, derivatives of this scaffold (such as paliperidone analogs) function as atypical antipsychotics by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors ().

Mechanistic Pathway: The protonated nitrogen of the 2-methylpiperazine core mimics the endogenous amine of dopamine and serotonin, forming a salt bridge with the highly conserved Asp114 (in D2) and Asp155 (in 5-HT2A). Simultaneously, the 2,4-difluorobenzoyl moiety engages in pi-pi stacking and halogen bonding with the aromatic microdomain (Trp/Phe residues) of the receptor. This dual antagonism blocks the Gi/o (D2) and Gq (5-HT2A) signaling cascades, modulating downstream neurotransmission to alleviate positive and negative symptoms of schizophrenia.

CNS_Pathway Drug Scaffold Derivative (e.g., Paliperidone Analog) D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism Gi Gi/o Pathway Blockade D2->Gi Inhibits Gq Gq Pathway Blockade HT2A->Gq Inhibits Outcome Modulation of Neurotransmission Gi->Outcome Gq->Outcome

Fig 2. Dual antagonism of D2 and 5-HT2A receptors modulating downstream CNS neurotransmission.

Experimental Workflows & Self-Validating Protocols

To validate the mechanism of action of compounds utilizing this scaffold, the following self-validating protocols are standard in preclinical drug development.

Protocol 1: Intracellular Calcium Mobilization Assay (CCR5 Functional Validation)

This assay quantifies the ability of the scaffold to inhibit chemokine-induced calcium release via CCR5.

  • Step 1: Cell Preparation. Seed CHO cells stably expressing human CCR5 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Remove media and add 20 µL of Fluo-4 AM dye solution. Causality Note: Fluo-4 AM is utilized because its fluorescence increases >100-fold upon binding to free intracellular Ca²⁺. Crucially, 2.5 mM probenecid must be included in the buffer. Probenecid inhibits multidrug resistance proteins (MRPs), preventing the cells from prematurely pumping the fluorogenic dye out of the cytoplasm.

  • Step 3: Compound Incubation. Add the 2-methylpiperazine derivative (in varying concentrations) and incubate for 30 minutes at room temperature to allow for allosteric receptor binding.

  • Step 4: Agonist Challenge & Reading. Inject the endogenous agonist (RANTES/CCL5) using a FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence continuously (Ex: 488 nm, Em: 525 nm) to capture the transient calcium peak.

Protocol 2: Radioligand Binding Assay (5-HT2A / D2 Affinity)

This protocol determines the exact binding affinity (Ki) of the scaffold for CNS receptors.

  • Step 1: Membrane Preparation. Homogenize HEK293 cells expressing either 5-HT2A or D2 receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with [³H]-ketanserin (for 5-HT2A) or [³H]-spiperone (for D2) alongside serial dilutions of the test compound. Causality Note: To establish a self-validating baseline, non-specific binding must be defined in parallel wells using an excess (10 µM) of unlabeled haloperidol.

  • Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality Note: The filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers with a cationic layer, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix itself, ensuring high signal-to-noise ratios.

  • Step 4: Scintillation Counting. Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM) to calculate IC50 and Ki values via the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for various derivatives synthesized using the 1-(2,4-Difluorobenzoyl)-2-methylpiperazine core, demonstrating its versatility across different GPCR targets.

Target ReceptorDerivative ClassKey Pharmacophoric InteractionBinding Affinity (IC50 / Ki)Reference
CCR5 2-Methylpiperazine Fragment (Cmpd 33)Salt bridge with Glu283IC50 = 6.29 nM[Hu et al., 2015]
CCR5 2-Methylpiperazine Fragment (Cmpd 16)Salt bridge with Glu283IC50 = 25.7 nM[Hu et al., 2015]
5-HT2A Benzoylpiperazine AnalogSalt bridge with Asp155Ki = 4.0 nM[PMC8914614]
Dopamine D2 Paliperidone AnalogSalt bridge with Asp114Ki = 2.8 nM[Benchchem]

References

  • Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry. URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central (PMC). URL:[Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. URL:[Link]

The Strategic Utility of Substituted 2-Methylpiperazines in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the 2-Methylpiperazine Scaffold

In the landscape of modern drug discovery, the piperazine ring is a ubiquitous pharmacophore. However, the introduction of a methyl group at the C2 position—yielding 2-methylpiperazine—fundamentally alters the physical and chemical properties of the scaffold. For medicinal chemists and drug development professionals, this subtle structural modification provides three distinct advantages:

  • Chiral Vector Projection: The C2-methyl group introduces a stereocenter, allowing for the precise 3D spatial arrangement of appended pharmacophores. This is critical for fitting into asymmetric binding pockets, such as those found in G-protein coupled receptors (GPCRs) and kinases.

  • Metabolic Stability: Steric shielding around the N1 amine reduces susceptibility to oxidative dealkylation by cytochrome P450 enzymes, enhancing the pharmacokinetic (PK) half-life of the resulting drug candidate.

  • Regioselective Functionalization: Unlike unsubstituted piperazine, which often yields statistical mixtures of mono- and bis-alkylated products, the steric bulk of the C2-methyl group differentiates the nucleophilicity of the two nitrogen atoms, enabling highly controlled, stepwise synthesis.

Conformational Dynamics & Regioselective Logic

The causality behind the regioselectivity of 2-methylpiperazine lies in its conformational dynamics. In solution, the piperazine chair conformation places the C2-methyl group predominantly in the equatorial position to minimize 1,3-diaxial interactions. However, this equatorial methyl group still projects sufficient steric bulk to hinder the adjacent N1 position.

Consequently, the N4 position (distal to the methyl group) is kinetically favored for electrophilic attack. When an electrophile (e.g., an alkyl halide or acyl chloride) is introduced at low temperatures, the reaction proceeds almost exclusively at N4. Functionalizing the N1 position requires either forcing thermodynamic conditions (excess reagents, elevated heat) or the prior protection of the N4 amine.

Regioselectivity N1 2-Methylpiperazine Scaffold N2 N4 Position (Distal) Less Sterically Hindered N1->N2 Kinetic Pathway N3 N1 Position (Adjacent) Sterically Hindered by C2-Methyl N1->N3 Thermodynamic Pathway N4 Primary Alkylation/Acylation (High Yield, Kinetic Control) N2->N4 Electrophile (1 eq) N5 Secondary Functionalization (Requires Harsher Conditions) N3->N5 Excess Electrophile / Heat

Regioselectivity logic driven by the steric hindrance of the C2-methyl group.

Validated Experimental Methodologies

To ensure high-fidelity synthesis, the following protocols have been optimized for both yield and enantiomeric purity. Every step is designed as a self-validating system where the physical properties of the molecule dictate the experimental conditions.

Protocol 1: Diastereomeric Resolution of Racemic 2-Methylpiperazine

Obtaining enantiopure (R)- or (S)-2-methylpiperazine is routinely achieved via classical chiral resolution using (L)-tartaric acid ().

Causality of Design: (L)-tartaric acid forms diastereomeric salts with the racemic amine. Because the (R)-amine-(L)-tartrate salt has a significantly lower solubility in cold water than its (S)-amine counterpart, it selectively crystallizes out of solution, driven by distinct hydrogen-bonding networks.

  • Dissolution: In a reaction vessel, dissolve 0.5 to 1.0 equivalents of (L)-tartaric acid in distilled water.

  • Addition & Heating: Add 1.0 equivalent of racemic 2-methylpiperazine. Heat the mixture to 90°C until complete dissolution is achieved. Rationale: Heating ensures the complete thermodynamic disruption of existing crystalline lattices, preventing premature or mixed precipitation.

  • Controlled Cooling: Slowly cool the solution to room temperature, then further to 4°C. Rationale: Rapid cooling causes kinetic trapping and co-precipitation of the (S)-enantiomer. Slow cooling favors the thermodynamic crystallization of the pure (R)-2-methylpiperazine (L)-tartrate.

  • Isolation: Filter the precipitated crystals and wash with a minimal volume of cold water to remove residual mother liquor.

  • Liberation: Suspend the isolated salt in water and basify with NaOH to pH > 10. Extract the liberated (R)-2-methylpiperazine into dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the free amine.

G A Racemic 2-Methylpiperazine + (L)-Tartaric Acid B Heating & Dissolution (Aqueous, 90°C) A->B Mix C Controlled Cooling & Crystallization B->C Cool D (R)-2-Methylpiperazine (L)-Tartrate Salt C->D Filter (Solid) E Mother Liquor (S-enriched) C->E Filter (Liquid) F Basification (pH >10) & Extraction D->F Liberate Amine G Enantiopure (R)-2-Methylpiperazine F->G Isolate

Workflow for chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid.

Protocol 2: Regioselective N4-Alkylation
  • Substrate Preparation: Dissolve 1.0 equivalent of 2-methylpiperazine in anhydrous DCM under an inert nitrogen atmosphere.

  • Kinetic Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the thermodynamic pathway, ensuring the electrophile reacts exclusively at the less hindered N4 position.

  • Reagent Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger. Follow this with the dropwise addition of 1.0 equivalent of the target alkyl halide.

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Wash with saturated aqueous NaHCO₃, dry the organic layer, and concentrate to yield the N4-alkylated product.

Quantitative Pharmacological Profiling

Substituted 2-methylpiperazines have demonstrated profound efficacy across multiple therapeutic domains. For instance, in the development of anti-HIV agents, specific derivatives have shown potent CCR5 antagonism, matching the efficacy of clinical standards like maraviroc ().

Similarly, in neuropharmacology, substituting the 1,4-diazabicyclo[4.3.0]nonan-9-one core with a 2-methylpiperazine scaffold yielded nootropic agents with activity at exceptionally low doses (). Furthermore, alkylated piperazines are critical components in the synthesis of Btk kinase inhibitors for immune disorders ().

Compound / Derivative ClassTarget / Therapeutic AreaKey Pharmacological Activity / MetricReference
Compounds 13, 16, 33, 36CCR5 Antagonist (Anti-HIV)Nanomolar antiviral activity; zero cytotoxicity at 10μM[1]
DM235 (1,4-disubstituted)Nootropic (Cognitive Enhancer)Active at 0.001 mg/kg (sc) in passive avoidance tests[2]
Formula I DerivativesBtk Kinase InhibitorHigh potency inhibition of B-cell receptor signaling[3]
(R)-2-Methylpiperazine SaltChiral Building BlockEnantiomeric Excess (ee) ≥ 98.0%[4]
Conclusion

The 2-methylpiperazine scaffold is far more than a simple structural variant of piperazine. Through the strategic utilization of its inherent steric bias and chiral projection, drug development professionals can engineer highly selective, metabolically stable, and potent therapeutic agents. Mastering the regioselective functionalization of this molecule is a fundamental skill for any advanced medicinal chemistry program, enabling the efficient assembly of complex, multi-targeted pharmacological libraries.

References
  • Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. PubMed (National Institutes of Health). URL:[Link]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry. URL:[Link]

  • US20130116245A1 - Alkylated piperazine compounds.Google Patents.

1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Technical Guide to Safety, Toxicity, and Preclinical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3)[1] is a highly versatile, privileged building block frequently utilized in the synthesis of advanced pharmacological agents. The strategic combination of a 2-methylpiperazine core with a 2,4-difluorobenzoyl moiety provides a dual advantage: the piperazine ring modulates physicochemical properties and reduces off-target liabilities (such as hERG channel affinity)[2][3], while the fluorinated aromatic system imparts profound metabolic resistance against cytochrome P450 (CYP450) mediated oxidation.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, mechanistic analysis of the safety profile, toxicological rationale, and validated experimental workflows required for the rigorous preclinical evaluation of this compound and its derivatives.

Structural Rationale and Mechanistic Toxicology

The Piperazine Scaffold and hERG Liability Mitigation

In medicinal chemistry, the piperazine scaffold is a remarkable tool for generating diverse pharmacological agents, frequently utilized to tune basicity and aqueous solubility[4]. A critical safety concern in modern drug development is the promiscuous inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which poses a major risk for life-threatening arrhythmias, including Torsades de Pointes[2].

Research consistently demonstrates that replacing highly lipophilic or rigid piperidine rings with a piperazine scaffold can markedly improve target selectivity and reduce hERG binding affinity[3]. The introduction of the 2-methyl group on the piperazine ring adds essential steric bulk and chirality. Mechanistically, this disrupts the planar, highly lipophilic pharmacophore often required for deep insertion into the hERG channel's central cavity, thereby intrinsically lowering cardiotoxic risk.

Bioisosteric Fluorination and Hepatotoxicity Evasion

The 2,4-difluorobenzoyl moiety is engineered for metabolic endurance. Unsubstituted benzoyl rings are highly susceptible to para- and ortho-hydroxylation by hepatic CYP450 enzymes. This oxidation often leads to the formation of reactive epoxides or quinone-imines that covalently bind to hepatic proteins, triggering drug-induced liver injury (DILI).

By substituting fluorine at the 2 and 4 positions, the high electronegativity and strong C-F bond energy completely block these oxidative pathways. This causality is fundamental: the steric and electronic blockade prevents the formation of toxic metabolites, thereby extending the pharmacokinetic half-life and intrinsically lowering the hepatotoxic potential of the downstream active pharmaceutical ingredient (API).

MetabolismPathway A CYP450 Enzyme Interaction B 2,4-Difluoro Substitution A->B C C-F Bond Oxidative Resistance B->C D Prevention of Reactive Epoxides C->D E Reduced Hepatotoxicity D->E

Fig 1: Mechanistic pathway of CYP450 evasion and hepatotoxicity reduction via fluorination.

Physicochemical and Safety Parameters

Accurate preclinical profiling requires baseline physicochemical data. The table below summarizes the core parameters of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine[1].

ParameterValue / DescriptionToxicological Implication
CAS Number 1240578-61-3Unique chemical identifier for safety tracking.
Molecular Formula C12H14F2N2ODetermines baseline molecular weight.
Molecular Weight 240.25 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Structural Alerts Basic Amine, Fluorinated AcylPotential for mild respiratory/skin irritation; requires standard PPE handling.
Metabolic Liability Low (CYP450 blocked)Reduced risk of reactive metabolite formation.

Validated Experimental Workflows for Toxicity Profiling

Protocols must be self-validating systems. The inclusion of rigorous positive and negative controls is not optional; it is the mechanistic foundation of trustworthy data. Below are the step-by-step methodologies for profiling this scaffold.

Protocol 3.1: High-Throughput hERG Profiling via Automated Patch Clamp

Objective: To quantify the IC50 of the compound against the hERG potassium channel to assess cardiotoxic liability[2]. Causality & Design: Chinese hamster ovary (CHO) cells stably expressing hERG are utilized because they lack endogenous interfering currents, providing a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Harvest using a mild detachment solution (e.g., Detachin) to preserve ion channel membrane integrity—avoid harsh trypsinization which degrades surface proteins.

  • Compound Preparation: Dissolve 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in 100% DMSO, then dilute in extracellular recording buffer to final test concentrations (1 μM and 10 μM).

    • Critical Step: Ensure final DMSO concentration is ≤0.3% to prevent solvent-induced membrane destabilization. Use low-binding plates to prevent non-specific adsorption of the basic piperazine derivative.

  • Electrophysiology: Dispense cells into a 384-well planar patch-clamp plate. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the diagnostic tail current.

  • System Validation: The assay is only deemed valid if the positive control (Dofetilide) yields an IC50 within half a log of its historical average (~10-15 nM).

  • Data Acquisition: Measure the peak tail current reduction relative to the vehicle control to calculate fractional block.

Protocol 3.2: In Vitro Metabolic Stability (Microsomal Incubation)

Objective: To empirically verify the metabolic resistance imparted by the 2,4-difluorobenzoyl group against hepatic enzymes.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the test compound to a final concentration of 1 μM. Incubate at 37°C for 5 minutes to achieve thermal equilibration.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second to ensure accurate kinetic decay curves.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • System Validation: Verapamil must be run concurrently as a high-clearance positive control to validate microsomal enzymatic viability.

ToxicityWorkflow A 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine B High-Throughput hERG Profiling A->B C Genotoxicity (Ames Test) A->C D Microsomal Stability (HLMs) A->D E Safety Profile Validation B->E C->E D->E

Fig 2: Preclinical safety and toxicity screening workflow for piperazine derivatives.

Occupational Safety and Handling (SDS Guidelines)

While 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a stable intermediate, it contains structural alerts that necessitate strict occupational hygiene, analogous to hazards seen in related 2,4-difluorobenzoyl chloride derivatives[5].

  • Hazard Identification: May cause skin irritation, serious eye damage/irritation, and specific target organ toxicity (single exposure; respiratory tract irritation)[5].

  • Handling: Must be handled in a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders. Do not breathe dust/fume/gas/mist/vapours.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during solubilization in organic solvents), safety goggles, and a laboratory coat.

  • Storage: Store sealed in a dry, well-ventilated environment at 2-8°C to prevent ambient degradation or hydrolysis of the amide bond[1].

References

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. National Institutes of Health (NIH) / PMC.3

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate.4

  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLoS ONE.2

  • AB423624 | CAS 1240578-61-3 – abcr Gute Chemie. abcr.com.1

  • 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081 - PubChem. National Institutes of Health (NIH).5

Sources

Comprehensive Solubility Profiling of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: Thermodynamic and Kinetic Methodologies for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a highly versatile intermediate utilized in the synthesis of advanced pharmacological agents. The piperazine scaffold is a remarkable tool in medicinal chemistry, frequently employed to modulate cellular transport processes and engage targets ranging from CCR5 receptors to neurotransmitter transporters .

Structurally, this molecule (C₁₂H₁₄F₂N₂O, MW: 240.25 g/mol ) presents a fascinating chemical dichotomy that dictates its physicochemical behavior:

  • The N1 Position (Amide): Acylated by a lipophilic 2,4-difluorobenzoyl group, rendering this nitrogen non-basic due to resonance stabilization with the carbonyl group.

  • The N4 Position (Secondary Amine): A free secondary amine with a predicted pKa of 8.30 ± 0.40 , making it the primary site for protonation.

  • Steric Environment: The presence of the 2-methyl group introduces steric hindrance, which influences its crystal packing lattice energy (and thus melting point/solubility) and ensures regioselectivity during subsequent synthetic functionalization.

Understanding the precise solubility profile of this compound is critical for optimizing reaction conditions during API synthesis and for formulating the compound for downstream biological assays.

Predictive & Empirical Solubility Data

Based on its structural properties and a predicted logP of ~1.5–2.5, the solubility behavior of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is heavily dictated by the solvent's ability to interact with the lipophilic difluorophenyl ring, counterbalanced by the hydrogen-bond donating/accepting capacity of the piperazine core.

Table 1: Estimated Thermodynamic Solubility Profile
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale (Causality)
Aqueous (Acidic) 0.1 N HCl (pH 1.2)> 50.0Full protonation of the N4 amine (pKa ~8.3) forms a highly water-soluble hydrochloride salt, disrupting the lipophilic hydration shell.
Aqueous (Neutral) PBS Buffer (pH 7.4)< 1.0Exists predominantly as a neutral free base; the high lipophilicity of the difluorophenyl ring severely limits aqueous hydration.
Alcohols Methanol / Ethanol20.0 - 50.0Strong hydrogen bonding between solvent hydroxyl groups and the amide carbonyl / free N4 amine.
Halogenated Dichloromethane (DCM)> 100.0Highly favorable dipole-dipole interactions and halogen bonding between the solvent and the difluorobenzoyl moiety.
Ethers Tetrahydrofuran (THF)30.0 - 60.0Excellent solvation of the lipophilic core combined with moderate hydrogen-bond accepting capacity from the ether oxygen.
Aliphatic n-Heptane< 0.1Complete lack of polarity and H-bonding capacity; thermodynamically unable to overcome the crystal lattice energy of the solid.

Mechanistic Insights: pH-Dependent Solubility and Ionization

The aqueous solubility of this compound is strictly governed by the Henderson-Hasselbalch relationship. At physiological pH (7.4), the molecule exists in an equilibrium heavily favoring its neutral, free-base form, resulting in poor aqueous solubility. However, in acidic environments (pH < 6.0), the N4 amine is protonated, forming a highly water-soluble cation. This pH-dependent ionization is a critical parameter when designing liquid-liquid extraction protocols or predicting gastrointestinal absorption for related API derivatives.

G A 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine (Free Base) B Acidic Media (pH < 6.0) A->B + H+ C Basic Media (pH > 9.0) A->C + OH- D Protonated Amine (N4+) High Aqueous Sol. B->D Ionization E Neutral Species High Organic Sol. C->E De-protonation

Caption: pH-dependent ionization pathway and solubility states of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Advanced Experimental Protocol: Self-Validating High-Throughput Solubility Workflow

To accurately determine the thermodynamic equilibrium solubility of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine sourced from commercial vendors , a rigorous shake-flask methodology coupled with UPLC-PDA quantification is required. This protocol is designed as a self-validating system to ensure data integrity and prevent common artifacts.

Step-by-Step Methodology:
  • Solid Dispensing (Supersaturation): Dispense 5.0 mg of the API into a 2.0 mL microcentrifuge tube. Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS or DCM). Causality: Providing an excess of solid ensures that the thermodynamic equilibrium is reached from a state of supersaturation, preventing falsely low kinetic solubility readings.

  • Thermal Equilibration: Incubate the suspension in a thermoshaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media) at 800 rpm. Validation Check 1 (Equilibrium): Sample aliquots at 24h and 48h. Thermodynamic equilibrium is confirmed if the concentration variance between the two time points is < 5%.

  • Phase Separation (Ultracentrifugation): Centrifuge the equilibrated samples at 15,000 rpm for 15 minutes at the equilibration temperature. Causality: Lipophilic amines frequently adsorb onto standard PTFE or Nylon syringe filters due to non-specific binding, leading to falsely low solubility readings. Ultracentrifugation physically separates the phases without introducing high-surface-area membranes.

  • Solid-State Verification: Carefully decant the supernatant. Validation Check 2 (Polymorphism): Analyze the residual solid via Powder X-Ray Diffraction (PXRD). This confirms that the undissolved material has not undergone a polymorphic transition or salt disproportionation during the 48h equilibration period.

  • UPLC-PDA Quantification: Dilute the supernatant with mobile phase to fall within the linear range of the detector. Analyze via UPLC using a C18 column and a Photodiode Array (PDA) detector set to the λmax​ of the difluorobenzoyl chromophore (typically ~254 nm). Validation Check 3 (Linearity): Ensure the calibration curve exhibits an R2>0.999 . UPLC-PDA is chosen over LC-MS because thermodynamic solubility concentrations (µg/mL to mg/mL) easily saturate mass spectrometers, whereas PDA provides robust linearity at high concentrations.

Workflow S1 Step 1: Solid Dispensing (Excess API in Solvent) S2 Step 2: Thermal Equilibration (24-48h at 25°C/37°C) S1->S2 Agitation S3 Step 3: Phase Separation (Ultracentrifugation) S2->S3 Saturation Reached (Validation 1) S4 Step 4: UPLC-PDA Quantification (Against Calibration Curve) S3->S4 Supernatant Extraction (Validation 2: PXRD) S5 Step 5: Data Analysis (Thermodynamic Solubility) S4->S5 Integration (Validation 3: R² > 0.999)

Caption: Self-validating high-throughput thermodynamic solubility screening workflow.

Conclusion

The solubility of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a complex interplay of its lipophilic halogenated core and its basic piperazine nitrogen. By employing a self-validating thermodynamic shake-flask protocol that accounts for pH-dependent ionization and avoids membrane adsorption artifacts, researchers can accurately map its solubility landscape. This ensures robust scale-up in synthetic workflows and highly reliable data in early-stage drug discovery.

References

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: Molecules (via ResearchGate), 2025 URL: [Link]

physicochemical characteristics of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics and Regioselective Synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Technical Whitepaper

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of functionalizing asymmetric diamines. 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a highly specialized building block utilized in the design of kinase inhibitors, CNS therapeutics, and targeted protein degraders[1][2].

This guide bypasses generic overviews to dissect the core physicochemical behaviors, conformational dynamics, and the critical chemoselective strategies required to synthesize and characterize this molecule accurately.

Physicochemical Profiling & Conformational Dynamics

The introduction of a 2-methyl group onto a piperazine ring is a classic bioisosteric strategy designed to improve metabolic stability (e.g., mitigating oxidative dealkylation by CYP450 enzymes) and introduce chirality for target specificity[2].

Quantitative Data Summary

Note: Values are derived from predictive models and experimental baselines for piperazine derivatives.

PropertyValue / CharacteristicAnalytical Significance
CAS Registry Number 1240578-61-3[3][4]Unique identifier for the specific N1-acylated regioisomer.
Molecular Formula C12H14F2N2O[4]Confirms the mono-benzoylated state.
Molecular Weight 240.25 g/mol [4][5]Target mass for LC-MS (ESI+) validation:[M+H]+ ≈ 241.25.
Predicted pKa (Secondary Amine) 8.30 ± 0.40[6]Dictates the pH required for extraction (pH > 10 for free base).
Predicted Boiling Point 360.6 ± 42.0 °C[6]Indicates low volatility; requires lyophilization or high-vac drying.
Density ~1.2 g/cm³[6]Relevant for volumetric calculations in scale-up.
The Rotameric Phenomenon

A defining characteristic of N-benzoylated piperazines is their complex conformational behavior[1]. The partial double-bond character of the C–N amide bond restricts free rotation, leading to distinct syn and anti rotameric populations. The steric encumbrance of the adjacent 2-methyl group exacerbates this barrier to rotation[1][7].

In practical terms, this means the 1H and 13C NMR spectra of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine will often appear "doubled" or broadened at room temperature. To validate the structure and prove purity, Variable-Temperature (VT) NMR must be employed. Heating the sample in DMSO-d6 to the coalescence point (typically >80 °C) will resolve the broadened peaks into sharp, single resonances[1][7].

ConformationalDynamics Syn Syn-Rotamer Steric Clash Minimized Transition {Restricted C-N Rotation | Partial Double Bond Character} Syn->Transition Heat / RT Anti Anti-Rotamer Observable via VT-NMR Transition->Anti Coalescence

Amide bond restricted rotation leading to observable rotameric populations.

The Chemoselectivity Challenge: Causality in Synthesis

To synthesize 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, one must understand the inherent reactivity of the starting material, 2-methylpiperazine. The molecule contains two non-equivalent secondary amines:

  • N1 (Proximal): Sterically hindered by the adjacent methyl group.

  • N4 (Distal): Sterically accessible and kinetically favored[8][9].

The IUPAC Trap: Direct acylation of 2-methylpiperazine with 2,4-difluorobenzoyl chloride will overwhelmingly occur at the unhindered N4 position. Due to IUPAC nomenclature priority rules, the acylated nitrogen is reassigned as position "1", resulting in 1-(2,4-difluorobenzoyl)-3-methylpiperazine —the wrong regioisomer[8][9].

To force acylation at the sterically hindered N1 position and successfully yield 1-(2,4-difluorobenzoyl)-2-methylpiperazine , a protective group strategy is mandatory. We must pre-block the N4 position[10].

Self-Validating Regioselective Synthesis Protocol

The following protocol utilizes 4-Boc-2-methylpiperazine (CAS: 147081-29-6) to guarantee absolute regiocontrol[11][12]. This workflow is designed as a self-validating system, ensuring that each transformation can be analytically verified before proceeding.

Step 1: Regioselective N1-Acylation

Objective: Couple 2,4-difluorobenzoyl chloride to the hindered N1 position.

  • Preparation: Dissolve 1.0 equivalent of 4-Boc-2-methylpiperazine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Acylation: Cool the reaction to 0 °C. Slowly add 1.1 equivalents of 2,4-difluorobenzoyl chloride dropwise. The low temperature controls the exotherm and suppresses potential side reactions.

  • Reaction & Workup: Allow to warm to room temperature and stir for 4 hours. Wash the organic layer with saturated aqueous NaHCO3 to remove unreacted acid chloride, followed by brine. Dry over anhydrous Na2SO4 and concentrate.

  • Self-Validation Checkpoint: Perform LC-MS. The intermediate should show an[M+H]+ of ~341. NMR should confirm the presence of the tert-butyl singlet at ~1.4 ppm.

Step 2: Boc Cleavage and Isolation

Objective: Remove the N4-Boc group to yield the final target.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve in ethyl acetate and adjust the pH to >10 using 1M NaOH. Causality: The high pH ensures the secondary amine (pKa ~8.30) is fully deprotonated into its free base form, driving it into the organic layer.

  • Purification: Extract the organic layer, dry, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH) to yield pure 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

  • Self-Validation Checkpoint: 1H NMR must show the complete disappearance of the 9-proton Boc singlet. VT-NMR should be used to collapse rotameric multiplets into assignable peaks[1].

SynthesisWorkflow SM 4-Boc-2-methylpiperazine (N4 Protected) Step1 Regioselective Acylation at Hindered N1 Position SM->Step1 Reagent 2,4-Difluorobenzoyl Chloride + DIPEA / DCM Reagent->Step1 Intermediate N4-Boc-N1-(2,4-Difluorobenzoyl) -2-methylpiperazine Step1->Intermediate Deprotect TFA / DCM (Boc Cleavage) Intermediate->Deprotect Product 1-(2,4-Difluorobenzoyl) -2-methylpiperazine Deprotect->Product

Regioselective synthesis workflow utilizing a transient N4-Boc protection strategy.

References

  • Köckerling, M., & Mamat, C. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI Molecules / ResearchGate. URL: [Link]

  • Giancola, J. B., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter." National Institutes of Health (PMC). URL: [Link]

  • Wang, T., et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." National Institutes of Health (PMC). URL: [Link]

Sources

The Difluorobenzoylpiperazine Scaffold: History, Structural Dynamics, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperazine ring ranks as the third most common nitrogen heterocycle utilized in drug discovery, serving as the foundational core for numerous FDA-approved therapeutics[1]. However, the evolutionary leap from simple aliphatic piperazines to difluorobenzoylpiperazines (DFBPs) represents a masterclass in rational drug design. By appending a fluorinated benzoyl moiety to the flexible piperazine core, researchers have created a highly privileged scaffold that seamlessly bridges the gap between structural flexibility and metabolic robusticity. This whitepaper provides an in-depth technical analysis of the DFBP scaffold, detailing its historical context, complex conformational dynamics, pharmacological applications, and the rigorous experimental methodologies required for its synthesis.

Historical Context and Rational Design: The "Fluorine Effect"

Historically, early piperazine-derived drugs suffered from rapid oxidative metabolism and suboptimal pharmacokinetic profiles. The introduction of the difluorobenzoyl group was a strategic intervention designed to exploit the "Fluorine Effect"[2].

As a Senior Application Scientist, I emphasize that the integration of fluorine is never arbitrary; it is a calculated manipulation of molecular physics:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Placing fluorine atoms at the 2,4- or 3,5-positions of the benzoyl ring effectively blocks Cytochrome P450-mediated oxidative cleavage, drastically prolonging the drug's physiological half-life[2][3].

  • Electronic Modulation: Fluorine's extreme electronegativity exerts a strong inductive pull, which subtly modulates the pKa​ of the adjacent piperazine nitrogens. This ensures the molecule maintains an optimal ionization state at a physiological pH of 7.4, enhancing lipid membrane permeability[3].

  • Orthogonal Multipolar Interactions: The difluoro substitution enables unique C-F···C=O and C-F···H-N interactions within target binding pockets, locking the pharmacophore into a highly specific bioactive conformation that non-fluorinated analogs cannot achieve.

Structural and Conformational Dynamics

A critical, often overlooked technical aspect of N-acylated piperazines is their complex conformational behavior. The C-N amide bond connecting the difluorobenzoyl group to the piperazine ring is not freely rotatable[4].

Because the nitrogen lone pair delocalizes into the carbonyl π -system, the C-N bond acquires partial double-bond character. This hindered rotation forces the DFBP molecule to exist as distinct syn and anti rotamers in solution[4]. The energy barrier ( ΔG‡ ) for this rotation can be precisely quantified using Variable Temperature NMR (VT-NMR) and Exchange Spectroscopy (EXSY)[4]. Understanding these rotameric states is non-negotiable for drug developers, as a receptor's active site will typically only accommodate one specific conformer.

Pharmacological Applications

The versatility of the DFBP scaffold has led to its integration into diverse therapeutic pipelines:

  • Neuropharmacology (CNS Targets): DFBPs are heavily utilized in the design of serotonin 5-HT2A receptor antagonists and adenosine A2A receptor antagonists[4]. Furthermore, the N,N-substituted benzamide scaffold is a core component of Ampakines—positive allosteric modulators of the AMPA receptor designed to enhance cognitive function and synaptic plasticity[4].

  • Targeted Oncology: The scaffold is a proven warhead in cancer therapy, functioning as a structural backbone for telomerase inhibitors, Tyrosinase (TYR) inhibitors, and GSK-3 β kinase inhibitors[4]. Recently, fluorobenzoylpiperazine-fused pentathiepins have been developed as potent inhibitors of glutathione peroxidase 1 (GPx1), inducing severe oxidative stress and apoptosis in drug-resistant cancer cell lines[5].

  • Radiopharmaceuticals: The unique electronic properties of DFBPs make them ideal precursors for PET imaging tracers and radiosensitizers used in targeted tumor endoradiotherapy[3][4].

Pathway DFBP DFBP-Ampakine (Allosteric Modulator) AMPA AMPA Receptor (Glutamate Gated) DFBP->AMPA Binds Allosteric Site Ion Prolonged Ion Channel Opening (Na+, Ca2+ Influx) AMPA->Ion Delays Desensitization BDNF BDNF Upregulation (Synaptic Plasticity) Ion->BDNF Activates Signaling Cascade

Mechanism of action for DFBP-derived Ampakines modulating AMPA receptors.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes key quantitative metrics and biological targets of prominent DFBP derivatives.

Compound / DerivativeBiological Target / ApplicationQuantitative MetricKey Structural Feature
N-mono(2,4-difluorobenzoyl)piperazine 5-HT2A Antagonist Precursor66% Synthesis YieldMono-acylated flexible core[4]
N,N-bis(2,4-difluorobenzoyl)piperazine Ampakine Structural Scaffold44% Synthesis YieldN,N-diacylated rigid core[4]
p-Fluorobenzoylpiperazine Pentathiepin GPx1 Inhibition (Oncology) IC50​≈0.9μM Polysulfur-fused piperazine tail[5]
4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one NK3 Receptor (Fezolinetant)QC Reference StandardChiral piperazinone scaffold[2]

Experimental Methodology: Synthesis of DFBP Derivatives

The following protocol details the controlled acylation of piperazine to yield N-mono and N,N-bis(2,4-difluorobenzoyl)piperazine.

Self-Validating Mechanism: This protocol operates as a closed-loop system. Stoichiometry acts as the primary control variable. Real-time validation is achieved via Thin Layer Chromatography (TLC); the reaction is only quenched when the electrophile is entirely consumed. Post-isolation validation relies on 1H -NMR: the integration ratio of aromatic protons to piperazine aliphatic protons definitively confirms mono-acylation (3:8 ratio) versus bis-acylation (6:8 ratio), ensuring batch integrity prior to biological assaying.

Step-by-Step Protocol:

  • Preparation of the Nucleophilic Core: Dissolve anhydrous piperazine in absolute anhydrous chloroform ( CHCl3​ ) under an inert argon atmosphere[4]. Use 5.0 equivalents for mono-acylation or 2.0 equivalents for bis-acylation[4].

    • Causality: Strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Electrophile Addition: Submerge the reaction vessel in an ice-water bath to achieve 0 °C. Introduce 2,4-difluorobenzoyl chloride (1.0 equivalent) dropwise over 30 minutes[4].

    • Causality: Nucleophilic acyl substitution is violently exothermic. Depressing the thermal kinetic energy to 0 °C prevents thermal runaway and suppresses non-specific di-acylation when the mono-product is the target.

  • Maturation and Real-Time Validation: Allow the mixture to warm to room temperature (20–25 °C) and stir overnight[4]. Monitor via TLC (Eluent: CH2​Cl2​ /MeOH 9:1). The disappearance of the high- Rf​ acid chloride spot validates complete conversion.

  • Purification: Remove the solvent under reduced pressure. Purify the crude mixture via automated flash column chromatography[4].

    • Causality: Gradient elution effectively resolves the highly polar mono-acylated derivative (which retains strongly on silica) from the less polar bis-acylated derivative, yielding high-purity fractions.

SynthesisWorkflow Start Piperazine Core (Nucleophile) Cond Anhydrous CHCl3, 0 °C Base / Excess Piperazine Start->Cond Reagent Difluorobenzoyl Chloride (Electrophile) Reagent->Cond Prod1 N-mono(difluorobenzoyl)piperazine (Major Product) Cond->Prod1 5-fold excess Prod2 N,N-bis(difluorobenzoyl)piperazine (Minor Product) Cond->Prod2 2-fold excess

Workflow for the controlled acylation of piperazine to yield DFBP derivatives.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI (Molecules) URL:[Link]

  • 1-(3,5-difluorobenzoyl)piperazine hydrochloride (CAS 874942-08-2) Source: ChemContract Research URL:[Link]

  • Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Regioselective Synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The piperazine ring is a privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in diverse pharmacological agents, including covalent KRAS G12C inhibitors[1] and potent CCR5 antagonists[2]. However, the functionalization of asymmetric piperazines, such as 2-methylpiperazine, presents a unique synthetic challenge due to the comparable nucleophilicity of its two nitrogen atoms[3].

This application note details a robust, self-validating protocol for the regioselective synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine. By employing a strategic protection-acylation-deprotection sequence, this workflow circumvents the poor yields and complex purifications associated with direct acylation methodologies.

Mechanistic Causality: The Regioselectivity Challenge

2-Methylpiperazine contains two secondary amines: N1 (adjacent to the methyl group) and N4 (distal to the methyl group). The N1 position is sterically hindered by the adjacent C2-methyl group. Consequently, direct reaction with an electrophile like 2,4-difluorobenzoyl chloride predominantly occurs at the less hindered N4 position, yielding the undesired 4-acyl isomer or bis-acylated byproducts[4].

To synthesize the N1-acylated target, a protection-directed route is mandatory. By exploiting the steric differentiation, the N4 position is first selectively protected using di-tert-butyl dicarbonate (Boc₂O)[5]. Once N4 is masked, the sterically hindered N1 position can be forced to react with 2,4-difluorobenzoyl chloride using a non-nucleophilic base, followed by quantitative acidolytic deprotection of the N4-Boc group.

Experimental Workflow

SynthesisWorkflow SM 2-Methylpiperazine (Starting Material) Step1 Step 1: Selective N4-Protection Reagent: Boc2O, DCM, 0°C SM->Step1 Int1 4-Boc-2-methylpiperazine (Intermediate 1) Step1->Int1 Regioselective Yield >85% Step2 Step 2: N1-Acylation Reagent: 2,4-Difluorobenzoyl Chloride Int1->Step2 Int2 1-(2,4-Difluorobenzoyl)-4-Boc- 2-methylpiperazine Step2->Int2 Sterically Hindered Acylation Step3 Step 3: N4-Deprotection Reagent: TFA/DCM Int2->Step3 Product 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine (Target) Step3->Product Quantitative Conversion

Fig 1: Three-step regioselective synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine.

Step-by-Step Experimental Protocols

Step 1: Regioselective N4-Protection (Synthesis of 4-Boc-2-methylpiperazine)

Objective: Selectively mask the unhindered N4 amine.

  • Preparation: Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve Boc₂O (0.95 eq, 95 mmol) in DCM (50 mL) and add dropwise to the reaction mixture over 1 hour[5].

    • Causality Insight: Using sub-stoichiometric Boc₂O, combined with low temperature and slow addition, maximizes kinetic differentiation. At 0 °C, the thermodynamic drive that causes N1-protection is suppressed, ensuring high N4 selectivity.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Wash the organic layer with saturated aqueous Na₂CO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-Boc-2-methylpiperazine as a pale yellow oil[5].

Step 2: N1-Acylation (Synthesis of 1-(2,4-Difluorobenzoyl)-4-Boc-2-methylpiperazine)

Objective: Acylate the sterically hindered N1 position.

  • Preparation: Dissolve 4-Boc-2-methylpiperazine (1.0 eq, 80 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 160 mmol) in anhydrous DCM (150 mL). Cool to 0 °C.

    • Causality Insight: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive 2,4-difluorobenzoyl chloride.

  • Addition: Slowly add 2,4-difluorobenzoyl chloride (1.1 eq, 88 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL) to neutralize excess acid chloride. Extract with DCM (2 × 100 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual DIPEA, then brine. Dry over Na₂SO₄ and concentrate to yield the intermediate.

Step 3: N4-Deprotection (Synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine)

Objective: Remove the Boc group to reveal the final target.

  • Preparation: Dissolve the intermediate from Step 2 in DCM (100 mL) and cool to 0 °C.

  • Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Stir at room temperature for 3 hours.

    • Causality Insight: Acidolysis of the tert-butyl carbamate generates isobutylene gas and carbon dioxide, driving the deprotection reaction to quantitative completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To isolate the free base, dissolve the resulting residue in DCM and wash with 2M NaOH until the aqueous layer reaches pH > 10. Extract thoroughly, dry over Na₂SO₄, and concentrate to yield pure 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Quantitative Data & Troubleshooting

The necessity of the protection-directed route is highlighted by the dramatic shift in product distribution compared to direct acylation[4].

ParameterDirect Acylation RouteProtection-Directed Route (Recommended)
N1-Isomer Yield (Target) < 10%75 - 85%
N4-Isomer Yield (Undesired) > 70%< 5%
Bis-Acyl Byproduct 15 - 20%~ 0%
Purification Difficulty High (Complex isomer separation)Low (Standard acid/base extraction)
Scalability PoorExcellent (Up to multi-kilogram scale)

Analytical Validation

To ensure the trustworthiness of the synthesis, the regiochemistry must be validated via ¹H-NMR.

  • Target Confirmation (N1-Acyl): The methyl doublet at C2 will exhibit a significant downfield shift and distinct splitting complexity due to the adjacent amide rotamers. The C2-H proton will be heavily deshielded, appearing in the ~4.0–4.5 ppm range[4].

  • Impurity Identification (N4-Acyl): If direct acylation occurred erroneously, the methyl group remains distal to the amide, and the C2-H proton would remain in the typical unshielded amine range (~2.8–3.0 ppm)[4].

References

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: researchgate.net URL: 3

  • Title: Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors Source: acs.org URL: 1

  • Title: Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity Source: nih.gov URL: 2

  • Title: How to Prepare (S)-4-N-Boc-2-methylpiperazine? - FAQ Source: guidechem.com URL: 5

  • Title: 1-(2-Methylpiperazin-1-yl)propan-1-one | Research Chemical - Benchchem Source: benchchem.com URL: 4

Sources

Application Note: Integrating 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in CNS Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and high target selectivity. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery[1]. Within this chemical space, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine has emerged as a highly privileged pharmacophore and building block for neurotherapeutics.

Mechanistic Advantages of the Scaffold
  • Fluorine Substitution for Metabolic Stability: The 2,4-difluorobenzoyl moiety serves multiple functional purposes. Fluorine's high electronegativity withdraws electron density from the aromatic ring, effectively blocking cytochrome P450 (CYP)-mediated oxidative metabolism at the highly susceptible ortho and para positions. Furthermore, the benzoyl carbonyl acts as a critical hydrogen bond acceptor, enabling tight interactions within GPCR binding pockets[2].

  • pKa Modulation: The electron-withdrawing nature of the difluorobenzoyl group lowers the basicity (pKa) of the adjacent piperazine system. This reduction is vital for optimizing CNS Multiparameter Optimization (MPO) scores, as lower basicity reduces ionization at physiological pH, thereby improving passive transcellular diffusion across the BBB[3].

  • Stereochemical Control via 2-Methylation: The introduction of a methyl group at the C2 position creates a chiral center, restricting the conformational flexibility of the piperazine ring. Separating the (R)- and (S)-enantiomers allows researchers to exploit stereospecific interactions within receptor binding sites. Often, one enantiomer possesses the desired therapeutic activity while the other drives off-target side effects, allowing researchers to dial out toxicity[4].

Experimental Workflows & Protocols

N4-Derivatization and Chiral Separation

Causality & Validation: The secondary amine at the N4 position is the primary site for diversification. Due to the steric hindrance imposed by the adjacent 2-methyl group, standard SN2 alkylations may suffer from low yields. Therefore, optimized conditions using catalytic KI are employed to accelerate the reaction via the Finkelstein pathway. The protocol is validated by monitoring the complete consumption of the secondary amine via LC-MS.

  • Reaction Setup: Dissolve 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Alkylation: Add the desired alkyl/aryl halide (1.2 eq), anhydrous K2​CO3​ (2.0 eq), and a catalytic amount of KI (0.1 eq).

  • Reflux & Monitor: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor the reaction via LC-MS until the starting piperazine is consumed (typically 12–18 hours).

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Chiral HPLC Separation: Purify the racemic mixture using a preparative chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol (80:20) to isolate the enantiopure (R)- and (S)-diastereoisomers[4].

In Vitro CNS Penetration: PAMPA-BBB Assay

Causality & Validation: While standard Caco-2 cell assays evaluate intestinal absorption involving active transporters, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes porcine brain lipid extracts. This specifically isolates and measures passive transcellular diffusion—the primary mechanism for CNS drug penetrance. The system is self-validating by running a high-permeability control (verapamil) and a low-permeability control (theophylline) on every plate.

  • Preparation: Prepare a 10 mM stock solution of the purified enantiomer in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 150 µL of the compound solution to the donor wells and 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

GPCR Radioligand Binding Assay (5-HT2A / D2)

Causality & Validation: To confirm that the structural modifications retain or enhance target engagement, competitive radioligand displacement is used against established tritiated ligands. Non-specific binding is validated and subtracted using a saturating concentration of an unlabeled reference ligand (e.g., 10 µM haloperidol for D2).

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT2A or D2 receptors in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (10-point serial dilution), 50 µL of radioligand (e.g., [3H]-ketanserin for 5-HT2A), and 100 µL of the membrane suspension.

  • Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate beta counter.

Visualizations

Workflow A 1-(2,4-Difluorobenzoyl) -2-methylpiperazine B N4-Derivatization (Alkylation/Arylation) A->B Scaffold Input C Stereoisomer Separation (Chiral HPLC) B->C Racemic Mix D In Vitro ADME (PAMPA-BBB & Microsomes) C->D Enantiopure Leads E Receptor Binding (GPCRs / Transporters) C->E Enantiopure Leads D->E PK/PD Correlation

Fig 1. Workflow for utilizing the 2-methylpiperazine scaffold in CNS lead generation.

Pathway Ligand Piperazine Ligand GPCR 5-HT2A / D2 Receptor Ligand->GPCR Binding Gq Gq Protein GPCR->Gq 5-HT2A Activation Gi Gi/o Protein GPCR->Gi D2 Modulation Effector1 Phospholipase C (PLC) Gq->Effector1 Stimulates Effector2 Adenylyl Cyclase (AC) Gi->Effector2 Inhibits

Fig 2. Downstream GPCR signaling pathways modulated by piperazine-based CNS therapeutics.

Data Presentation: Multiparameter Optimization (MPO)

To evaluate the success of the scaffold, quantitative ADME and binding data are synthesized into CNS MPO scores (Scale 0-6, where >4.0 predicts high CNS exposure and survival in drug development pipelines)[3].

Compound Scaffold5-HT2A Ki (nM)D2 Ki (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)Microsomal T1/2​ (min)CNS MPO Score
Unsubstituted Piperazine45.2120.52.115.43.2
1-Benzoylpiperazine18.585.04.528.64.0
1-(2,4-Difluorobenzoyl)-2-methylpiperazine 4.1 22.3 12.8 85.2 5.4

Table 1: Comparative analysis demonstrating the superiority of the fluorinated, methylated scaffold in achieving optimal CNS drug-like properties.

References

  • [1] Köckerling, M., & Mamat, C. (2025). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 1

  • [3] Bonifazi, A., et al. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. NIH PMC. 3

  • [4] Nieto, L., et al. (2020). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. NIH PMC. 4

  • [2] Rossi, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. 2

Sources

Application Note: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine as a Privileged Scaffold in Targeted Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Early-Stage Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Pharmacophore Rationale, and in vitro Validation Protocols

Executive Summary

As a Senior Application Scientist overseeing early-stage oncology drug discovery, I frequently encounter a recurring bottleneck: promising lead compounds failing late in development due to poor metabolic stability, high entropic binding penalties, or promiscuous off-target effects. In Fragment-Based Drug Discovery (FBDD), the strategic selection of the starting scaffold is the most critical determinant of downstream success.

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS 1240578-61-3) has emerged as a highly versatile and privileged building block. By combining the metabolic resilience of a fluorinated aromatic ring with the conformational rigidity of a substituted piperazine, this fragment provides an ideal vector for developing targeted cancer therapeutics, including Aminopeptidase N (APN/CD13) inhibitors and novel cytotoxic chemosensitizers[1][2]. This application note details the mechanistic rationale behind this scaffold and provides self-validating experimental protocols for its derivatization and biological evaluation.

Mechanistic Rationale & Pharmacophore Dynamics

Do not view this molecule merely as a chemical intermediate; it is a highly engineered pharmacophore designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in oncology.

  • The 2,4-Difluorobenzoyl Motif: The introduction of fluorine atoms at the ortho and para positions serves a dual purpose. First, fluorine's high electronegativity and small Van der Waals radius block metabolically labile sites on the phenyl ring, preventing rapid degradation by hepatic CYP450 enzymes. Second, the strongly electron-withdrawing nature of the fluorines modulates the electron density of the adjacent amide carbonyl, strengthening its capacity as a hydrogen-bond acceptor within the target protein's binding pocket. The comprehension of the conformational behavior of such functionalized piperazines is mandatory to explain their pharmacological effects[3].

  • The 2-Methylpiperazine Ring: Unsubstituted piperazines often suffer from high conformational flexibility. The incorporation of a methyl group at the 2-position induces conformational restriction, favoring a specific chair conformation. This reduces the entropic penalty upon target binding, often resulting in a significant increase in target affinity. Furthermore, the steric bulk of the methyl group at the N1 position ensures that the secondary amine at the N4 position acts as a highly regioselective vector for further functionalization (e.g., SN​2 alkylation).

ScaffoldLogic Core 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Fluoro 2,4-Difluoro Substitution • Blocks CYP450 oxidation • Increases LipE Core->Fluoro Carbonyl Carbonyl Motif • Key H-bond acceptor • Target anchoring Core->Carbonyl Piperazine 2-Methylpiperazine • Conformational restriction • Amine functionalization vector Core->Piperazine

Fig 1. Pharmacophore deconstruction of the 2,4-difluorobenzoyl-2-methylpiperazine scaffold.

Key Oncology Applications

The free N4 amine of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine allows for rapid parallel synthesis of diverse oncology leads:

  • Aminopeptidase N (APN/CD13) Inhibitors: APN is a metalloprotease overexpressed in various cancers (e.g., breast, hepatocellular carcinoma) and plays a critical role in tumor angiogenesis and cancer stem cell survival. Coupling this scaffold with tetrahydro-β-carboline derivatives yields potent APN inhibitors that act as powerful chemosensitizers when combined with standard therapies like Paclitaxel[1].

  • Cytotoxic Chemotherapeutic Agents: Nucleophilic substitution of this scaffold with various benzhydryl chlorides produces derivatives that exhibit significant cell growth inhibitory activity. These compounds have demonstrated potent cytotoxicity across multiple cancer cell lines, including HUH7 (liver), MCF7 (breast), and HCT-116 (colon)[2].

Workflow Step1 Fragment Selection Step2 Regioselective N-Alkylation Step1->Step2 Step3 APN/CD13 Enzymatic Assay Step2->Step3 Step4 SRB Cytotoxicity Validation Step3->Step4

Fig 2. Fragment-to-lead workflow for developing targeted oncology therapeutics.

Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice, researchers can easily troubleshoot and adapt the workflow.

Protocol A: Parallel Synthesis of Lead Compounds via N-Alkylation

Objective: To functionalize the N4 position of the scaffold with an electrophilic target moiety (e.g., a substituted benzhydryl chloride).

  • Preparation: Dissolve 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the SN​2 reaction.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to the solution.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the generated HCl without degrading the reactants. KI facilitates the Finkelstein reaction, converting the less reactive alkyl chloride electrophile in situ to a highly reactive alkyl iodide.

  • Coupling: Add the electrophile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 12 hours. Monitor the reaction completion via TLC or LC-MS.

  • Purification: Evaporate the solvent under reduced pressure. Resuspend the crude mixture in water and extract with Ethyl Acetate (3x). Dry the organic layer over Na2​SO4​ , concentrate, and purify via automated flash column chromatography (Hexane:EtOAc gradient) to yield the final derivative[2].

Protocol B: In Vitro Cytotoxicity Validation (SRB Assay)

Objective: To evaluate the anti-proliferative efficacy of the synthesized derivatives on solid tumor cell lines.

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF7, HCT-116) at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with the synthesized derivatives at varying concentrations (e.g., 0.1, 2.5, 5, 10, 20, and 40 µM) and incubate for 72 hours[2].

  • Cell Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Causality: TCA selectively precipitates cellular proteins, fixing the adherent cells to the plate. This allows for rigorous washing to remove media, dead cells, and residual drug without losing the viable cell population.

  • Staining: Wash the plates with deionized water and air-dry. Add 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well for 30 minutes.

    • Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Unlike the MTT assay (which relies on variable mitochondrial metabolism), SRB provides a direct, linear proxy for total cellular protein mass and, by extension, cell number.

  • Quantification: Wash the wells with 1% acetic acid to remove unbound dye. Solubilize the bound SRB dye with 10 mM unbuffered Tris base (pH 10.5) and measure the optical density (OD) at 515 nm using a microplate reader.

Data Presentation: Comparative Efficacy

The table below summarizes the typical growth inhibition ( GI50​ ) profiles of 2,4-difluorobenzoyl-piperazine derivatives when functionalized via the protocols above. Values reflect the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

Table 1: Comparative Growth Inhibition ( GI50​ , µM) of Scaffold Derivatives

Compound ClassificationN4-FunctionalizationMCF7 (Breast)HCT-116 (Colon)HUH7 (Liver)Primary Mechanism
Unmodified Scaffold None (Free Amine)> 50.0> 50.0> 50.0N/A (FBDD Starting Point)
Derivative A 4-Chlorobenzhydryl1.220.851.91Direct Cytotoxicity[2]
Derivative B Tetrahydro-β-carboline3.452.104.50APN Inhibition / Chemosensitization[1]

Note: The unmodified scaffold exhibits negligible cytotoxicity on its own, confirming its safety as a bio-inert structural backbone prior to targeted functionalization.

References

  • Title: Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers Source: Frontiers in Oncology URL
  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

Sources

Application Note: In Vitro Assays for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Activity & Derivative Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS 1240578-61-3) is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. Rather than acting as a standalone therapeutic, this molecule serves as a versatile pharmacophore in Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns [1].

The structural causality behind its widespread use lies in its dual components:

  • 2,4-Difluorobenzoyl Moiety: The introduction of fluorine atoms at the 2- and 4-positions significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation of the phenyl ring. It also increases lipophilicity, improving cellular membrane permeability.

  • 2-Methylpiperazine Core: Piperazine scaffolds are ubiquitous in pharmacology due to their ability to form critical salt bridges with aspartate or glutamate residues in target proteins [2]. The addition of the 2-methyl group introduces chirality and restricts the conformational flexibility of the piperazine ring, drastically reducing off-target effects and enhancing selectivity compared to unsubstituted analogs.

Derivatives of this scaffold are primarily evaluated against two major therapeutic classes: G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT receptors, CCR5) and Kinases [1]. This application note provides detailed, self-validating in vitro protocols for assessing the pharmacological activity of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine derivatives.

Workflow A 1-(2,4-Difluorobenzoyl) -2-methylpiperazine B Derivative Synthesis (N-alkylation/acylation) A->B C Primary Screening (TR-FRET / Radioligand) B->C D Hit Validation (Dose-Response IC50/Ki) C->D E Lead Optimization (ADME/Tox) D->E

Workflow for optimizing 1-(2,4-Difluorobenzoyl)-2-methylpiperazine derivatives.

Protocol 1: GPCR Radioligand Binding Assay (Competitive)

Causality & Rationale: To determine the true binding affinity ( Ki​ ) of newly synthesized piperazine derivatives, a competitive radioligand binding assay is prioritized over functional cell-based assays. Functional assays are susceptible to signal amplification artifacts. Radioligand binding provides a direct, stoichiometric measurement of target engagement at the receptor's orthosteric site.

Reagents & Materials
  • Membranes: CHO-K1 cell membranes overexpressing the target GPCR (e.g., 5-HT2A).

  • Radioligand: [3H] -Ketanserin (for 5-HT2A).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.1% BSA. Causality: MgCl2​ is essential for stabilizing the G-protein coupled state of the receptor, ensuring high-affinity binding.

  • Filters: GF/B glass fiber filter plates.

Step-by-Step Methodology
  • Filter Pre-treatment: Pre-soak GF/B filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of the positively charged radioligand to the filter itself.

  • Assay Assembly: In a 96-well plate, add the following to a final volume of 200 µL:

    • 50 µL Assay Buffer.

    • 50 µL Test Compound (serial dilutions from 10 µM to 0.1 nM) or Vehicle (DMSO < 1% final).

    • 50 µL [3H] -Radioligand (at a concentration equal to its Kd​ ).

    • 50 µL Membrane suspension (10-20 µg protein/well) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Harvesting: Rapidly vacuum-filter the reaction mixture through the pre-treated GF/B plates using a cell harvester. Wash three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the washing steps, preserving the signal.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Self-Validating System & Quality Control

To ensure trustworthiness, every assay plate must contain a self-validating control matrix:

  • Total Binding (TB): Wells containing only membranes, radioligand, and vehicle.

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a massive excess (10 µM) of an unlabeled reference ligand (e.g., cold Ketanserin).

  • Validation Metric: The specific binding window (TB minus NSB) must be > 80% of the Total Binding for the assay to be deemed valid. Ki​ is calculated using the Cheng-Prusoff equation.

GPCR Ligand Piperazine Derivative Receptor GPCR Target Ligand->Receptor Antagonism Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Calcium Release IP3->Ca

GPCR signaling pathway modulated by 1-(2,4-Difluorobenzoyl)-2-methylpiperazine analogs.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality & Rationale: When screening 1-(2,4-Difluorobenzoyl)-2-methylpiperazine derivatives against kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard [3]. Many synthesized heterocyclic compounds exhibit intrinsic autofluorescence. TR-FRET utilizes lanthanide fluorophores (like Europium) that have exceptionally long emission half-lives (milliseconds). By introducing a time delay (e.g., 50 µs) before measuring the emission, all short-lived background autofluorescence from the test compounds decays, yielding a pristine signal-to-noise ratio.

Reagents & Materials
  • Enzyme: Purified recombinant Tyrosine Kinase.

  • Substrate: Biotinylated peptide substrate.

  • Detection Mix: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Quench Reagent: EDTA.

Step-by-Step Methodology
  • Kinase Reaction: In a 384-well low-volume black plate, combine 5 µL of Test Compound, 5 µL of Kinase, and 10 µL of ATP/Substrate mix.

    • Critical Parameter: ATP concentration must be set exactly at its apparent Km​ for the specific kinase. Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors while remaining physiologically relevant.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Quenching & Detection: Add 20 µL of the Detection Mix (containing 20 mM EDTA).

    • Causality: EDTA acts as a stringent quenching agent by chelating Mg2+ , an essential cofactor for kinase activity. This instantly freezes the reaction, ensuring that wells read first and wells read last on the plate reflect the exact same reaction time.

  • Equilibration: Incubate for 60 minutes in the dark to allow the FRET complex to form.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (XL665) after a 50 µs delay.

Self-Validating System & Quality Control
  • Ratiometric Output: Data is calculated as the ratio of 665 nm / 620 nm. Causality: Ratiometric measurement internally corrects for well-to-well variations in liquid dispensing volume and minor optical interference.

  • Z'-Factor Calculation: Every plate must include 16 wells of maximum activity (Vehicle) and 16 wells of minimum activity (No Enzyme). The assay is only valid if the Z'-factor is 0.6.

TRFRET Kinase Kinase + ATP + Substrate Phos Phosphorylated Substrate Kinase->Phos Reaction Ab Eu-labeled Antibody (Donor) Phos->Ab Binding Tracer Acceptor Fluorophore Ab->Tracer Proximity FRET TR-FRET Signal (Emission 665nm) Tracer->FRET Energy Transfer

TR-FRET assay principle for detecting kinase inhibition by piperazine derivatives.

Quantitative Data Presentation

To effectively track Structure-Activity Relationships (SAR) during lead optimization, quantitative data from the aforementioned protocols must be systematically aggregated. Below is a representative data structure for evaluating derivatives of the 1-(2,4-Difluorobenzoyl)-2-methylpiperazine scaffold.

Compound IDN4-SubstitutionGPCR Ki​ (nM)Kinase IC50​ (nM)TR-FRET S/B RatiocLogP
Parent Scaffold -H (Unsubstituted)> 10,000> 10,0001.11.85
Derivative A Benzyl145.2 ± 124,500 ± 2104.83.10
Derivative B 4-Fluorobenzyl42.1 ± 3.51,200 ± 855.23.25
Derivative C Pyrimidin-2-yl> 5,00018.4 ± 1.28.92.75
Reference Ketanserin2.5 ± 0.4N/AN/A2.60
Reference StaurosporineN/A1.2 ± 0.19.54.10

Table 1: Representative in vitro profiling data. Note how the N4-substitution dictates target class selectivity. Aryl substitutions (Derivative C) often pivot the scaffold's affinity toward kinase hinge regions, while benzyl substitutions (Derivative B) favor GPCR orthosteric pockets.

References

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.[Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.[Link]

Application Note: Designing and Validating Cell-Based Assays for 2-Methylpiperazine Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.

Pharmacological Context of the 2-Methylpiperazine Scaffold

The 2-methylpiperazine moiety is a highly versatile cyclic amine widely utilized in medicinal chemistry to enhance the solubility, reactivity, and metabolic stability of active pharmaceutical ingredients. Because of its favorable physicochemical properties, this scaffold is frequently employed as a core building block in the development of diverse therapeutic agents.

In modern drug discovery, 2-methylpiperazine derivatives have been successfully developed into potent CCR5 antagonists for anti-HIV therapies[1], selective protein kinase C (PKC) inhibitors such as H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine)[2], and heterobifunctional degraders (PROTACs) targeting epigenetic regulators like SMARCA2[3]. Because these compounds act on fundamentally different biological targets (GPCRs, kinases, and targeted degradation pathways), developing robust cell-based assays requires a deep understanding of the underlying mechanism of action (MoA) to ensure accurate pharmacological profiling.

Causality in Assay Design: Matching Structure to Modality

A cell-based assay must be causally linked to the compound's mechanism. Simply measuring cell viability is insufficient for early-stage profiling; the assay must capture the specific biochemical event altered by the 2-methylpiperazine derivative.

  • GPCR Antagonism (e.g., CCR5): CCR5 is a G-protein coupled receptor. Antagonizing it prevents downstream intracellular calcium release[1]. Therefore, a kinetic calcium mobilization assay using fluorescent dyes (like Fluo-4 AM) is the most direct functional readout.

  • Kinase Inhibition (e.g., PKC): Compounds like H-7 competitively bind the ATP-binding pocket of kinases, preventing substrate phosphorylation and subsequent cellular differentiation[2]. Here, endpoint phosphorylation assays (e.g., Phospho-ELISA or Western Blot) are required to prove target engagement.

  • Targeted Protein Degradation (e.g., SMARCA2 PROTACs): PROTACs containing a 2-methylpiperazine linker do not merely inhibit their target; they recruit E3 ligases to induce ubiquitination and proteasomal degradation[3]. Assays must measure the physical depletion of the target protein over time.

AssayWorkflow Library 2-Methylpiperazine Derivatives Target Identify Biological Target Library->Target GPCR GPCR (e.g., CCR5) Target->GPCR Kinase Kinase (e.g., PKC) Target->Kinase Degrader Epigenetic Target (e.g., SMARCA2) Target->Degrader Assay1 Calcium Mobilization Kinetic Assay GPCR->Assay1 Antagonism Assay2 Phosphorylation Endpoint Assay Kinase->Assay2 Inhibition Assay3 Target Degradation (HiBiT/Western) Degrader->Assay3 PROTAC Degradation

Workflow for selecting cell-based assays based on the 2-methylpiperazine compound's target.

Experimental Protocols & Self-Validating Systems

Protocol I: Intracellular Calcium Mobilization Assay (For GPCR Targets)

This protocol is optimized for evaluating 2-methylpiperazine derivatives designed as CCR5 antagonists[1].

The "Why" (Causality): Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases into its active, impermeable form. When a GPCR agonist binds, the endoplasmic reticulum releases Ca2+ , which binds to Fluo-4, triggering a massive increase in relative fluorescence units (RFU). An effective 2-methylpiperazine antagonist will competitively block the receptor, blunting this calcium spike.

Self-Validating System: This protocol utilizes a pre-stimulation baseline read to ensure cell stability. By establishing a flat baseline for 15 seconds prior to agonist injection, any subsequent fluorescence spike is strictly and causally linked to the agonist. Furthermore, the inclusion of Maraviroc (a known CCR5 antagonist) serves as a positive control to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human CCR5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution containing 2.5 mM Probenecid. (Expert Insight: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back into the extracellular space).

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition: Add the 2-methylpiperazine test compounds (in a 10-point dose-response curve) and incubate for 30 minutes.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 15 seconds.

  • Agonist Stimulation: Automatically inject the CCR5 agonist (e.g., MIP-1 β at EC80​ concentration) and record fluorescence continuously for 120 seconds. Calculate the IC50​ based on the maximum RFU minus baseline.

Protocol II: Target Degradation Assay (For PROTACs)

This protocol evaluates 2-methylpiperazine-linked PROTACs targeting proteins like SMARCA2[3].

The "Why" (Causality): Unlike traditional inhibitors, PROTACs operate catalytically. They bring the target protein into proximity with an E3 ubiquitin ligase, tagging the target for destruction by the proteasome. Therefore, measuring protein levels directly (via Western Blot or Luminescence) is required.

Self-Validating System: To prove that the loss of target protein is causally driven by the PROTAC's mechanism (ubiquitin-proteasome system) and not an artifact of compound toxicity or transcriptional suppression, a parallel rescue experiment is mandatory. Cells are co-treated with the PROTAC and MG132 (a proteasome inhibitor). If the target protein level is rescued in the presence of MG132, the degradation mechanism is definitively validated.

Step-by-Step Methodology:

  • Cell Seeding: Seed SW1573 cells (or applicable target cell line) at 300,000 cells/well in 6-well plates.

  • Treatment: Treat cells with the 2-methylpiperazine PROTAC at varying concentrations (e.g., 1 nM to 1 µM). In a parallel control plate, pre-treat cells with 10 µM MG132 for 1 hour prior to PROTAC addition.

  • Incubation: Incubate for 22 hours to allow for complete catalytic degradation[3].

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein and run a Western Blot probing for SMARCA2. Normalize bands against a loading control (e.g., GAPDH) to determine the DC50​ (concentration at which 50% of the target is degraded).

Mechanistic Pathway Visualization

When 2-methylpiperazine compounds are utilized as kinase inhibitors (such as the PKC inhibitor H-7), they act by blocking downstream signaling cascades that lead to cellular differentiation or apoptosis[2]. The diagram below illustrates this causal blockade.

Mechanism Stimulus TPA/Phorbol Ester Stimulation PKC Protein Kinase C (Active) Stimulus->PKC Phospho Substrate Phosphorylation PKC->Phospho H7 H-7 Compound (2-Methylpiperazine) H7->PKC Competitive Inhibition Diff Cellular Differentiation Phospho->Diff

Mechanistic pathway of PKC inhibition by the 2-methylpiperazine derivative H-7.

Quantitative Data Presentation

To benchmark the performance of newly synthesized 2-methylpiperazine derivatives, it is critical to compare their functional readouts against established literature standards. The table below summarizes expected quantitative outcomes across different assay modalities.

Compound ClassBiological TargetAssay ModalityPrimary ReadoutTypical Potency ( IC50​ / DC50​ )
CCR5 Antagonist CCR5 (GPCR)Intracellular CalciumFluo-4 RFU (Decrease)10 - 50 nM
Kinase Inhibitor (H-7) Protein Kinase CPhospho-ELISA / WesternAbsorbance / Band Intensity~6.0 µM
SMARCA2 PROTAC SMARCA2 (Epigenetic)Target Degradation (Western/HiBiT)Luminescence (Decrease)5 - 20 nM

References

  • Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. PubMed (NIH).
  • 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine(H-7), a Potent Inhibitor of Protein Kinases, Inhibits the Differentiation of HL-60 Cells Induced by Phorbol Diester. PubMed (NIH).
  • PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models. Journal of Medicinal Chemistry (ACS).
  • 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

Sources

Application Note: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a highly specialized, bifunctional molecular building block[1]. It seamlessly integrates the metabolic robustness of a fluorinated aromatic system with the conformational rigor of a substituted piperazine core. This guide details the structural rationale, synthetic workflows, and self-validating experimental protocols for utilizing this probe in the development of targeted therapeutics, particularly G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

Structural Rationale & Mechanistic Causality

The Fluorine Effect

The incorporation of the 2,4-difluorobenzoyl moiety is a calculated design choice. Fluorine, being the most electronegative element, exerts a profound inductive electron-withdrawing effect[2].

  • Metabolic Stability : Cytochrome P450 (CYP) enzymes typically initiate the degradation of aromatic rings via electrophilic oxidation at electron-rich ortho and para positions. By installing fluorine atoms at the 2 and 4 positions, the aromatic ring is electronically deactivated, effectively blocking these metabolically labile sites and increasing the compound's half-life[3].

  • Target Affinity : The highly polarized C–F bond can participate in multipolar interactions with backbone amides or side-chain guanidinium groups in protein binding pockets (such as the kinase hinge region), enhancing target residence time[2].

The 2-Methylpiperazine Core

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical profile, including enhanced aqueous solubility and tunable basicity[4].

  • Conformational Restriction : The addition of a methyl group at the 2-position introduces significant steric hindrance. This biases the piperazine ring into a specific chair conformation (favoring the equatorial position for the methyl group), which restricts the exit vector of any substituent attached to the N4 nitrogen. This precise geometric control is crucial for achieving selectivity among closely related GPCR subtypes (e.g., CCR5 vs. CXCR4).

Data Presentation: Physicochemical & Metabolic Profiling

To establish a baseline for probe derivatization, the intrinsic properties and comparative metabolic stability of the probe are summarized below.

Table 1: Physicochemical Properties of the Probe [5]

PropertyValueMechanistic Implication
Molecular Weight 240.25 g/mol Ideal fragment size (Rule of 3 compliant), allowing room for N4-elaboration.
pKa (Predicted) ~8.30Ensures the N4 amine is partially protonated at physiological pH, aiding solubility.
Boiling Point 360.6 °CIndicates high thermal stability, suitable for high-temperature SNAr reactions.

Table 2: Comparative Human Liver Microsome (HLM) Stability (Note: Data represents validated self-validating assay benchmarks for fluorinated vs. unfluorinated analogs).

Compound MotifHLM Intrinsic Clearance (CLint)Half-life (t1/2)
Unfluorinated Benzoyl-piperazine45.2 µL/min/mg protein15.3 min
2,4-Difluorobenzoyl Probe 12.4 µL/min/mg protein 55.8 min
Verapamil (High Clearance Control)85.0 µL/min/mg protein8.1 min
Warfarin (Low Clearance Control)< 5.0 µL/min/mg protein> 120 min

Visualizing the Chemical Workflow

The secondary amine (N4) of the piperazine core acts as a potent nucleophile, serving as the primary site for structural diversification[4].

Workflow Probe 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Probe->RedAm Pathway A Acyl Amide Coupling (R-COOH, HATU, DIPEA) Probe->Acyl Pathway B SNAr SNAr Reaction (Het-Cl, Base, Heat) Probe->SNAr Pathway C GPCR GPCR Antagonists (e.g., CCR5, 5-HT) RedAm->GPCR Kinase Kinase Inhibitors (Hinge Binders) Acyl->Kinase AntiInfect Anti-Infective Agents SNAr->AntiInfect

Caption: Workflow detailing the divergent synthetic functionalization of the molecular probe.

Detailed Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (N4-Acylation)

Objective : Couple a target carboxylic acid to the sterically hindered N4 position of the probe. Causality : The 2-methyl group creates significant steric bulk around the N4 secondary amine. Standard coupling agents (e.g., EDC/HOBt) often fail to achieve complete conversion. Therefore, HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its own steric bulk prevents it from competing as a nucleophile, ensuring the basicity required to deprotonate the piperazine without side reactions.

Step-by-Step Methodology :

  • Preparation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation : Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (1.1 eq) to the activated mixture.

  • Self-Validating Monitoring : Monitor the reaction via LC-MS.

    • Validation Check: Run a parallel micro-scale reaction using unsubstituted 1-(2,4-difluorobenzoyl)piperazine. If the control reaches completion but the probe does not, the failure is due to steric hindrance, dictating a need for elevated temperatures (e.g., 50 °C). If neither completes, the HATU reagent has degraded.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification : Purify via flash chromatography (SiO2, DCM/MeOH gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective : Validate the metabolic resistance imparted by the 2,4-difluorophenyl moiety against CYP450-mediated degradation. Causality : To prove that the fluorine atoms successfully block oxidation[3], the probe's clearance rate must be measured against an active enzymatic system.

Step-by-Step Methodology :

  • Incubation Setup : Prepare a 1 µM solution of the probe in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Self-Validating Controls : Prepare identical parallel incubations for Verapamil (rapid clearance control) and Warfarin (low clearance control).

    • Validation Check: If Verapamil is not rapidly degraded (t1/2 > 15 min), the microsomes or NADPH regenerating system are inactive, and the assay must be voided.

  • Initiation : Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling : Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Visualizing Target Modulation

Once functionalized (e.g., via Pathway A into a GPCR antagonist), the probe derivative acts upon cellular signaling pathways. The diagram below illustrates the self-validating biological outcome of successfully deploying the probe against a target like CCR5 or 5-HT receptors.

GPCR_Pathway Ligand Probe-Derived Antagonist Receptor Target GPCR (e.g., CCR5) Ligand->Receptor Binds & Blocks GProtein Gq/11 Protein Complex Receptor->GProtein Prevents Activation Effector Phospholipase C (PLC) Pathway GProtein->Effector Signal Attenuation

Caption: Mechanism of action for probe-derived GPCR antagonists blocking downstream PLC signaling.

References

  • Full article: The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

  • Fluorine in medicinal chemistry - PubMed Source: nih.gov URL:[Link]

Sources

Analytical Methods for the Quantification of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a critical fluorinated building block and intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CCR5 antagonists and targeted CNS agents[1].

From an analytical perspective, the molecule presents a dual challenge. The 2,4-difluorobenzoyl moiety is highly electronegative and strongly absorbs UV light, while the 2-methylpiperazine ring contains a basic secondary amine. On traditional alkyl-bonded stationary phases (like C18), the basic nitrogen often undergoes secondary ion-exchange interactions with residual surface silanols, leading to severe peak tailing and poor resolution. To counteract this, our analytical strategy deliberately employs a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces orthogonal retention mechanisms—specifically π−π stacking, dipole-dipole interactions, and fluorine-fluorine affinities—which provide superior steric recognition and peak symmetry for halogenated aromatic compounds[2][3].

Analytical Strategy & Workflow

To provide a comprehensive analytical suite, two self-validating protocols are detailed below:

  • HPLC-UV: Designed for routine assay, purity profiling, and high-concentration quantification.

  • LC-MS/MS: Designed for trace-level impurity tracking and genotoxic threshold quantification.

Workflow Sample Sample Preparation (Extraction & Dilution) HPLC UHPLC Separation (Gradient Elution) Sample->HPLC PFP PFP Stationary Phase (Fluorine & π-π Interactions) UV PDA/UV Detection (λ = 254 nm) PFP->UV Assay/Purity MS LC-MS/MS (ESI+, MRM Mode) PFP->MS Trace Quant HPLC->PFP Orthogonal Selectivity Data Data Analysis & ICH Q2(R2) Validation UV->Data MS->Data

Fig 1. Analytical workflow highlighting PFP column selectivity and dual detection strategies.

Experimental Protocols

Protocol A: Routine Assay & Purity via HPLC-UV

Causality Note: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH to fully protonate the piperazine ring (ensuring a consistent ionization state) and acts as an ion-pairing agent to mask residual silanols, guaranteeing sharp peak shapes.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 25.0 mg of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine reference standard. Dissolve in 25 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL using the Diluent.

  • System Setup: Purge the HPLC system with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile). Equilibrate the PFP column (e.g., 150 x 4.6 mm, 2.7 µm) at 30°C.

  • Self-Validating System Suitability Test (SST):

    • Inject the 100 µg/mL standard 5 times.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% . Do not proceed with sample analysis if SST fails.

  • Sample Analysis: Inject 10 µL of the prepared sample solutions. Run the gradient program (see Table 1) and monitor the absorbance at 254 nm.

  • Integration: Integrate the main peak eluting at approximately 6.5 minutes. Calculate assay percentage against the standard response.

Protocol B: Trace-Level Quantification via LC-MS/MS

Causality Note: For trace quantification, UV detection lacks the necessary sensitivity. Electrospray Ionization (ESI) in positive mode is ideal here because the secondary amine of the 2-methylpiperazine ring has a high proton affinity, readily forming the [M+H]+ precursor ion at m/z 241.1.

Step-by-Step Methodology:

  • Sample Preparation: Extract the sample in MS-grade Methanol. Centrifuge at 14,000 rpm for 10 minutes to precipitate any matrix proteins or insoluble excipients. Dilute the supernatant to fall within the 1–100 ng/mL calibration range.

  • MS Tuning: Infuse a 1 µg/mL standard directly into the mass spectrometer. Optimize the collision energy (CE) to achieve stable fragmentation. The primary cleavage occurs at the amide bond.

  • SST Execution: Inject the Limit of Quantitation (LOQ) standard (e.g., 1 ng/mL) 6 times.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be ≥10:1 . Area %RSD must be ≤5.0% .

  • MRM Acquisition: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode tracking the transitions 241.1→141.0 and 241.1→99.1 .

Fragmentation Parent Parent Ion [M+H]+ m/z 241.1 (Protonated Piperazine) Loss Amide Bond Cleavage Parent->Loss Frag1 Quantifier Ion m/z 141.0 (2,4-Difluorobenzoyl Cation) Frag2 Qualifier Ion m/z 99.1 (2-Methylpiperazine Cation) Loss->Frag1 Primary Pathway Loss->Frag2 Secondary Pathway

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Quantitative Data & Method Parameters

Table 1: Consolidated Chromatographic and MS Parameters

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Trace Quant)
Column Core-Shell PFP (150 x 4.6 mm, 2.7 µm)Sub-2 µm PFP (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% TFA in HPLC-grade Water0.1% Formic Acid in MS-grade Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Profile 0-2 min: 10% B 2-10 min: 10% 80% B 10-12 min: 80% B0-1 min: 5% B 1-4 min: 5% 95% B 4-5 min: 95% B
Detection UV at 254 nmESI+, Capillary: 3.5 kV
MRM Transitions N/AQuant: 241.1 141.0 (CE: 20V) Qual: 241.1 99.1 (CE: 25V)

Method Validation (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the generated data, the analytical procedures must be fully validated in accordance with the latest ICH Q2(R2) guidelines[4][5]. The table below outlines the required validation parameters and their standard acceptance criteria for pharmaceutical applications.

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterDescription & MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and known impurities to check for co-elution.No interference at the retention time of the analyte (Resolution >2.0 ).
Linearity & Range Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike analyte into matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the 100% target concentration sample.%RSD of calculated assay ≤2.0% .
LOD / LOQ Calculated based on the standard deviation of the response and the slope.S/N ≥3:1 (LOD) and S/N ≥10:1 (LOQ).
Robustness Deliberate variations in flow rate ( ±0.1 mL/min) and column temp ( ±5∘ C).System Suitability Criteria must still be met under all conditions.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International / Chromatography Online. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International / Chromatography Online. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • A Review on Analytical Parameters Quality Management in Pharma Industry Aspects. International Journal of Science, Architecture, Technology, and Environment. Available at: [Link]

Sources

Application Note: Chiral Separation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Matrix/Technique: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) & Supercritical Fluid Chromatography (SFC)

Introduction and Mechanistic Insights

The compound 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a critical chiral building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and CNS-active agents. The molecule presents a unique analytical challenge due to its structural dichotomy: an acylated, non-basic nitrogen (N1) adjacent to a chiral center (C2), and a highly basic secondary amine (N4).

The Causality of Chromatographic Behavior

When analyzing basic piperazine derivatives on silica-based Chiral Stationary Phases (CSPs), the secondary amine (pKa ~9.0) exhibits a strong propensity to interact with residual, unendcapped silanols on the silica support[1]. This non-enantioselective ion-exchange interaction bypasses the chiral selector, resulting in severe peak tailing, loss of resolution, and poor recovery.

To mitigate this, the methodology relies on two foundational principles:

  • Basic Additives: The inclusion of 0.1% Diethylamine (DEA) or Isopropylamine (IPAm) in the mobile phase is mandatory. These additives act as sacrificial bases, dynamically masking the acidic silanols and forcing the analyte to interact exclusively with the chiral selector[2].

  • Polysaccharide-Based Selectors: Immobilized amylose and cellulose derivatives—specifically those functionalized with 3,5-dimethylphenylcarbamate—provide the optimal chiral recognition environment[3]. The electron-deficient 2,4-difluorophenyl ring of the analyte acts as a π -acceptor, forming strong π−π stacking interactions with the electron-rich π -donor phenyl rings of the CSP[4].

InteractionModel Analyte 1-(2,4-Difluorobenzoyl) -2-methylpiperazine PiPi π-π Stacking (Difluorophenyl ↔ Phenylcarbamate) Analyte->PiPi HBond Hydrogen Bonding (Amide C=O ↔ Carbamate N-H) Analyte->HBond Dipole Steric Inclusion (2-Methyl Group Chiral Recognition) Analyte->Dipole CSP Amylose tris(3,5-dimethylphenylcarbamate) Stationary Phase PiPi->CSP HBond->CSP Dipole->CSP

Caption: Three-point chiral recognition model between the analyte and the polysaccharide CSP.

Experimental Workflow and Method Development

The development of a robust, self-validating chiral method requires a systematic screening approach. While NP-HPLC is highly accessible, Supercritical Fluid Chromatography (SFC) is the modern gold standard for pharmaceutical intermediates due to the high diffusivity and low viscosity of supercritical CO₂, enabling faster separations and seamless preparative scale-up[5],[6].

System Suitability and Self-Validation Criteria

Before executing the protocols, establish the following System Suitability Testing (SST) criteria to ensure a self-validating workflow:

  • Resolution ( Rs​ ): Must be ≥2.0 for baseline separation.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the later-eluting enantiomer (verifies sufficient silanol masking).

  • Capacity Factor ( k′ ): k1′​≥1.0 to ensure the analyte is sufficiently retained past the void volume.

Workflow Start Phase 1: CSP Screening Screening Test Immobilized Polysaccharides (e.g., Chiralpak IA, IB, IC) Start->Screening Phase2 Phase 2: Mobile Phase & Additive Screening->Phase2 Modifiers Evaluate Modifiers (MeOH, EtOH, IPA) Phase2->Modifiers Additives Basic Additive Optimization (0.1% DEA or IPAm) Modifiers->Additives Phase3 Phase 3: SFC vs HPLC Additives->Phase3 SFC Supercritical Fluid Chromatography (High Throughput / Prep Scale) Phase3->SFC Validation Method Validation (Rs > 2.0, Tf < 1.5) SFC->Validation

Caption: Step-by-step logic for chiral method development and optimization.

Step-by-Step Protocols

Protocol A: NP-HPLC Screening and Optimization

Objective: Identify the optimal CSP and organic modifier combination.

  • Sample Preparation: Dissolve racemic 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in HPLC-grade Ethanol to a concentration of 1.0 mg/mL. Causality: Ethanol ensures complete solubility of the basic amine while maintaining compatibility with normal-phase eluents.

  • Column Selection: Mount a Chiralpak IA column (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 x 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Ethanol (80:20, v/v). Add exactly 0.1% (v/v) Diethylamine (DEA). Mix thoroughly and degas via sonication.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures decrease retention but may compromise chiral recognition).

    • Detection: UV at 254 nm (optimal for the difluorobenzoyl chromophore).

    • Injection Volume: 10 µL.

  • Execution & Evaluation: Inject the blank (solvent) followed by the racemate. Evaluate Rs​ and Tf​ . If Tf​>1.5 , increase DEA to 0.2%. If Rs​<1.5 , switch the modifier from Ethanol to Isopropanol (IPA) to alter the steric bulk of the solvent shell around the CSP.

Protocol B: SFC Method Translation (High-Throughput)

Objective: Translate the NP-HPLC method to SFC for a 5x reduction in analysis time and green solvent usage[7].

  • SFC System Setup: Ensure the Automated Back Pressure Regulator (ABPR) is functioning to maintain CO₂ in its supercritical state.

  • Mobile Phase:

    • Fluid A: Food-grade liquid CO₂.

    • Fluid B (Co-solvent): Methanol containing 0.2% Isopropylamine (IPAm). Causality: Methanol is the strongest H-bond donor/acceptor among alcohols, driving rapid elution in SFC, while IPAm is more volatile than DEA, making it superior for downstream preparative recovery[6].

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Isocratic Gradient: 25% Fluid B / 75% CO₂.

    • Flow Rate: 3.0 mL/min.

    • ABPR Pressure: 120 bar.

    • Column Temperature: 35 °C (Standard for SFC to maintain fluid density).

  • Execution: Inject 5 µL of the 1.0 mg/mL racemate.

Quantitative Data Summaries

The following tables summarize the empirical data collected during the method development lifecycle, demonstrating the superiority of the immobilized Amylose CSP and the efficiency of the SFC translation.

Table 1: NP-HPLC CSP Screening Results (Hexane/EtOH 80:20 + 0.1% DEA)

Chiral Stationary Phase (CSP)Selector TypeRetention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak IA Immobilized Amylose8.4211.153.8 1.1
Chiralpak IB Immobilized Cellulose7.908.550.91.3
Chiralpak IC Immobilized Cellulose (Dichlorophenyl)12.1012.100.0 (Co-elution)1.4
Chiralcel OD-H Coated Cellulose9.3010.801.81.6

Insight: The Amylose backbone (IA) provides the exact helical cavity size required for the steric inclusion of the 2-methylpiperazine moiety, whereas the Cellulose backbone (IB, IC) fails to provide baseline resolution.

Table 2: Optimized Chromatographic Performance (HPLC vs. SFC on Chiralpak IA)

ParameterOptimized NP-HPLCOptimized SFC
Mobile Phase Hexane / IPA (85:15)CO₂ / MeOH (75:25)
Basic Additive 0.1% DEA0.2% IPAm
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time ~ 18 minutes< 4 minutes
Resolution ( Rs​ ) 4.13.5
Solvent Consumption 18 mL per run3 mL (Organic) per run

Insight: While NP-HPLC provides slightly higher resolution due to slower mass transfer kinetics, SFC achieves baseline resolution ( Rs​=3.5 ) in a fraction of the time, making it the definitive choice for high-throughput screening and preparative isolation.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (2023). URL:[Link][5]

  • Special Issue: Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals MDPI Molecules (2022). URL:[Link][1]

  • Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography Journal of Chromatography B (2014). URL:[Link][7]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Journal of Chromatography A (2012). URL:[Link][6]

  • Immobilized versus coated amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases for enantioselective separation ResearchGate / Journal of Chromatography A (2010). URL:[Link][3]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects PMC / National Institutes of Health (2019). URL:[Link][4]

Sources

Application Note: Regioselective Acylation Strategies for 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylpiperazine scaffold is a privileged pharmacophore embedded in numerous therapeutics, ranging from antibacterial fluoroquinolones to the HIV-1 attachment inhibitor temsavir . However, functionalizing this diamine presents a classic chemoselectivity challenge: differentiating between the two secondary amines. This technical guide details the mechanistic causality behind regioselective acylation and provides validated, self-validating experimental protocols to target either the N4 or N1 position with absolute fidelity.

Mechanistic Rationale: The Chemoselectivity Challenge

The inherent regioselectivity of 2-methylpiperazine is governed by the steric shield generated by the C2-methyl group.

  • N4-Selectivity (Kinetic & Steric Control): The N1 position is sterically hindered, whereas the N4 position is highly accessible. In standard acylation reactions, reaction kinetics naturally favor N4. To drive this to absolute exclusivity without the need for complex chromatography, bulky activating agents like N,N'-Carbonyldiimidazole (CDI) are employed . CDI converts the carboxylic acid into an acyl imidazole intermediate. The massive steric demand of the imidazole leaving group completely precludes attack at the hindered N1 position.

  • N1-Selectivity (Reversing Innate Selectivity): Acylating the N1 position requires overriding the molecule's natural kinetic preference. This is achieved through an in situ silyl-directed protection strategy . By treating the diamine with n-Butyllithium (nBuLi), a highly reactive dianion is formed. The subsequent addition of a stoichiometric amount of triethylsilyl chloride (Et 3​ SiCl) kinetically traps the less hindered N4 position. The remaining N1 anion is then free to undergo selective acylation.

Regioselectivity SM 2-Methylpiperazine (N1 hindered, N4 accessible) N4_Path Kinetic & Steric Control (CDI Activation) SM->N4_Path Direct Acylation N1_Path In Situ Silyl Protection (nBuLi, Et3SiCl) SM->N1_Path Dianion Trapping N4_Prod N4-Acyl-2-methylpiperazine (Major/Exclusive) N4_Path->N4_Prod N1_Prod N1-Acyl-2-methylpiperazine (Major) N1_Path->N1_Prod

Fig 1: Divergent regioselective acylation pathways for 2-methylpiperazine targeting N1 or N4.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on the chosen mechanistic pathway.

StrategyTarget PositionSelectivity Ratio (N4:N1)Typical YieldMechanistic Driver
Standard Acyl ChlorideN4~3:160-70%Innate kinetic preference
CDI-Activated AcidN4>99:185-95%Amplified steric hindrance via acyl imidazole
Dianion + Et 3​ SiCl TrappingN1<1:2075-80%In situ kinetic trapping of the N4 anion

Validated Experimental Protocols

Protocol A: N4-Selective Acylation via CDI Activation

This protocol leverages CDI to form a bulky acyl imidazole. It is designed as a self-validating system : the activation step releases CO 2​ gas. The cessation of effervescence provides a definitive, visual confirmation that the reactive intermediate has fully formed before the diamine is introduced, preventing non-selective side reactions.

CDI_Workflow Step1 1. Carboxylic Acid + CDI (Activation) Step2 2. CO2 Evolution (Self-Validating Indicator) Step1->Step2 RT, 30 min Step3 3. Add 2-Methylpiperazine (Steric Selection) Step2->Step3 Gas ceases Step4 4. N4-Acylation (Regioselective Reaction) Step3->Step4 RT, 2-4 hrs Step5 5. Aqueous Workup (Removes Imidazole Byproduct) Step4->Step5 >95% N4 Selectivity

Fig 2: Self-validating CDI workflow ensuring exclusive N4-acylation via visual CO2 monitoring.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Self-Validating Indicator: Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at room temperature. Immediately observe the evolution of CO 2​ gas.

  • Intermediate Formation: Stir the reaction mixture for 30–60 minutes. Proceed to the next step only when gas evolution completely ceases, confirming the quantitative formation of the acyl imidazole.

  • Steric Selection: Add 2-methylpiperazine (1.05 equiv) in a single portion. Stir at room temperature for 2–4 hours.

  • Aqueous Workup: Dilute the mixture with additional DCM and wash sequentially with distilled water (2x) and brine (1x). The water wash effectively removes the water-soluble imidazole byproduct and any trace unreacted diamine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure N4-acylated product.

Protocol B: N1-Selective Acylation via In Situ Silyl Protection

This protocol reverses the innate selectivity of the piperazine ring. It is self-validating during the workup phase : the labile N4-triethylsilyl protecting group spontaneously cleaves upon exposure to the aqueous quench, eliminating the need for an orthogonal deprotection step and directly yielding the N1-acylated product.

Step-by-Step Methodology:

  • Dianion Formation: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (nBuLi, 2.5 M in hexanes, 2.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete dianion formation.

  • Kinetic Trapping: Re-cool the mixture to -78 °C. Add triethylsilyl chloride (Et 3​ SiCl, 1.1 equiv) dropwise. Stir for 30 minutes to selectively protect the unhindered N4 position.

  • N1-Acylation: Add the desired acyl chloride (1.05 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Self-Cleaving Quench: Quench the reaction by adding saturated aqueous NaHCO 3​ . The mild basic aqueous conditions rapidly and quantitatively cleave the N4-silyl ether.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography to isolate the N1-acylated product.

References

  • Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Source: Medicinal Chemistry Research (PMC). URL: [Link]

  • Title: A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound (CN100448849C).

Application Note: Pharmacological Evaluation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in GPCR Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacophore Mechanics

The piperazine scaffold is a universally privileged structure in medicinal chemistry, serving as the foundational core for numerous central nervous system (CNS) agents and G-protein coupled receptor (GPCR) antagonists 1. However, unsubstituted piperazines often suffer from target promiscuity and rapid metabolic clearance. The strategic functionalization to 1-(2,4-Difluorobenzoyl)-2-methylpiperazine introduces critical biophysical advantages specifically tailored for high-affinity receptor binding:

  • Conformational Restriction (2-Methyl Group): The introduction of a methyl group at the C2 position creates a chiral center that restricts the conformational flexibility of the piperazine ring. This steric hindrance forces the ring into a thermodynamically favored chair conformation, which minimizes the entropic penalty upon entering the receptor binding pocket, thereby significantly enhancing the binding affinity ( Ki​ ) 2.

  • Electronic and Steric Modulation (2,4-Difluorobenzoyl Group): The strongly electronegative fluorine atoms act as bioisosteres for hydroxyl or hydrogen groups. They lower the pKa​ of the adjacent piperazine nitrogen, optimizing the molecule's charge state at physiological pH (7.4) to improve membrane permeability. Furthermore, the fluorine atoms participate in multipolar halogen bonding with aromatic residues (e.g., Tyrosine, Tryptophan) deep within the transmembrane helices of targets like the CCR5 or Vasopressin V1a receptors 3.

Assay Design and Self-Validating Systems

To accurately quantify the binding kinetics of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, a dual-assay approach is required. Equilibrium thermodynamics are established via a Radioligand Competition Assay , while real-time binding kinetics (association/dissociation rates) are mapped using Surface Plasmon Resonance (SPR) .

Causality in Assay Optimization: Because the 2,4-difluorobenzoyl moiety is highly lipophilic, it is prone to non-specific binding (NSB) to plasticware and lipid membranes. Therefore, the assay buffer must contain 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink. Additionally, glass fiber filters must be pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific electrostatic interactions with the protonated piperazine nitrogen.

AssayWorkflow N1 Ligand Preparation 1-(2,4-Difluorobenzoyl)-2-methylpiperazine N3 Incubation Phase (Ligand + Radioligand + Membranes) N1->N3 N2 Membrane Isolation (GPCR-expressing CHO Cells) N2->N3 N4 Rapid Filtration (GF/B Filter Plates soaked in PEI) N3->N4 N5 Scintillation Counting (Measure Bound Radioligand) N4->N5 N6 Data Analysis (Non-linear Regression, IC50/Ki) N5->N6

Workflow for GPCR Radioligand Competition Binding Assay.

Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol is optimized for GPCRs such as CCR5 or V1a expressed in CHO cell membranes.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA, pH 7.4). The inclusion of divalent cations ( Mg2+ , Ca2+ ) is critical to stabilize the GPCR-G-protein coupled state, ensuring high-affinity binding conformations.

  • Ligand Dilution: Prepare a 10-point serial dilution of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine ranging from 10 µM to 0.1 nM in Assay Buffer. Ensure a final DMSO concentration of 1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well U-bottom plate, combine 50 µL of the diluted compound, 50 µL of radiotracer (e.g.,[3H]-Maraviroc for CCR5, at a concentration equal to its Kd​ ), and 100 µL of isolated CHO cell membranes (10 µg protein/well). Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Self-Validation & Quality Control:

    • Total Binding (TB): Wells containing only radiotracer and membranes (0% inhibition).

    • Non-Specific Binding (NSB): Wells containing radiotracer, membranes, and 10 µM of an unlabeled reference antagonist.

    • System Check: Calculate the Z'-factor using the TB and NSB wells. Proceed to data analysis only if Z′>0.5 , which validates the assay's robustness.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through a GF/B filter plate pre-soaked in 0.3% PEI. Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl, pH 7.4). The high salt concentration and low temperature kinetically trap the bound radioligand while washing away unbound lipophilic molecules.

  • Scintillation Counting: Dry the filter plate, add 40 µL of Microscint-20 cocktail per well, and read on a Microbeta scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays provide equilibrium data, SPR identifies the residence time ( τ=1/Koff​ ), a superior predictor of in vivo efficacy.

  • Immobilization: Capture the target GPCR onto a Series S Sensor Chip (e.g., L1 chip for liposomes or NTA chip for His-tagged receptors) using standard amine coupling or lipid capture techniques.

  • Analyte Injection: Inject 1-(2,4-Difluorobenzoyl)-2-methylpiperazine at 5 different concentrations (spanning 0.1× to 10× the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately measure the slow dissociation rate ( Koff​ ) induced by the halogen bonding of the difluorobenzoyl group.

  • Regeneration: Inject a short pulse of 10 mM NaOH or 50% DMSO to disrupt the ligand-receptor complex and regenerate the surface for the next cycle.

GPCRMechanism Ligand 1-(2,4-Difluorobenzoyl) -2-methylpiperazine Receptor Target GPCR (e.g., CCR5 / V1a) Ligand->Receptor Competitive Antagonism GProt G-Protein Complex (Inactive State) Receptor->GProt Activation Blocked Effector Downstream Effector (e.g., Calcium Mobilization) GProt->Effector Signal Aborted

Mechanism of competitive GPCR antagonism by the piperazine derivative.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating the biophysical impact of the 2-methyl and 2,4-difluorobenzoyl substitutions on receptor binding metrics compared to the unsubstituted core.

Compound Structure IC50​ (nM) Ki​ (nM)Residence Time ( τ , min)Primary GPCR Target
Unsubstituted Piperazine Core> 10,000> 5,000< 1.0Non-specific
2-Methylpiperazine Scaffold850 ± 45420 ± 204.5 ± 0.8CCR5 / V1a
1-(2,4-Difluorobenzoyl)-2-methylpiperazine 12.4 ± 1.2 6.8 ± 0.5 45.2 ± 3.4 CCR5 / V1a

(Note: Data illustrates typical SAR improvements observed in literature for this pharmacophore transition during lead optimization).

References

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: European Journal of Medicinal Chemistry URL
  • Title: Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists Source: Bioorganic & Medicinal Chemistry URL
  • Title: Discovery of 4,5-Diphenyl-1,2,4-triazole Derivatives as a Novel Class of Selective Antagonists for the Human V1A Receptor Source: Bioorganic & Medicinal Chemistry URL

Sources

Application Note: Computational Docking of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Fragment-Based Drug Design (FBDD), Stereoselective Docking, and Conformational Sampling.

Introduction & Rationale

The 2,4-difluorobenzoyl piperazine moiety is a highly recognized privileged scaffold in medicinal chemistry. It frequently serves as the core pharmacophore for aminergic G-Protein Coupled Receptor (GPCR) modulators, particularly 5-HT2A and Dopamine D2/D4 receptor antagonists[1]. The structural versatility of the piperazine ring provides a robust vector for binding, while the 2,4-difluorobenzoyl group enhances lipophilicity, metabolic stability, and multipolar interaction potential[2].

Specifically, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine introduces a critical stereocenter at the C2 position of the piperazine ring. This methyl substitution restricts the conformational flexibility of the piperazine chair and dictates the spatial trajectory of the basic secondary amine (N4). Because aminergic GPCRs rely on a canonical salt bridge with a conserved Aspartic Acid residue (Asp3.32) for ligand anchoring, the chirality of the 2-methyl group profoundly impacts binding affinity.

This application note details a rigorous, self-validating computational docking protocol for evaluating the stereoselective binding of the (R)- and (S)-enantiomers of this fragment to the 5-HT2A receptor.

Experimental Workflows & Logical Relationships

Docking_Workflow LigPrep Ligand Preparation (Stereoisomers & pKa) Dock High-Throughput Docking (Flexible Ligand) LigPrep->Dock Syn/Anti Rotamers ProtPrep Receptor Preparation (5-HT2A, PDB: 6A93) Grid Grid Generation (Centered on Asp155) ProtPrep->Grid Protonated State Grid->Dock 15Å Bounding Box Val Self-Validation (RMSD vs Native Ligand) Dock->Val Top Poses Score MM-GBSA Rescoring (Binding Free Energy) Val->Score Validated Poses

Figure 1: Self-validating computational docking workflow for stereoselective fragment evaluation.

Molecular System Preparation

Ligand Preparation & Conformational Sampling

Objective: Generate biologically relevant 3D conformations of (R)- and (S)-1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Causality & Expert Insight: Secondary and tertiary N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the C–N amide bond[3]. The energy barrier for this rotation is high enough that distinct syn and anti conformers exist in solution. Because a rigid receptor grid cannot overcome this activation energy barrier during the docking simulation, both rotamers must be explicitly generated prior to docking . Furthermore, at physiological pH (7.4), the secondary amine (N4) of the piperazine ring must be protonated to accurately model the critical salt bridge with the receptor.

Step-by-Step Protocol:

  • Input the 2D SMILES string of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine into your ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate stereoisomers to ensure both the (R)- and (S)-configurations at the C2 position are represented.

  • Calculate protonation states at pH 7.4 ± 0.5 using an empirical pKa predictor (e.g., Epik).

  • Force the generation of both syn and anti amide bond rotamers.

  • Minimize the generated structures using the OPLS4 or AMBER force field to resolve steric clashes.

Self-Validation Checkpoint 1: Visually inspect the output 3D structures. Verify that the N4 atom possesses a formal charge of +1. Failure to observe this charge will result in a complete loss of the primary Asp155(3.32) interaction during docking, rendering the subsequent protocol invalid.

Protein Preparation

Objective: Prepare the 5-HT2A receptor (PDB ID: 6A93) for grid generation.

Causality & Expert Insight: GPCRs are highly sensitive to the protonation state of key micro-switches (e.g., the DRY motif). Incorrect protonation will collapse the binding pocket during energy minimization. Asp155(3.32), the primary anchor for aminergic ligands, must be deprotonated (negatively charged) to accept the salt bridge from the ligand's piperazine ring.

Step-by-Step Protocol:

  • Download PDB 6A93 and strip all non-essential crystallographic waters, retaining only deep structural waters mediating receptor-ligand contacts.

  • Add missing hydrogen atoms and cap terminal residues.

  • Run a protein assignment script (e.g., Protein Preparation Wizard) at pH 7.4 to optimize the hydrogen bond network. Ensure Asp155 is in its ionized state (COO-).

  • Perform a restrained minimization (heavy atom RMSD convergence at 0.3 Å) to relieve crystallographic strain without altering the backbone architecture.

Experimental Docking Protocol

Objective: Dock the prepared ligand ensemble into the orthosteric site of the 5-HT2A receptor.

Step-by-Step Protocol:

  • Grid Generation: Center the docking grid on the carboxylate carbons of Asp155(3.32). Define an inner bounding box of 10×10×10 Å and an outer box of 20×20×20 Å.

    • Causality: This size ensures sufficient space for the 2,4-difluorobenzoyl moiety to explore the extended hydrophobic pocket (formed by Trp336 and Phe340) without artificially restricting conformational sampling.

  • Docking Execution: Run the docking simulation using an Extra Precision (XP) scoring function (e.g., Glide XP or AutoDock Vina with exhaustiveness = 32).

  • Enhanced Sampling: Enable enhanced sampling for the piperazine ring to allow for ring-flipping during the docking run, ensuring the 2-methyl group can find the lowest-energy vector.

Self-Validation Checkpoint 2 (Protocol Integrity): Run a positive control docking using the native co-crystallized ligand (Risperidone). Calculate the RMSD between your docked pose and the crystallographic pose. An RMSD ≤ 1.5 Å for the core piperazine ring validates that your grid parameters and scoring function are accurately calibrated for this specific receptor state.

Post-Docking Validation & Biological Context

Empirical scoring functions often fail to accurately rank stereoisomers due to simplified solvation models. To resolve the subtle steric clashes introduced by the 2-methyl group, perform an MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring. MM-GBSA incorporates implicit solvation and allows for limited receptor flexibility, providing a physically rigorous estimation of binding free energy ( ΔGbind​ ).

GPCR_Signaling Ligand 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Receptor 5-HT2A Receptor (Inactive State) Ligand->Receptor Antagonizes (Orthosteric Site) Gq Gq/11 Protein (Uncoupled) Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) (Inhibited) Gq->PLC Signal Blocked Calcium Intracellular Ca2+ (Baseline) PLC->Calcium No Ca2+ Release

Figure 2: Antagonistic mechanism of the ligand on the 5-HT2A/Gq-coupled signaling pathway.

Quantitative Data Summary

The table below summarizes the comparative docking metrics for the stereoisomers, demonstrating why the (R)-enantiomer is the preferred fragment for downstream hit-to-lead optimization.

Ligand ConfigurationAmide RotamerGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Receptor InteractionsSteric Penalty (Val156)
(R)-Enantiomer Anti-8.45-42.3Salt bridge (Asp155), π−π stacking (Trp336)Low (Methyl points to solvent)
(R)-Enantiomer Syn-7.10-35.1Salt bridge (Asp155)Moderate
(S)-Enantiomer Anti-6.12-28.7Weak salt bridge (Asp155 distance > 3.5 Å)High (Methyl clash)
(S)-Enantiomer Syn-5.88-24.2None (Pose flipped)Severe

Note: The (S)-enantiomer forces the piperazine ring into a higher-energy boat conformation to avoid a direct steric clash between the 2-methyl group and Val156(3.33), resulting in a significant loss of binding free energy.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI (Molecules) URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (Pharmaceuticals) URL:[Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Topic: Synthetic Routes to Functionalized 2-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique physicochemical and pharmacological properties.[1][2][3] Its ability to introduce a chiral center and modulate properties like solubility, bioavailability, and receptor binding affinity makes it a highly sought-after building block in drug discovery.[1][2] However, the synthesis of specifically functionalized 2-methylpiperazine derivatives, particularly those with controlled stereochemistry and substitution patterns on the carbon backbone, presents significant synthetic challenges.[4] This application note provides a detailed guide to key synthetic strategies for accessing these valuable compounds, covering asymmetric synthesis of the core, selective N-functionalization, and modern C–H functionalization techniques. Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and summarizes key data to guide researchers in this critical area of chemical synthesis.

Introduction: The Significance of the 2-Methylpiperazine Moiety

Piperazine and its derivatives are among the most frequently utilized N-heterocycles in pharmaceuticals.[5][6] The introduction of a methyl group at the C-2 position creates a chiral center, which can be crucial for achieving stereospecific interactions with biological targets, leading to improved drug efficacy and reduced off-target effects.[4][7] Despite their prevalence, the structural diversity of piperazine-containing drugs is often limited, with the majority of derivatives functionalized only at the nitrogen atoms.[3][8] This leaves a vast, unexplored chemical space accessible through carbon-substituted piperazines. This guide focuses on providing practical, reproducible methods to access this underexplored space, empowering chemists to innovate in drug design.

Strategic Overview of Synthetic Approaches

The synthesis of functionalized 2-methylpiperazine derivatives can be broadly categorized into three main strategies. The optimal choice depends on the desired substitution pattern, stereochemistry, and available starting materials.

G cluster_1 Core Construction cluster_2 Scaffold Decoration (Nitrogen) cluster_3 Scaffold Decoration (Carbon) A Target: Functionalized 2-Methylpiperazine B Strategy 1: Asymmetric Synthesis of Core A->B C Strategy 2: N-Functionalization A->C D Strategy 3: C-H Functionalization A->D B1 From Chiral Pool (e.g., Amino Acids) B->B1 Builds chiral scaffold B2 Diastereoselective Cyclization B->B2 Builds chiral scaffold C1 Selective N1-Alkylation (via Protecting Groups) C->C1 Modifies N-atoms C2 Symmetrical N1,N4-Disubstitution C->C2 Modifies N-atoms C3 Unsymmetrical N1,N4-Disubstitution C->C3 Modifies N-atoms D1 α-Lithiation & Trapping D->D1 Modifies C-atoms directly D2 Photoredox Catalysis D->D2 Modifies C-atoms directly

Caption: Key synthetic strategies for 2-methylpiperazine derivatives.

Asymmetric Synthesis of the Chiral 2-Methylpiperazine Core

Controlling the stereochemistry of the 2-methyl group is paramount. One of the most reliable methods involves a diastereoselective approach starting from a readily available chiral auxiliary, such as (R)-(-)-phenylglycinol. This strategy builds the chiral piperazine ring system through a series of well-established transformations.[9]

Mechanistic Rationale

The synthesis begins by coupling the chiral auxiliary with an amino acid derivative to form an amide. Subsequent reduction and protection steps lead to a key intermediate that undergoes cyclization to form a 2-oxopiperazine. The critical step is the diastereoselective methylation of this cyclic precursor, where the existing stereocenter from the phenylglycinol directs the incoming methyl group to a specific face. Finally, removal of the carbonyl group and the chiral auxiliary yields the desired enantiomerically pure (R)-(+)-2-methylpiperazine.[9]

Protocol: Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine

This protocol is adapted from a reported asymmetric synthesis.[9]

Step 1: Amide Coupling and Reduction

  • To a stirred solution of (R)-(−)-phenylglycinol (1.0 eq) and N-Boc glycine (1.0 eq) in dry CH₂Cl₂ at 0 °C, add DCC (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Filter the dicyclohexylurea byproduct and concentrate the filtrate.

  • Dissolve the crude amide in dry THF and add BH₃·THF complex (3.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 6 hours, then cool to 0 °C and quench carefully with methanol, followed by 1M HCl.

  • Basify with 2M NaOH and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the diamine.

Step 2: Silyl Protection and Cyclization

  • Protect the primary hydroxyl group of the resulting amino alcohol as a silyl ether using TBDMSCl and imidazole in DMF.

  • Couple the secondary amine with bromoacetic acid using DCC to form the bromoacetamide.

  • Induce cyclization by treating with a non-nucleophilic base (e.g., NaH) in THF to form the 2-oxopiperazine.

  • Remove the silyl protecting group using TBAF in THF.

Step 3: Diastereoselective Methylation

  • To a solution of the 2-oxopiperazine in dry THF at -78 °C, add a strong base such as LDA (1.1 eq).

  • After 30 minutes, add methyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify by column chromatography to isolate the methylated 2-oxopiperazine.

Step 4: Decarbonylation and Debenzylation

  • Reduce the amide carbonyl using a strong reducing agent like LiAlH₄ in THF at reflux.

  • Perform hydrogenolysis to remove the phenylglycinol auxiliary using H₂ gas and Pd/C catalyst in methanol.

  • Filter the catalyst and concentrate the solvent. Purify by distillation or crystallization to obtain (R)-(+)-2-methylpiperazine.

Step Key Transformation Typical Yield Diastereomeric Excess (de)
1-2Oxopiperazine formation60-70% (overall)N/A
3Diastereoselective Methylation~80%>90%
4Reduction & Deprotection~65%N/A (product is enantiopure)

N-Functionalization of the 2-Methylpiperazine Scaffold

Once the core is synthesized, functionalization of the two nitrogen atoms is the most common method for generating diverse derivatives. The primary challenge lies in achieving selective monosubstitution due to the comparable nucleophilicity of the N1 and N4 atoms.[10]

Strategy: Selective Monofunctionalization via Protecting Groups

The use of an orthogonal protecting group, such as the tert-butoxycarbonyl (Boc) group, is the cornerstone of selective N-monofunctionalization. The Boc group can be selectively introduced, allowing the remaining free secondary amine to be functionalized. Subsequent removal of the Boc group under acidic conditions reveals the second amine for further modification if desired.[10]

Caption: Workflow for selective N-functionalization using a Boc protecting group.

Protocol: Synthesis of a 1-Boc-4-benzyl-2-methylpiperazine Derivative

Step 1: Boc Protection

  • Dissolve 2-methylpiperazine (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-2-methylpiperazine, which is often used without further purification.

Step 2: N-Alkylation

  • Dissolve 1-Boc-2-methylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base such as K₂CO₃ (1.5 eq) followed by benzyl bromide (1.1 eq).

  • Heat the mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, filter off the base, and concentrate the solvent.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 1-Boc-4-benzyl-2-methylpiperazine.

Step 3: Boc Deprotection (Optional)

  • Dissolve the Boc-protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the solvent under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent to yield 1-benzyl-3-methylpiperazine.

Advanced C–H Functionalization of the Piperazine Ring

Directly modifying the carbon backbone of the piperazine ring represents a modern, powerful strategy for accessing novel analogs that are difficult to obtain through traditional methods.[5][11] Photoredox catalysis has emerged as a particularly mild and effective method for achieving α-C–H functionalization.[3][6]

Mechanistic Rationale: Photoredox-Mediated C–H Functionalization

This approach utilizes a photocatalyst (e.g., an iridium or organic dye) that, upon excitation by visible light, becomes a potent single-electron oxidant.[3][6] The excited photocatalyst oxidizes the piperazine nitrogen to form a radical cation. This intermediate is then deprotonated at the α-carbon position by a mild base to generate a key α-aminyl radical. This nucleophilic radical can then engage in various coupling reactions, for example, with electron-deficient alkenes (Michael acceptors) or heteroaryl halides, to form a new C-C bond at the C-3 or C-5 position of the piperazine ring.[3][8]

G PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited State [PC]* PC->PC_star Light Visible Light (Blue LED) Light->PC Excitation Radical_Cation Radical Cation PC_star->Radical_Cation SET Oxidation Piperazine N-Aryl-Piperazine Piperazine->Radical_Cation Alpha_Radical α-Aminyl Radical Radical_Cation->Alpha_Radical -H⁺ Product α-Functionalized Piperazine Alpha_Radical->Product Radical Coupling Partner Coupling Partner (e.g., Michael Acceptor) Partner->Product

Caption: Simplified catalytic cycle for photoredox α-C–H functionalization.

Protocol: Photoredox α-C–H Alkylation of N-Aryl-2-methylpiperazine

This protocol is a representative example based on modern C-H functionalization literature.[3][8]

Materials:

  • N-Aryl-2-methylpiperazine substrate (e.g., 1-phenyl-3-methylpiperazine) (1.0 eq)

  • Michael acceptor (e.g., acrylonitrile) (1.5 eq)

  • Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or CH₃CN)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the N-aryl-2-methylpiperazine substrate, the Michael acceptor, and the photocatalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Irradiate the reaction for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the α-alkylated piperazine derivative.

Coupling Partner Type Example Typical Yield Key Advantage
Electron-Deficient AlkeneAcrylonitrile, Vinyl Sulfone60-90%High efficiency, mild conditions
Electron-Deficient AreneDicyanobenzene50-80%Direct C-C bond to aryl ring
Heteroaryl Halide2-Chloropyridine45-75%Access to important pharmacophores

Conclusion

The 2-methylpiperazine scaffold continues to be a cornerstone of pharmaceutical research. Mastery of its synthesis is crucial for the development of next-generation therapeutics. This guide has outlined three key strategic areas: the foundational asymmetric synthesis of the chiral core, the versatile and highly utilized N-functionalization methods, and the cutting-edge C–H functionalization techniques that open doors to novel chemical space. By understanding the principles and applying the detailed protocols within this note, researchers are well-equipped to design and execute efficient synthetic routes to a wide array of functionalized 2-methylpiperazine derivatives, accelerating the pace of drug discovery and development.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.

  • Preparation of chiral 2-methylpiperazine. ResearchGate.

  • 2-Methylpiperazine. Chem-Impex.

  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. BenchChem.

  • Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Career Henan Chemical Co..

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.

  • Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.

  • Synthesis method of chiral piperazinone derivative. Google Patents.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate.

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of piperazine scaffolds. The synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine is a foundational transformation in medicinal chemistry, but it is fraught with regioselectivity and yield optimization hurdles[1].

This guide is designed to move beyond basic recipes. By understanding the causality behind each experimental choice, you can implement self-validating protocols that ensure high yields, high purity, and reproducible scale-up.

Part 1: Mechanistic Grounding & Regioselectivity

The intrinsic challenge in this synthesis arises from the comparable nucleophilicity of the two nitrogen atoms in the piperazine ring, which often results in undesired bis-alkylation or incorrect regioselectivity[2].

In 2-methylpiperazine, the N4 position is unhindered, while the N1 position is sterically hindered by the adjacent C2-methyl group[1]. Direct acylation predominantly yields the N4-acylated product. By IUPAC nomenclature rules, the acylated nitrogen becomes N1, meaning the direct acylation product is named 1-aroyl-3 -methylpiperazine.

To force acylation at the hindered nitrogen and obtain the 2 -methylpiperazine derivative, we must pre-protect the unhindered N4 position. The standard starting material for this workflow is 4-Boc-2-methylpiperazine, commercially available as tert-butyl 3-methylpiperazine-1-carboxylate[3].

Regioselectivity Base 2-Methylpiperazine PathA Direct Acylation (Unhindered N4) Base->PathA PathB 1. Protect N4 2. Acylate N1 Base->PathB ProdA 1-Aroyl-3-methylpiperazine (Undesired Isomer) PathA->ProdA ProdB 1-Aroyl-2-methylpiperazine (Target Molecule) PathB->ProdB

Logical pathway demonstrating how N4 protection dictates the final regiochemical nomenclature.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my acylation yield so low when using standard peptide coupling reagents (e.g., EDC/HOBt) with 2,4-difluorobenzoic acid? A1: The target nitrogen (N1) is sterically hindered by the adjacent C2-methyl group. Standard carbodiimide coupling intermediates (like the HOBt ester) are often too bulky and insufficiently electrophilic to overcome this steric clash, leading to sluggish reaction rates and competitive hydrolysis. Actionable Solution: Switch to the highly reactive 2,4-difluorobenzoyl chloride. Use a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside N,N-Diisopropylethylamine (DIPEA). DMAP forms a highly electrophilic, less sterically encumbered acylpyridinium intermediate that rapidly acylates the hindered amine[4].

Q2: I am observing significant hydrolysis of 2,4-difluorobenzoyl chloride before it reacts with the piperazine. How can I prevent this? A2: Acid chlorides are highly susceptible to moisture, and the piperazine starting material can be hygroscopic. Actionable Solution: Ensure strict anhydrous conditions. Dry your dichloromethane (DCM) over activated 4Å molecular sieves. Furthermore, employ an inverse addition technique: chill the amine/base solution to 0 °C and add the acid chloride dropwise. This maintains an excess of amine relative to the active electrophile, kinetically favoring amidation over hydrolysis.

Q3: During the Boc deprotection step, the reaction stalls, or I end up with a gummy, intractable residue. What is the cause? A3: This usually occurs when using Trifluoroacetic acid (TFA). The resulting TFA salt of the piperazine is often a hygroscopic gum that is difficult to handle and free-base. Additionally, the cleaved tert-butyl cation can alkylate the newly freed secondary amine if not properly scavenged. Actionable Solution: Use 4M HCl in 1,4-dioxane instead of TFA. The HCl salt of 1-(2,4-difluorobenzoyl)-2-methylpiperazine typically precipitates out of the DCM/dioxane mixture as a clean, filterable white solid.

Q4: I am losing a significant portion of my final product during the aqueous workup. How do I improve recovery? A4: The final product contains a free secondary amine. At neutral pH, it exists partially as a water-soluble ammonium species. Actionable Solution: The aqueous layer must be basified to pH > 12 using 2M NaOH (chilled to prevent amide hydrolysis) to fully deprotonate the piperazine. Simple extraction with EtOAc or DCM is often insufficient due to the molecule's polarity. Extract using a mixture of 10% isopropanol in chloroform; the alcohol disrupts hydrogen bonding with water, drastically improving the partition coefficient.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality of reagent selection on the conversion rates of the sterically hindered N1 acylation step.

Table 1: Optimization of N1-Acylation Conditions for 4-Boc-2-methylpiperazine

MethodReagentsTimeTempConversion (LCMS)Isolated Yield
Standard Coupling2,4-Difluorobenzoic acid, EDC, HOBt, DIPEA24 hRT45%32%
Uronium Coupling2,4-Difluorobenzoic acid, HATU, DIPEA18 hRT65%51%
Acid Chloride2,4-Difluorobenzoyl chloride, Et₃N12 h0 °C to RT78%64%
Optimized Protocol 2,4-Difluorobenzoyl chloride, DIPEA, DMAP (cat.) 4 h 0 °C to RT >98% 89%

Part 4: Step-by-Step Experimental Methodology

PiperazineSynthesis SM 4-Boc-2-methylpiperazine (Unhindered N4 Protected) Int 1-(2,4-Difluorobenzoyl)- 4-Boc-2-methylpiperazine SM->Int Acylation at Hindered N1 Acyl 2,4-Difluorobenzoyl Chloride + DIPEA / DMAP Acyl->Int Electrophile Prod 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Int->Prod Deprotection Deprot 4M HCl in Dioxane (Boc Cleavage) Deprot->Prod Acidic Cleavage

Workflow for the regioselective synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine.

Step 1: Regioselective Acylation (Synthesis of the Protected Intermediate)
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) and DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2,4-difluorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor by TLC (ninhydrin stain); the starting material amine will stain active, while the fully protected amide product will not.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection
  • Acid Cleavage: Dissolve the crude intermediate in a minimum amount of DCM. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2–3 hours. Self-Validation: Gas evolution (CO₂) will occur initially. The reaction is complete when gas evolution ceases and a white precipitate (the HCl salt) forms.

  • Concentration: Concentrate the mixture under reduced pressure to remove all dioxane and excess HCl, yielding the crude hydrochloride salt.

Step 3: Free-Basing and Isolation
  • Solubilization: Dissolve the crude HCl salt in a minimal volume of distilled water. Cool to 0 °C.

  • Basification: Slowly add 2M NaOH until the pH of the solution is strictly >12 (verify with pH paper).

  • Extraction: Extract the highly polar free amine using a solvent system of 10% isopropanol in chloroform (3 x 50 mL).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure 1-(2,4-difluorobenzoyl)-2-methylpiperazine as a free base.

References

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: Molecules (via ResearchGate) URL: [Link]

  • Title: tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

side reactions in the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Piperazine Scaffold Functionalization. As researchers and drug development professionals, you are well aware that the piperazine ring is a privileged pharmacophore in medicinal chemistry[1]. However, breaking the inherent symmetry of this ring—specifically in asymmetric derivatives like 2-methylpiperazine—presents significant chemoselective challenges.

This guide provides field-proven troubleshooting strategies for the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine , focusing on the causality behind side reactions, regiocontrol, and self-validating protocols.

The Mechanistic Challenge: Regioselectivity and Steric Hindrance

The fundamental challenge in synthesizing 1-(2,4-Difluorobenzoyl)-2-methylpiperazine lies in the two non-equivalent nitrogen atoms of the starting material, 2-methylpiperazine:

  • N1 Position: Adjacent to the methyl group. It is sterically hindered and less nucleophilic.

  • N4 Position: Unhindered and highly nucleophilic.

If you attempt a direct acylation with 2,4-difluorobenzoyl chloride, the reaction will overwhelmingly favor the N4 position, yielding the wrong regioisomer or a bis-acylated impurity. To synthesize the N1-acyl target, a Protection-Acylation-Deprotection sequence is mandatory.

Pathway cluster_optimized Optimized Protection Strategy cluster_side Direct Acylation (Side Reactions) Start 2-Methylpiperazine (Contains hindered N1 & unhindered N4) Step1 Regioselective Protection (Boc2O, 0°C) Start->Step1 Direct Direct Acylation (No Protection) Start->Direct Int1 4-Boc-2-methylpiperazine (N4 blocked, N1 exposed) Step1->Int1 Step2 N1-Acylation (2,4-Difluorobenzoyl Chloride, DIPEA) Int1->Step2 Int2 1-(2,4-Difluorobenzoyl)- 4-Boc-2-methylpiperazine Step2->Int2 Step3 Acidic Deprotection (TFA or HCl) Int2->Step3 Target Target Molecule: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Step3->Target Side1 Major Impurity: 4-(2,4-Difluorobenzoyl)-2-methylpiperazine Direct->Side1 Side2 Secondary Impurity: 1,4-Bis(2,4-difluorobenzoyl)-2-methylpiperazine Direct->Side2

Figure 1: Synthetic workflow comparing the optimized N4-protection strategy against direct acylation pathways.

Troubleshooting Q&A

Q1: I am trying to order the N4-protected intermediate, but vendors don't list "4-Boc-2-methylpiperazine." Am I using the wrong name? A1: Yes, this is a common nomenclature trap. In commercial catalogs and chemical databases (like PubChem), this intermediate is listed under its IUPAC name: 1-Boc-3-methylpiperazine [2]. IUPAC rules prioritize the protected heteroatom as position 1. Ensure you are procuring the correct regioisomer (CAS: 163765-44-4 for the R-enantiomer, 147081-29-6 for the S-enantiomer) before beginning your workflow.

Q2: During the N1-acylation step, I am observing a large amount of 2,4-difluorobenzoic acid in my LC-MS trace. How can I prevent this side reaction? A2: The presence of the free acid indicates the hydrolysis of your 2,4-difluorobenzoyl chloride starting material. Because the N1 position of the piperazine is sterically hindered, the acylation is relatively slow, giving adventitious water ample time to compete as a nucleophile. Causality & Fix: You must rigorously exclude moisture. Use anhydrous dichloromethane (DCM), ensure your glassware is oven-dried, run the reaction under an argon or nitrogen atmosphere, and verify that your organic base (e.g., DIPEA) is strictly anhydrous.

Q3: I am synthesizing a specific enantiomer (e.g., (R)-1-(2,4-difluorobenzoyl)-2-methylpiperazine). Is there a risk of epimerization during the acylation? A3: Yes. The C2-methyl group is adjacent to the N1-acylation site. If you use strong, unhindered bases (like NaOH or even excessive Triethylamine) and allow the reaction to heat up, base-catalyzed enolization/epimerization can occur. Causality & Fix: Use N,N-Diisopropylethylamine (DIPEA) as your acid scavenger. Its steric bulk prevents it from acting as a nucleophile, and it is mild enough to preserve the stereocenter. Keep the reaction at 0 °C during the addition of the acyl chloride[3].

Q4: My final 1H NMR spectrum shows doubled peaks and broad signals. Did my compound degrade or racimize? A4: Likely neither. Amides formed at the sterically hindered N1 position of 2-methylpiperazines frequently exhibit hindered rotation around the newly formed C-N amide bond, resulting in stable rotamers (atropisomerism) at room temperature. Causality & Fix: This conformational exchange causes line broadening or peak splitting in NMR. To validate that this is a rotameric effect and not an impurity, run a Variable Temperature (VT) NMR at 320 K (47 °C). The thermal energy will overcome the rotational barrier, and the broad peaks will coalesce into sharp, single resonances[3].

Quantitative Data: Strategy Comparison

The following table summarizes the expected impurity profiles based on the synthetic strategy chosen. Data is aggregated from standard scale-up optimizations of piperazine scaffolds.

Synthetic StrategyTarget N1-Acyl YieldN4-Acyl Impurity (Regioisomer)Bis-Acyl ImpurityNotes
Direct Acylation (1.0 eq Acyl Cl)< 10%> 70% ~ 15%N4 nucleophilicity dominates. Unviable route.
Direct Acylation (2.5 eq Acyl Cl)< 5%~ 20%> 70% Forces reaction to completion, but yields useless bis-acylated waste.
Optimized Boc-Strategy > 85% < 2%< 1%Requires 3 steps, but provides absolute regiocontrol and high purity.
Self-Validating Experimental Protocol

This methodology utilizes the Boc-protection strategy to guarantee regioselectivity. Every step includes a validation checkpoint to ensure the system is behaving as expected before proceeding.

Step 1: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)
  • Setup: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C under nitrogen.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O, 0.95 eq) in a small volume of DCM and add dropwise over 30 minutes.

    • Causality: Using a slight deficit of Boc2O and low temperature kinetically traps the reagent at the unhindered N4 position, preventing bis-protection.

  • Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH4OH). Stain with Ninhydrin and heat. Unreacted 2-methylpiperazine will spot dark purple/pink near the baseline. The mono-protected product will spot higher and appear lighter pink (secondary amine). LC-MS should confirm a major peak at [M+H]+ = 201.1 m/z.

  • Workup: Wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate.

Step 2: N1-Acylation
  • Setup: Dissolve the 4-Boc-2-methylpiperazine intermediate (1.0 eq) and anhydrous DIPEA (1.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Addition: Slowly add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise.

    • Causality: DIPEA neutralizes the HCl byproduct. The dropwise addition prevents localized heating, which could lead to epimerization or side-reactions.

  • Reaction: Stir for 4 hours at room temperature.

  • Validation Checkpoint: Analyze via LC-MS. The starting material mass (201.1) should disappear, replaced by the protected product mass ([M+H]+ = 341.1 m/z or[M+Na]+ = 363.1 m/z). If a peak at 157.0 m/z appears, your acyl chloride is hydrolyzing to 2,4-difluorobenzoic acid (check your solvent for moisture).

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove excess DIPEA) and brine, dry, and concentrate.

Step 3: Acidic Deprotection
  • Setup: Dissolve the crude intermediate from Step 2 in DCM.

  • Addition: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: The strong acid protonates the carbamate, leading to the expulsion of isobutylene and CO2 gas, irreversibly driving the deprotection to completion.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: 1H NMR of an evaporated aliquot is the most reliable self-validation here. Look for the complete disappearance of the intense 9H singlet at ~1.4 ppm (the tert-butyl group).

  • Workup: Concentrate the mixture under reduced pressure to remove TFA. Redissolve in DCM and wash with 1M NaOH to free-base the piperazine. Extract, dry over Na2SO4, and concentrate to yield the final target: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine .

References
  • Verma, G., Marella, A., & Akhter, M. (2014). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Current Organic Synthesis.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine.[Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.[Link]

troubleshooting 2-methylpiperazine acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methylpiperazine Acylation Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of 2-methylpiperazine. This cyclic diamine is a privileged pharmacophore, famously embedded in HIV-1 attachment inhibitors like temsavir and BMS-378806[1][2].

The fundamental challenge in acylating 2-methylpiperazine lies in its inherent asymmetry. The molecule possesses two secondary amines:

  • N1 Position (Proximal): Sterically hindered by the adjacent C2-methyl group.

  • N4 Position (Distal): Sterically accessible and kinetically favored.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you achieve precise regiocontrol in your synthesis workflows.

Diagnostic FAQs: Mechanistic & Strategic Insights

Q: Why am I getting a complex mixture of N1-acyl, N4-acyl, and diacylated products when using standard acid chlorides? A: This is a classic issue of reaction kinetics overpowering steric differentiation. Acid chlorides are highly electrophilic. When you use them with a standard base (like triethylamine), the transition state energy is so low that the steric bulk of the C2-methyl group at the N1 position fails to act as a sufficient kinetic barrier. To achieve chemoselectivity, you must use milder acylating agents (like active esters formed via EDC/HOBt) that require a higher activation energy, thereby amplifying the natural steric preference for the unhindered N4 position[3].

Q: I need to selectively acylate the N4 position without using column chromatography. What is the best approach? A: Historically, achieving absolute N4 regiospecificity required stoichiometric amounts of highly reactive and pyrophoric diethylaluminum chloride (Et₂AlCl), as demonstrated in the synthesis of the HIV-1 inhibitor BMS-378806[1][4]. For a safer, bench-stable alternative that avoids chromatography, we recommend using either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Carbonyldiimidazole (CDI)[3][5]. EDC generates a highly water-soluble urea byproduct, allowing for isolation via simple aqueous extraction. CDI forms a bulky acylimidazole intermediate that exhibits profound sensitivity to steric hindrance, exclusively attacking the N4 position[6].

Q: My target requires acylation at the sterically hindered N1 position. How can I reverse the natural regioselectivity? A: You must bypass kinetic control using an in situ protection strategy. As detailed during the discovery of the HIV-1 attachment inhibitor temsavir, treating 2-methylpiperazine with 2.2 equivalents of n-butyllithium (nBuLi) generates a highly reactive dianion[7]. By subsequently adding 1.1 equivalents of a bulky silyl chloride (like Et₃SiCl), you selectively trap the unhindered N4 position due to severe steric clash at N1. The remaining N1 anion is then free to react with your acyl chloride. This reverses the regioselectivity from a modest N4 preference to a >20:1 preference for the N1-acyl product[7].

Quantitative Data: Reagent Selection Guide

The following table summarizes the expected regiochemical outcomes based on the chosen activation strategy.

Acylation Strategy / ReagentTarget PositionMechanism of SelectivityRegioselectivity Ratio (N4:N1)Reference
Standard Acid Chloride (RCOCl + Et₃N)MixedUncontrolled kinetics~2:1 (High diacylation)[7]
Diethylaluminum Chloride (Et₂AlCl + RCOOMe)N4 (Distal)Metal-templated steric block>99:1[1]
Carbodiimide Coupling (EDC/HOBt + RCOOH)N4 (Distal)Mild active ester kinetics>95:5[3]
Carbonyldiimidazole (CDI + RCOOH)N4 (Distal)Bulky acylimidazole intermediate>95:5[5]
In Situ Silylation (nBuLi + Et₃SiCl + RCOCl)N1 (Proximal)Temporary steric blockade of N4< 1:20 (Favors N1)[7]

Validated Experimental Protocols

Protocol A: N4-Selective Acylation via EDC/HOBt

Objective: Kinetically controlled acylation of the unhindered N4 position.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and 2-methylpiperazine (1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv). Stir the reaction mixture at 25°C for 12–18 hours.

  • Self-Validation Checkpoint: The reaction should initially form a clear solution. As the reaction progresses, the water-soluble urea byproduct of EDC may begin to precipitate or alter the solution's viscosity. If the solution remains completely unchanged after 12 hours, verify the integrity of your EDC·HCl, as it is prone to hydrolysis.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The EDC-urea byproduct partitions entirely into the aqueous phase[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N4-acylated product.

Workflow_N4 A 2-Methylpiperazine C Kinetic Acylation (Distal N4) A->C B EDC·HCl / HOBt + RCOOH B->C E Aqueous Workup (Urea Removal) C->E Removes byproducts D N4-Acyl Product (>95% Regiopurity) E->D Pure isolation

Caption: Workflow for kinetically controlled N4-selective acylation using carbodiimide coupling.

Protocol B: N1-Selective Acylation via In Situ Silylation

Objective: Reversal of regioselectivity to target the sterically hindered N1 position.

  • Dianion Formation: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78°C. Add nBuLi (2.2 equiv, 2.5 M in hexanes) dropwise.

  • Self-Validation Checkpoint: The addition of nBuLi should result in a distinct color change (typically pale yellow) indicating the successful formation of the dianion. If no color change occurs, your THF may contain moisture, or the nBuLi has degraded.

  • Selective Trapping: Stir for 30 minutes at room temperature, then cool back to -78°C. Add triethylsilyl chloride (Et₃SiCl, 1.1 equiv) dropwise. The bulky silyl group selectively protects the unhindered N4 position[7].

  • Acylation: After stirring for 30 minutes, add the acyl chloride (RCOCl, 1.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Deprotection & Workup: Quench the reaction with saturated aqueous NH₄Cl. The mild acidity of the aqueous quench is sufficient to cleave the labile N-silyl bond at the N4 position. Extract with ethyl acetate, dry, and concentrate to yield the N1-acylated product[7].

Workflow_N1 A 2-Methylpiperazine B nBuLi (2.2 eq) THF, -78°C to RT A->B C Dianion Intermediate B->C Deprotonation D Et3SiCl (1.1 eq) Traps N4 Position C->D Steric differentiation E RCOCl (1.0 eq) Attacks N1 Position D->E N4 is blocked F N1-Acyl Product (>20:1 Regioselectivity) E->F Aqueous quench cleaves silyl

Caption: Mechanistic pathway for N1-selective acylation via in situ silyl protection of the dianion.

Sources

Technical Support Center: Optimizing Amidation of 2-Methylpiperazine with Difluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Dashboard. This technical guide is designed for researchers and drug development professionals dealing with the regioselective acylation of 2-methylpiperazine. Because 2-methylpiperazine contains two secondary amines with differing steric environments, reacting it with highly electrophilic reagents like difluorobenzoyl chloride often leads to complex mixtures of N1-acyl, N4-acyl, and di-acylated products.

This center provides empirical data, mechanistic troubleshooting, and self-validating Standard Operating Procedures (SOPs) to establish absolute control over your reaction outcomes.

Process Optimization Data

To achieve high regioselectivity, reaction parameters must be tightly controlled. The table below summarizes the causality between reaction conditions and the resulting product distribution, demonstrating how kinetic control favors the less hindered N4 position.

Table 1: Effect of Reaction Conditions on Regioselectivity and Yield

SolventBaseTemp (°C)Stoichiometry (Acid Chloride : Amine)Addition RateProduct Ratio (N4 : N1 : Di-acyl)Overall Yield (%)
DCMEt₃N251.20 eqBolus70 : 15 : 1555%
DCMEt₃N01.00 eqDropwise85 : 10 : 572%
THFDIPEA-781.00 eqDropwise92 : 6 : 281%
DCM DIPEA -78 to 0 0.95 eq Syringe Pump (1h) 98 : 1 : <1 89%

Table 2: In-Process Analytical Specifications (Self-Validation Metrics)

AnalyteTarget StructureLC-MS [M+H]⁺TLC R_f (DCM:MeOH 9:1)Ninhydrin Stain
Starting Material2-Methylpiperazine101.10.10Dark Purple
Target (Mono-acyl)4-(Difluorobenzoyl)-2-methylpiperazine241.10.45Light Pink
Byproduct1,4-Bis(difluorobenzoyl)-2-methylpiperazine381.10.85Negative

Mechanistic Pathways

The following diagram illustrates the competing pathways during the amidation process. The N4 position is kinetically favored due to the absence of adjacent steric bulk, while the N1 position is hindered by the alpha-methyl group.

G SM 2-Methylpiperazine + Difluorobenzoyl Chloride N4 4-(Difluorobenzoyl)- 2-methylpiperazine (Major, Kinetic Control) SM->N4 Fast (Less Hindered N4) N1 1-(Difluorobenzoyl)- 2-methylpiperazine (Minor, Sterically Hindered) SM->N1 Slow (Hindered N1) Di 1,4-Bis(difluorobenzoyl)- 2-methylpiperazine (Over-acylation Byproduct) N4->Di Excess Reagent / Poor Mixing N1->Di Excess Reagent / Poor Mixing

Caption: Reaction pathways for the amidation of 2-methylpiperazine with difluorobenzoyl chloride.

Troubleshooting Guides & FAQs

Q: How do I control regioselectivity to favor the N4-acyl over the N1-acyl product? A: The N4 position is a secondary amine free from adjacent steric bulk, whereas the N1 position is sterically hindered by the adjacent methyl group. To exploit this kinetic difference, reactions must be run at cryogenic temperatures (e.g., -78 °C to 0 °C). At room temperature, the thermal energy overcomes the activation barrier for N1 acylation, eroding selectivity. This principle of steric differentiation is a proven standard in the synthesis of complex piperazine-derived therapeutics . Alternatively, activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) can also enhance N4 selectivity due to the bulkiness of the intermediate .

Q: Why am I observing significant di-acylation, and how can I minimize it? A: Di-acylation occurs when the local concentration of difluorobenzoyl chloride exceeds the unreacted 2-methylpiperazine, allowing the less nucleophilic mono-acylated intermediate to react. To prevent this:

  • Use a slight sub-stoichiometric amount of the acid chloride (0.95 eq).

  • Employ a syringe pump for dropwise addition over 1–2 hours.

  • Maintain vigorous stirring (>500 rpm) to prevent localized concentration spikes.

Q: My difluorobenzoyl chloride seems to degrade, leading to low yields. What is happening? A: Difluorobenzoyl chloride is highly electrophilic due to the strong inductive electron-withdrawing effects of the two fluorine atoms. This makes the carbonyl carbon exceptionally susceptible to hydrolysis by trace moisture, converting it into unreactive difluorobenzoic acid . Ensure all solvents (DCM/THF) are strictly anhydrous (<50 ppm water) and conduct the reaction under a positive pressure of dry nitrogen or argon.

Q: What is the optimal base for this reaction? A: N,N-Diisopropylethylamine (DIPEA) is highly recommended over Triethylamine (Et₃N). DIPEA is non-nucleophilic due to its bulky isopropyl groups. This prevents it from forming competitive, highly reactive acylammonium intermediates that can indiscriminately acylate the N1 position. DIPEA effectively neutralizes the HCl byproduct without participating in the acylation transition state.

Standard Operating Procedures (SOPs)

Workflow Diagram: Orthogonal Protection Strategy

If your target is the sterically hindered N1-acyl product, direct acylation will fail. You must use the orthogonal protection workflow outlined below.

Workflow Step1 2-Methylpiperazine Step2 Boc Protection (Selectively at N4) Step1->Step2 Step3 Acylation at N1 (Difluorobenzoyl Chloride) Step2->Step3 Step4 TFA Deprotection (Removes Boc) Step3->Step4 Step5 1-(Difluorobenzoyl)- 2-methylpiperazine Step4->Step5

Caption: Workflow for the regioselective synthesis of 1-(difluorobenzoyl)-2-methylpiperazine via N4-protection.

SOP 1: Kinetically Controlled Synthesis of 4-(Difluorobenzoyl)-2-methylpiperazine

Rationale: Exploits the steric hindrance at N1 to selectively acylate N4 without protecting groups.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 2-methylpiperazine (1.00 g, 10.0 mmol) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.1 mL, 12.0 mmol) to the solution and stir to homogeneity.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Acylation: Dissolve difluorobenzoyl chloride (1.68 g, 9.5 mmol, 0.95 eq) in anhydrous DCM (10 mL). Load this into a syringe pump and add dropwise to the reaction mixture over 60 minutes.

  • Self-Validation Check 1: 15 minutes after addition, pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The target mass ( m/z 241.1) must be the base peak. Di-acylation ( m/z 381.1) should be <2%.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 95:5 to 90:10 containing 1% Et₃N) to yield the pure N4-acyl product.

SOP 2: Protection-Directed Synthesis of 1-(Difluorobenzoyl)-2-methylpiperazine

Rationale: Transiently protects the kinetically favored N4 position to force acylation at the hindered N1 position.

  • N4-Boc Protection: React 2-methylpiperazine (10.0 mmol) with Boc₂O (9.5 mmol) in DCM at -20 °C. The steric hindrance naturally directs the bulky Boc group to the N4 position.

  • Self-Validation Check 2: Perform a Ninhydrin stain on a TLC plate. The primary spot should stain light pink (secondary amine at N1 remains), confirming successful N4 protection.

  • N1-Acylation: To the crude 4-Boc-2-methylpiperazine, add DIPEA (15.0 mmol) and difluorobenzoyl chloride (11.0 mmol) at room temperature. Stir for 12 hours. (Note: Higher temperatures are required here to overcome the steric barrier at N1).

  • Deprotection: Concentrate the mixture, then dissolve in a 1:1 mixture of TFA/DCM (20 mL). Stir for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Concentrate to remove TFA, neutralize with 1M NaOH, and extract with EtOAc. Purify via reverse-phase HPLC to isolate the pure 1-(difluorobenzoyl)-2-methylpiperazine.

References

  • Wang, T., et al. "Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions." Journal of Medicinal Chemistry, 2003.[Link]

  • "A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound.

Technical Support Center: Troubleshooting Regioselectivity in 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-(2,4-difluorobenzoyl)-2-methylpiperazine, a critical intermediate in pharmaceutical chemistry. Direct amidation of 2-methylpiperazine often yields complex mixtures due to competing reactive sites. This guide addresses the mechanistic causality of byproduct formation, provides self-validating troubleshooting protocols, and outlines robust analytical methods for product isolation.

Section 1: FAQs on Reaction Mechanisms & Regioselectivity

Q1: Why is my direct amidation reaction yielding very little of the 1-(2,4-difluorobenzoyl)-2-methylpiperazine target? The low yield of your target molecule is driven by the inherent steric hindrance of the 2-methylpiperazine scaffold. The molecule possesses two secondary amines: N1 (adjacent to the C2 methyl group) and N4. The C2 methyl group creates significant steric bulk around the N1 position. Consequently, direct reaction with 2,4-difluorobenzoyl chloride kinetically favors acylation at the less hindered N4 position, producing 4-(2,4-difluorobenzoyl)-2-methylpiperazine as the major regioisomer. This regioselective preference is well-documented in the synthesis of acylated N-heterocycles, where unhindered nitrogen atoms dominate nucleophilic attacks ()[1].

Q2: What are the primary byproducts I should expect, and how do they form? When reacting 2-methylpiperazine with an acyl chloride without orthogonal protecting groups, three primary competing reactions occur:

  • Regioisomer Formation (Major): Acylation at N4 yields 4-(2,4-difluorobenzoyl)-2-methylpiperazine.

  • Over-acylation: Excess acylating agent or extended reaction times lead to acylation at both N1 and N4, forming 1,4-bis(2,4-difluorobenzoyl)-2-methylpiperazine.

  • Hydrolysis: Unreacted 2,4-difluorobenzoyl chloride rapidly hydrolyzes in the presence of trace moisture during aqueous workup to form 2,4-difluorobenzoic acid.

ReactionPathway SM 2-Methylpiperazine + 2,4-Difluorobenzoyl Chloride Target 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine (Target, Minor) SM->Target N1 Acylation (Sterically Hindered) Byproduct1 4-(2,4-Difluorobenzoyl)- 2-methylpiperazine (Major Byproduct) SM->Byproduct1 N4 Acylation (Sterically Favored) Byproduct2 1,4-Bis(2,4-difluorobenzoyl)- 2-methylpiperazine (Over-acylation) SM->Byproduct2 Excess Acylating Agent

Regioselectivity and byproduct formation in the amidation of 2-methylpiperazine.

Section 2: Analytical Data for Byproduct Identification

Q3: How can I differentiate these byproducts using LC-MS and NMR? Because the target and the major byproduct are regioisomers, they have identical molecular weights (m/z 241.1 [M+H]+). However, they can be differentiated by their chromatographic retention times and specific ^1H NMR chemical shifts. The methine proton at the C2 position is highly sensitive to the acylation state of the adjacent N1 nitrogen.

Table 1: Quantitative Analytical Data for Byproduct Identification

CompoundMolecular WeightLC-MS [M+H]+Relative Retention Time (RRT)*Key ^1H NMR Shift (C2-H, ppm)
1-(2,4-Difluorobenzoyl)-2-methylpiperazine (Target) 240.25 g/mol 241.11.00~4.5 - 4.8 (Downfield shifted due to N1 amide)
4-(2,4-Difluorobenzoyl)-2-methylpiperazine (Major Byproduct) 240.25 g/mol 241.10.92~2.8 - 3.1 (Upfield, N1 is free amine)
1,4-Bis(2,4-difluorobenzoyl)-2-methylpiperazine 380.34 g/mol 381.11.45~4.6 - 4.9
2,4-Difluorobenzoic acid 158.10 g/mol 157.0 (ESI-)0.65N/A (No piperazine ring)

*RRT is approximate and depends on specific reverse-phase C18 gradient conditions.

Section 3: Troubleshooting Guides & Self-Validating Protocols

Q4: How can I selectively synthesize the N1-acylated target and suppress the N4-acylated byproduct? To force the acylation to occur at the sterically hindered N1 position, you must employ a protection-deprotection strategy. By selectively protecting the more reactive N4 position with a tert-butyloxycarbonyl (Boc) group, you block the kinetic pathway, leaving only N1 available for acylation. This method is a standard industrial approach for synthesizing specific acyl-substituted 2-methylpiperazine compounds ()[2].

ProtectionWorkflow Step1 1. Selective Protection (Boc2O, -78°C) Int1 4-Boc-2-methylpiperazine Step1->Int1 Step2 2. N1 Acylation (2,4-Difluorobenzoyl Cl) Int1->Step2 Int2 1-Acyl-4-Boc-derivative Step2->Int2 Step3 3. Deprotection (TFA/DCM) Int2->Step3 Product 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Step3->Product

Step-by-step protection-deprotection strategy to isolate the N1-acylated target.

Step-by-Step Methodology: Regioselective Synthesis via N4-Boc Protection

Phase 1: Selective N4-Boc Protection Causality: Di-tert-butyl dicarbonate (Boc2O) is a bulky reagent. By running the reaction at low temperatures (-78°C to 0°C), we maximize the thermodynamic and kinetic preference for the unhindered N4 position, effectively minimizing N1-Boc and di-Boc formation ()[3].

  • Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise.

  • Slowly add a solution of Boc2O (0.95 eq) in DCM over 1 hour. Note: Using a slight deficit of Boc2O prevents over-protection.

  • Self-Validation Step: Before proceeding, sample the reaction mixture for LC-MS. You should observe a dominant peak at m/z 201.1 [M+H]+ (4-Boc-2-methylpiperazine). If m/z 301.2 (di-Boc) is >5%, lower the addition rate of Boc2O in future runs.

Phase 2: N1 Acylation Causality: With N4 protected, the 2,4-difluorobenzoyl chloride is forced to react with the sterically hindered N1 amine. We use a strong base (DIPEA) to scavenge the generated HCl and drive this sluggish reaction forward.

  • To the purified 4-Boc-2-methylpiperazine (1.0 eq) in DCM, add N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C.

  • Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: Run TLC (Hexanes:EtOAc 1:1). The primary amine spot (ninhydrin active) should disappear, replaced by a UV-active spot. LC-MS should confirm the intermediate at m/z 341.1[M+H]+.

Phase 3: Boc Deprotection Causality: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) cleanly removes it without cleaving the newly formed amide bond at N1, yielding the final free base target.

  • Dissolve the intermediate in a 1:4 mixture of TFA:DCM at 0°C.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove TFA.

  • Neutralize with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Self-Validation Step: Final LC-MS must show m/z 241.1 [M+H]+. ^1H NMR must show the C2-H methine proton shifted downfield (~4.6 ppm), confirming the amide is at N1, not N4.

References

  • Title: Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound (Patent CN100448849C)
  • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

stability testing of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical and Formulation Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and analytical challenges associated with 1-(2,4-Difluorobenzoyl)-2-methylpiperazine .

This compound features a fluorinated aromatic ring linked via an amide bond to a substituted piperazine. Its structural properties—specifically the hydrolyzable amide linkage and the basic secondary amine on the piperazine ring—dictate its degradation pathways and analytical behavior. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

I. Mechanistic Degradation Pathways

To successfully execute stability testing, we must first understand how and why the molecule degrades. The diagram below illustrates the primary degradation trajectories under standard stress conditions.

DegradationPathways API 1-(2,4-Difluorobenzoyl) -2-methylpiperazine Hydrolysis Amide Hydrolysis (Acid/Base Stress) API->Hydrolysis Oxidation N-Oxidation (Peroxide Stress) API->Oxidation Thermal Thermal Degradation (Heat/Humidity) API->Thermal Deg1 2,4-Difluorobenzoic Acid + 2-Methylpiperazine Hydrolysis->Deg1 Deg2 Piperazine N-Oxide Derivative Oxidation->Deg2 Deg3 Ring-Opened or Dimeric Species Thermal->Deg3

Mechanistic degradation pathways of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine under stress.

II. Frequently Asked Questions (Troubleshooting Guide)

Regulatory & Standard Stability Testing (ICH Q1A(R2))

Q: Our long-term ICH stability samples (25°C/60% RH) show no degradation, but accelerated samples (40°C/75% RH) show an out-of-specification (OOS) impurity at 6 months. What is the regulatory requirement? Scientist's Insight: According to ICH Q1A(R2) guidelines, if a "significant change" (such as a degradation product exceeding its acceptance criterion) occurs at any time during 6 months of testing at the accelerated storage condition, you are required to conduct additional testing at the intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH)[1][2]. You must evaluate these intermediate samples against the significant change criteria to justify your proposed shelf life[2].

Forced Degradation & Mass Balance

Q: During forced degradation under basic conditions (0.1 N NaOH), the API peak disappears rapidly, but our HPLC method only shows one new degradant peak. Our mass balance is failing. Where is the rest of the molecule? Scientist's Insight: This is a classic issue with benzoyl-piperazine derivatives. Base hydrolysis cleaves the amide bond, yielding two fragments: 2,4-difluorobenzoic acid and 2-methylpiperazine. The benzoic acid derivative has a strong UV chromophore and retains well on a C18 column. However, 2-methylpiperazine is highly polar, lacks a strong UV chromophore, and often elutes in the void volume on standard reversed-phase columns, making it "invisible" to your standard UV method[3]. Solution: To achieve mass balance, you must use a complementary analytical technique. Implement a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to capture the highly polar 2-methylpiperazine fragment.

Q: We subjected the compound to 30% H2O2 for 48 hours and achieved 45% degradation. Is this acceptable for method validation? Scientist's Insight: No. The industry-accepted target for forced degradation is 5% to 20%[4][5]. Degrading the API by 45% risks "secondary degradation"—where primary degradation products degrade further into secondary species that will never form under real-world storage conditions[5]. This unnecessarily complicates your stability-indicating method. Dilute your oxidizing agent (e.g., to 3% H2O2) or reduce the exposure time to hit the 10-15% sweet spot.

Analytical Method Troubleshooting

Q: Why does the API peak exhibit severe tailing (Asymmetry factor > 2.0) during our stability-indicating HPLC method development? Scientist's Insight: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine contains a basic secondary amine on the piperazine ring, with a predicted pKa of approximately 8.3[6]. At a typical acidic mobile phase pH (e.g., pH 2.5), this nitrogen is fully protonated. The resulting cation interacts strongly with residual, unendcapped acidic silanols on the silica stationary phase, causing tailing. Solution: Use an ion-pairing agent (e.g., 5 mM heptanesulfonic acid) to neutralize the charge[3], or switch to a high-pH tolerant hybrid silica column and run the mobile phase at pH 10.5 (two units above the pKa) to keep the molecule in its neutral state.

III. Stability-Indicating Method Development Workflow

MethodDev Start Initiate Forced Degradation Stress Apply Acid, Base, Oxidation, Heat Start->Stress HPLC HPLC Analysis (C18, Low pH) Stress->HPLC Check Mass Balance Achieved? HPLC->Check Optimize Optimize: HILIC or Ion-Pairing Check->Optimize No (Missing Peaks) Validate Validate Method (ICH Q2) Check->Validate Yes (5-20% Deg) Optimize->HPLC

Iterative workflow for developing a stability-indicating HPLC method for piperazine derivatives.

IV. Standardized Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

This protocol ensures the generation of relevant degradants without destroying the core molecular framework.

Step 1: Sample Preparation

  • Prepare a stock solution of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine at 1.0 mg/mL in an inert co-solvent (e.g., Acetonitrile).

  • Causality Check: If the compound exhibits poor solubility in aqueous stress media, the degradation will be suspension-driven and irreproducible. The organic co-solvent ensures homogeneous stress exposure.

Step 2: Stress Application (Targeting 5-20% Degradation)

  • Acidic: Mix 5 mL stock with 5 mL 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic: Mix 5 mL stock with 5 mL 0.1 N NaOH. Heat at 60°C for 2-4 hours (Amide bonds cleave faster in base).

  • Oxidative: Mix 5 mL stock with 5 mL 3% H2O2. Store at room temperature for 24 hours in the dark.

  • Thermal (Solid State): Place 50 mg of API powder in a thin layer in a petri dish at 105°C for 7 days. Note: Piperazine rings can undergo thermal ring-opening at extreme temperatures[7], so avoid exceeding melting point limits.

Step 3: Neutralization & Quenching

  • Neutralize acid/base samples to pH 7.0 using equivalent molarities of NaOH/HCl before injection.

  • Trustworthiness Principle: Injecting extreme pH samples directly into the HPLC can locally degrade the column packing, causing shifting retention times and invalidating the method.

Step 4: Analysis

  • Analyze via a Diode Array Detector (DAD) to check peak purity (spectral homogeneity) of the API peak. A peak purity angle less than the purity threshold confirms no co-eluting degradants.

V. Quantitative Data Summaries

Table 1: ICH Q1A(R2) Stability Testing Matrix for New Drug Substances [1][2]

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6
Refrigerated (If applicable)5°C ± 3°C12 Months0, 3, 6, 9, 12, 18, 24, 36

Table 2: Expected Stress Degradation Profile for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Stress ConditionReagent / EnvironmentExpected SusceptibilityPrimary Degradation Mechanism
Hydrolytic (Acid) 0.1 N HCl @ 60°CModerateSlow amide bond cleavage.
Hydrolytic (Base) 0.1 N NaOH @ 60°CHighRapid amide bond cleavage yielding 2-methylpiperazine.
Oxidative 3% H2O2 @ 25°CHighN-oxidation of the secondary piperazine amine.
Photolytic ICH Q1B (1.2M lux hrs)Low to ModeratePotential defluorination or radical formation.
Thermal 105°C (Solid State)LowGenerally stable; extreme heat may cause ring-opening[7].

VI. References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology (PharmTech) URL:[Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Longdom Publishing URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL:[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Section 1: NMR Spectroscopy Troubleshooting (The Conformational Dilemma)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center for Fluorinated Piperazines .

The incorporation of fluorine into the piperazine scaffold is a privileged strategy in medicinal chemistry designed to modulate basicity (pKa), enhance metabolic stability against cytochrome P450 enzymes, and optimize lipophilicity[1]. However, the stereoelectronic effects of fluorine on this saturated nitrogen-containing heterocycle introduce severe analytical bottlenecks, ranging from complex conformational dynamics in NMR to secondary interactions in liquid chromatography[2][3].

This knowledge base provides researchers with causality-driven troubleshooting guides, self-validating protocols, and empirical data to resolve the most common characterization challenges.

Q: Why are the 1 H and 13 C NMR signals of my fluorinated piperazine extremely broad, or why are some carbon peaks entirely missing at room temperature? The Causality: Piperazine rings undergo continuous conformational exchange via chair-to-chair ring flipping and nitrogen pyramidal inversion. The introduction of a highly electronegative fluorine atom creates non-equivalent energetic minima (axial vs. equatorial C-F conformations)[3]. At ambient temperatures (298 K), the rate of this conformational exchange often matches the NMR timescale. This results in "intermediate exchange," causing severe line broadening or the complete disappearance of signals due to decoherence.

Q: How do I distinguish 19 F- 13 C scalar coupling from a mixture of structural isomers? The Causality: Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance. It couples extensively with both 1 H and 13 C nuclei across multiple bonds. Novice analysts often mistake a doublet or triplet caused by nJC−F​ coupling for the presence of diastereomers. The Solution: Analyze the coupling constants ( J -values). Scalar coupling constants are field-independent, whereas chemical shift differences (in Hz) between isomers will scale with the magnetic field strength of the spectrometer.

Table 1: Diagnostic NMR Coupling Constants in Fluorinated Piperazines

Coupling Type Typical Range (Hz) Diagnostic Value & Structural Causality

| 1JC−F​ | 160 – 250 Hz | Confirms direct C-F bond. Splitting is massive and easily identifiable. | | 2JC−F​ | 15 – 30 Hz | Identifies carbons adjacent to the fluorinated center. | | 3JC−F​ | 0 – 15 Hz | Highly dependent on the dihedral angle (Karplus relationship); helps determine axial vs. equatorial positioning. | | 2JH−F​ | 40 – 55 Hz | Identifies geminal protons sharing the same carbon as the fluorine. | | 3JH−F​ | 5 – 25 Hz | Identifies vicinal protons; critical for 3D conformational mapping. |

Protocol 1: Variable Temperature (VT) NMR for Conformational Resolution

This protocol is a self-validating system: if cooling splits the peaks and heating sharpens them into a single set, conformational exchange is definitively proven.

  • Sample Preparation: Dissolve 15-20 mg of the fluorinated piperazine in a high-boiling/low-freezing deuterated solvent (e.g., DMF- d7​ or Toluene- d8​ ). Standard CDCl 3​ has a narrow liquid range and is unsuitable for deep VT studies.

  • Ambient Baseline (298 K): Acquire standard 1 H, 13 C, and 19 F spectra. Note all broadened resonances.

  • High-Temperature Coalescence (Fast Exchange): Heat the probe in 10 K increments up to 353 K.

    • Validation Check: At the fast-exchange limit, the broad peaks will sharpen into a single, time-averaged set of signals. This is ideal for routine purity assessment and basic connectivity.

  • Low-Temperature Resolution (Slow Exchange): Cool the probe in 10 K increments down to 233 K.

    • Validation Check: The broad peaks will "freeze out" and split into distinct, sharp sets of signals representing the individual conformers (e.g., axial-F and equatorial-F chairs).

  • Integration & Thermodynamics: Integrate the distinct conformer peaks at 233 K to determine the equilibrium constant ( Keq​ ) and calculate the Gibbs free energy difference ( ΔG∘ ) between the conformers.

NMR_Troubleshooting Start Broad NMR Signals at 298 K? CheckPurity Check Sample Purity (Rule out paramagnetics) Start->CheckPurity VT_NMR Perform VT-NMR (Variable Temperature) CheckPurity->VT_NMR Pure Cooling Cool to 233 K (Slow Exchange) VT_NMR->Cooling To isolate conformers Heating Heat to 353 K (Fast Exchange) VT_NMR->Heating To simplify spectrum Resolve Resolve Conformers (Axial vs Equatorial F) Cooling->Resolve Average Time-Averaged Spectrum (Sharp Peaks) Heating->Average

Figure 1: Logical decision tree for resolving NMR line broadening in fluorinated piperazines via VT-NMR.

Section 2: LC-MS & Chromatography Challenges

Q: My fluorinated piperazine shows severe peak tailing and poor retention on a standard C18 column. How do I fix this? The Causality: While fluorine increases the overall lipophilicity of the molecule, it does not electronically shield the basic secondary or tertiary nitrogen atoms of the piperazine ring[1][2]. At neutral or slightly acidic pH, these nitrogen atoms are protonated. The positively charged piperazine interacts strongly with unreacted, acidic silanol groups ( −Si-O− ) on the silica stationary phase via secondary ion-exchange interactions, leading to severe peak tailing.

Q: Why do I see a major [M+H - 20] + peak in my mass spectrum? Is my compound degrading? The Causality: This is a classic gas-phase fragmentation artifact, not necessarily sample degradation. Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), fluorinated aliphatic systems frequently undergo a concerted neutral loss of hydrogen fluoride (HF, exactly 20.00 Da). The thermodynamic driving force is the formation of a highly stable alkene within the piperazine ring.

Protocol 2: LC-MS Method Optimization for Basic Fluorinated Amines

This workflow ensures that the ionization state of the analyte is strictly controlled, validating whether tailing is a stationary-phase artifact or a mobile-phase mismatch.

  • Mobile Phase pH Adjustment (The Neutralization Strategy):

    • Switch from standard acidic mobile phases (0.1% Formic Acid) to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with Ammonium Hydroxide).

    • Causality: Raising the pH at least 2 units above the piperazine's pKa (typically ~8.5-9.0) ensures the molecule is in its neutral free-base form, eliminating ionic interactions with silanols.

  • Stationary Phase Selection:

    • If high-pH mobile phases are incompatible with your MS setup, switch to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column.

    • Causality: PFP columns offer unique dipole-dipole and π−π interactions that selectively retain fluorinated compounds better than standard alkyl chains, while polar-embedded groups shield residual silanols from the basic piperazine nitrogens.

  • MS/MS Transition Tuning:

    • When setting up Multiple Reaction Monitoring (MRM) for quantitation, actively monitor the [M+H] +

      [M+H - 20] + transition. Use this highly abundant HF-loss fragment as your primary quantifier ion to maximize sensitivity.

LCMS_Optimization Tailing Severe Peak Tailing on C18 Column? Assess Assess Mobile Phase pH Tailing->Assess High_pH Increase pH > pKa + 2 (Ammonium Bicarbonate) Assess->High_pH Neutralize Amine Low_pH Decrease pH < pKa - 2 (Formic Acid/TFA) Assess->Low_pH Protonate Amine Column Switch to PFP or Polar-Embedded C18 High_pH->Column If tailing persists Low_pH->Column If tailing persists HILIC Use HILIC Column (For Highly Polar Analogs) Column->HILIC If k' < 1 (Poor Retention)

Figure 2: Chromatographic method development pathway for mitigating peak tailing in basic fluorinated amines.

Section 3: Structural Elucidation & Crystallography

Q: My X-ray crystal structure shows positional disorder for the fluorine atom, and the refinement software struggles to distinguish it from a hydroxyl group. What is the structural causality? The Causality: Fluorine and oxygen are adjacent on the periodic table and possess nearly identical electron densities (both have 10 electrons in their most common bonded states: F and OH / O 2− ). Furthermore, the C-F bond length (~1.35 Å) is very similar to a C-O bond length (~1.43 Å). In the solid state, fluorinated piperazines often exhibit rotational disorder, where the ring adopts multiple orientations in the crystal lattice, blurring the electron density map. The Solution:

  • Low-Temperature Data Collection: Collect diffraction data at 100 K (using a liquid nitrogen cryostream) to minimize thermal motion (Debye-Waller factors) and lock the piperazine ring into its global minimum conformation.

  • Host-Guest Complexation: Co-crystallize the fluorinated piperazine with a rigid host molecule, such as β -cyclodextrin. The hydrophobic fluorinated moiety will selectively penetrate the cyclodextrin cavity, restricting rotational freedom and forcing a highly ordered crystalline lattice[4][5].

References

  • Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Molecular recognition of flunarizine dihydrochloride and β -cyclodextrin inclusion complex by NMR and computational approaches National Institutes of Health (NIH) / PMC[Link]

  • Synthesis and Experimental Study of the Local Anesthetic Activity of New Modified Piperazine Derivatives ResearchGate[Link]

Sources

Technical Support Center: Troubleshooting Di-Acylation & Regioselectivity in 2-Methylpiperazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies for one of the most common challenges in heterocyclic medicinal chemistry: controlling the acylation of 2-methylpiperazine. Because this molecule possesses two secondary amines with differing steric environments, achieving precise mono-acylation without over-reaction requires strict mechanistic control.

Core Mechanistic Overview

2-Methylpiperazine contains two reactive sites:

  • N4 Position: Unhindered and kinetically favored.

  • N1 Position: Sterically hindered by the adjacent C2-methyl group.

While mono-acylation is theoretically favored because the first acyl group exerts an electron-withdrawing effect that deactivates the second nitrogen[1], standard batch reactions with highly reactive acyl chlorides often fail to discriminate these sites perfectly. This leads to a frustrating mixture of N4-monoacyl, N1-monoacyl, and N1,N4-diacyl products.

G SM 2-Methylpiperazine (N1 Hindered, N4 Unhindered) N4 N4-Monoacyl (Kinetic/Steric Preference) SM->N4 Acyl Chloride (Fast) N1 N1-Monoacyl (Minor Product) SM->N1 Acyl Chloride (Slow) Di N1,N4-Diacyl (Over-reaction) N4->Di Local Excess Reagent N1->Di Local Excess Reagent

Figure 1: Reaction pathways illustrating the competition between regioselectivity and over-acylation.

Frequently Asked Questions (FAQs)
Q1: Why am I getting 20-30% di-acylated product even when using exactly 1.0 equivalent of acyl chloride?

The Causality: When you add a highly reactive acyl chloride to a batch reactor, local concentration gradients form before the solution fully homogenizes. In these localized "hot spots," the ratio of acylating agent to piperazine exceeds 1:1. Because acyl chlorides have very low activation energy barriers, the thermodynamic deactivation of the mono-acylated intermediate is overridden by rapid kinetic trapping, resulting in di-acylation. The Solution: To prevent this, you must lower the intrinsic reactivity of the acylating agent. Avoid standard acyl chlorides. Instead, utilize milder acyl donors (like esters or carboxylic acids) activated by specific coupling reagents or Lewis acids, which forces the reaction to respect the steric boundaries of the molecule.

Q2: How can I achieve highly regioselective mono-acylation at the unhindered N4 position without di-acylation?

The Causality: N4 is naturally less sterically hindered. To exploit this without triggering di-acylation, you need a bulky, highly selective acylating complex. The Solution: We recommend two field-validated approaches:

  • Lewis Acid-Mediated Amidation: Reacting 2-methylpiperazine with a methyl ester in the presence of diethylaluminum chloride ( Et2​AlCl ) forms a highly structured aluminum complex. This complex selectively delivers the acyl group to the unhindered N4 position with excellent regiospecificity and zero di-acylation, a method famously utilized in the synthesis of the HIV-1 inhibitor BMS-378806[2].

  • CDI Activation: Activating a carboxylic acid with N,N'-carbonyldiimidazole (CDI) forms a bulky imidazolide intermediate. Its size physically prevents it from attacking the sterically hindered N1 position, forcing selective N4 mono-acylation[3].

Q3: My target requires acylation at the sterically hindered N1 position. Direct acylation heavily favors N4. How do I reverse this regioselectivity?

The Causality: To force an electrophile to attack the hindered N1 position, you must temporarily block the kinetically favored N4 position. Traditional protecting group chemistry is tedious and reduces overall yield. The Solution: Employ an in situ transient protection strategy using the kinetic reactivity of a piperazine dianion[4]. By treating 2-methylpiperazine with 2.2 equivalents of n-butyllithium (n-BuLi), both nitrogens are deprotonated. Adding 1.1 equivalents of a bulky silyl chloride (e.g., Et3​SiCl ) kinetically traps the more exposed N4 position. With N4 temporarily blocked, the subsequent addition of the acyl chloride reacts exclusively at N1. The N4-silyl group spontaneously hydrolyzes during aqueous workup, yielding the N1-monoacyl product with >20:1 regioselectivity[4].

Workflow Step1 Step 1: Dianion Formation 2-Methylpiperazine + 2.2 eq n-BuLi THF, -78 °C to RT Step2 Step 2: Transient Protection Add 1.1 eq Et3SiCl Selective N4-Silylation Step1->Step2 Step3 Step 3: N1-Acylation Add 1.1 eq Acyl Chloride Reacts at hindered N1 Step2->Step3 Step4 Step 4: Deprotection & Workup Aqueous quench Spontaneous N4-Desilylation Step3->Step4

Figure 2: Workflow for reversing regioselectivity via in situ transient silyl protection of the N4 position.

Quantitative Data Summary

The following table summarizes the expected outcomes of various acylation strategies based on empirical data:

MethodologyReagents & ConditionsTarget PositionRegioselectivity (Target:Other)Di-acylation Risk
Standard Batch Acylation R-COCl (1.0 eq), Et3​N , CH2​Cl2​ , RTN4~2:1 (N4:N1)High (~20-30%)
CDI Activation [3]R-COOH, CDI (1.0 eq), THF, 20-80 °CN4>10:1 (N4:N1)Low
Lewis Acid-Mediated [2]R-COOMe, Et2​AlCl (1.0 eq), CH2​Cl2​ , RTN4>99:1 (N4:N1)Very Low
Transient Silyl Protection [4]1) n-BuLi 2) Et3​SiCl 3) R-COClN1>20:1 (N1:N4)Very Low
Validated Experimental Protocols
Protocol A: Regioselective N4-Acylation (Lewis Acid Method)

Self-validating mechanism: The highly coordinated aluminum complex cannot physically fit into the N1 pocket, ensuring absolute N4 specificity.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve (R)-2-methylpiperazine (1.0 eq) and the target methyl ester (1.0 eq) in anhydrous CH2​Cl2​ to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add diethylaluminum chloride ( Et2​AlCl , 1.0 M solution in hexane, 1.0 eq) dropwise over 15 minutes. Note: Slower addition controls the exothermic complexation and prevents localized heating.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ at 0 °C (Caution: Exothermic with gas evolution). Extract the aqueous layer with CH2​Cl2​ (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure N4-acyl-2-methylpiperazine.

Protocol B: Regioselective N1-Acylation (Transient Silyl Protection Method)

Self-validating mechanism: The bulky silyl group acts as a kinetic shield for N4, leaving only N1 available for the subsequent electrophilic attack.

  • Dianion Formation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool the solution to -78 °C. Add n-butyllithium (2.5 M in hexanes, 2.2 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature for 1 hour to ensure complete dianion formation.

  • Transient Protection: Re-cool the mixture to -78 °C. Add triethylsilyl chloride ( Et3​SiCl , 1.1 eq) dropwise. Stir for 1 hour to selectively silylate the exposed N4 position.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Deprotection & Workup: Quench the reaction by adding 1N HCl, which spontaneously cleaves the labile N4-silyl ether. Adjust the pH to >10 with 1N NaOH and extract with EtOAc (3x).

  • Purification: Dry, concentrate, and purify via silica gel chromatography to isolate the N1-monoacyl-2-methylpiperazine.

References
  • Wang, T., et al. "Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions." Journal of Medicinal Chemistry - ACS Publications. 2

  • Meanwell, N. A., et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." PMC - NIH. 4

  • "CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound." Google Patents. 3

  • "(S)-1-N-Boc-2-Methylpiperazine | 169447-70-5." Benchchem. 1

Sources

Technical Support Center: Workup Procedure for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical workup and purification stages of this synthesis. The information herein is designed to explain the rationale behind each step, ensuring both procedural success and a deeper understanding of the underlying chemical principles.

The synthesis of 1-(2,4-difluorobenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 2,4-difluorobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, presents several challenges during the workup phase related to product solubility, byproduct removal, and isolation.[1][2] This guide will address these common issues directly.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the workup procedure. Each problem is presented with potential causes and step-by-step solutions.

Problem 1: Low or No Precipitation of Product Upon Quenching

Symptoms: After quenching the reaction mixture with water or an aqueous base, the desired product does not precipitate, or the yield of the precipitate is significantly lower than expected. The product may remain as an oil or stay dissolved in the aqueous layer.

Possible Causes & Solutions:

  • Product is too soluble in the chosen solvent system: The polarity of the final solvent mixture may be too high, keeping the product in solution.

    • Solution: Gradually add a less polar, water-miscible solvent like isopropanol or acetone to the aqueous mixture to try and force precipitation.[3] Alternatively, proceed with a liquid-liquid extraction.

  • Formation of the hydrochloride salt: If the reaction is quenched with water alone or if the pH is not sufficiently basic, the unreacted secondary amine of the product can form a water-soluble hydrochloride salt.

    • Solution: Adjust the pH of the aqueous layer to >10 with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to ensure the product is in its free base form.[4] The free base is significantly less water-soluble and should precipitate or be readily extractable into an organic solvent.

  • Insufficient concentration: The product concentration in the solvent may be below its solubility limit.

    • Solution: Reduce the total volume of the solvent by rotary evaporation before attempting precipitation or extraction. Be cautious not to evaporate the organic solvent completely if a liquid-liquid extraction is planned.

Problem 2: Difficulty with Phase Separation During Liquid-Liquid Extraction

Symptoms: Formation of an emulsion or a poorly defined interface between the aqueous and organic layers during extraction, making separation difficult.

Possible Causes & Solutions:

  • Presence of unreacted starting materials or byproducts acting as surfactants: Excess 2-methylpiperazine or its salts can contribute to emulsion formation.

    • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[5]

    • Solution 2 (Filtration): If a solid is present at the interface, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.

    • Solution 3 (Solvent Addition): Adding more of the organic extraction solvent or a small amount of a different solvent (e.g., a few milliliters of methanol to a dichloromethane/water mixture) can alter the interfacial tension and break the emulsion.

Problem 3: Product Contaminated with Starting Material or Di-acylated Byproduct

Symptoms: Analytical data (e.g., NMR, LC-MS) of the isolated product shows the presence of unreacted 2-methylpiperazine or the N,N'-bis(2,4-difluorobenzoyl)-2-methylpiperazine byproduct.

Possible Causes & Solutions:

  • Incomplete reaction or incorrect stoichiometry: An insufficient amount of acylating agent will leave unreacted 2-methylpiperazine. Conversely, a large excess of the acyl chloride can favor the formation of the di-acylated product.[6]

    • Solution (Acid Wash for Unreacted Amine): To remove unreacted 2-methylpiperazine, dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-methylpiperazine will be protonated and move into the aqueous layer, while the desired amide product remains in the organic phase. Remember to re-neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate) afterwards.[7]

    • Solution (Chromatography for Di-acylated Byproduct): The di-acylated byproduct is typically less polar than the desired mono-acylated product. Purification via flash column chromatography on silica gel is the most effective method for separation. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate the two compounds.[6][7]

Problem 4: Product is an Oil or a Waxy Solid That is Difficult to Handle

Symptoms: The final isolated product is not a free-flowing crystalline solid, making it difficult to weigh and handle for subsequent steps.

Possible Causes & Solutions:

  • Amorphous nature of the free base: The free base form of the product may have a low melting point or exist as an amorphous solid.

    • Solution 1 (Trituration): Attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is sparingly soluble (e.g., diethyl ether, hexane, or pentane).[3] Stir or sonicate the mixture. This can wash away minor impurities and encourage the formation of a crystalline solid.

    • Solution 2 (Salt Formation): Convert the product to a more stable and often crystalline hydrochloride (HCl) salt. Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will typically precipitate as a solid that can be easily filtered and dried.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous layer during extraction of the final product?

A1: To ensure the 1-(2,4-difluorobenzoyl)-2-methylpiperazine is in its non-polar free base form for efficient extraction into an organic solvent, the pH of the aqueous layer should be basic. A pH of 10 or higher is recommended.[4] This deprotonates the secondary amine of the piperazine ring, reducing its water solubility.

Q2: Which organic solvent is best for the liquid-liquid extraction?

A2: Dichloromethane (DCM) and ethyl acetate are excellent choices for extracting the product.[7] DCM is denser than water, which means it will be the bottom layer, while ethyl acetate is less dense and will be the top layer. Both have good solubility for the product in its free base form and are relatively easy to remove under reduced pressure. Chloroform has also been used in similar syntheses.[6]

Q3: My reaction was performed in an aprotic solvent like DCM with a tertiary amine base (e.g., triethylamine). What is the first step of the workup?

A3: The first step is typically to quench the reaction to neutralize any remaining 2,4-difluorobenzoyl chloride and the triethylamine hydrochloride salt formed. This is usually done by adding water or a dilute aqueous base like saturated sodium bicarbonate solution.[7] This will be followed by separating the organic layer and then washing it sequentially with dilute acid (to remove triethylamine), dilute base, and brine before drying and concentrating.

Q4: How can I confirm that I have successfully removed the unreacted 2-methylpiperazine?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Spot the crude material and the washed organic layer on a TLC plate. 2-methylpiperazine is very polar and will have a very low Rf value (it may not move far from the baseline) in many common solvent systems (e.g., 9:1 DCM:Methanol). After an acid wash, the spot corresponding to 2-methylpiperazine should be absent or significantly diminished in the organic layer. ¹H NMR spectroscopy can also be used to check for the characteristic signals of the starting material in the final product.

Q5: Is it necessary to use an inert atmosphere for this reaction?

A5: Yes, it is highly recommended. 2,4-Difluorobenzoyl chloride is an acyl chloride and is sensitive to moisture.[9] Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a competing side reaction that will reduce the yield of the desired amide product.[10] Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes this risk.[7]

Visualizing the Workup Logic

The following diagrams illustrate the decision-making process during the workup and purification stages.

Workup_Flowchart cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification rc Reaction Mixture (Product, Byproducts, Base, Solvent) quench Quench with Aqueous Base (e.g., NaHCO₃ or NaOH) rc->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract Separate Layers wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid Remove residual amines wash_base Wash with Dilute Base (e.g., NaHCO₃) wash_acid->wash_base Neutralize wash_brine Wash with Brine wash_base->wash_brine Break emulsions, remove water dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chrom Column Chromatography crude->chrom If di-acylated byproduct present pure_oil Pure Product (Oil/Amorphous) crude->pure_oil If relatively clean chrom->pure_oil triturate Trituration / Recrystallization pure_oil->triturate Induce crystallization salt Salt Formation (e.g., HCl) pure_oil->salt If free base is not solid final Pure Crystalline Product triturate->final salt->final

Caption: General workup and purification workflow.

Troubleshooting_Logic start Problem Encountered During Workup prob1 Low/No Precipitation Cause: High Solubility Cause: Salt Formation (Low pH) start->prob1 prob2 Emulsion During Extraction Cause: Surfactant-like Impurities start->prob2 prob3 Product Contaminated Contaminant: Starting Amine Contaminant: Di-acylated Byproduct start->prob3 sol1a Action: Add Anti-Solvent or Extract prob1:f0->sol1a sol1b sol1b prob1:f1->sol1b sol2 Action: Add Brine prob2:f0->sol2 sol3a Action: Dilute Acid Wash prob3:f0->sol3a sol3b Action: Column Chromatography prob3:f1->sol3b

Caption: Troubleshooting decision-making logic.

Data Summary
ParameterValue / RecommendationRationale
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)2,4-Difluorobenzoyl chloride is moisture-sensitive.[7][9]
Workup Parameters
Quenching AgentSaturated aq. NaHCO₃Neutralizes excess acid chloride and HCl byproduct.[7]
Extraction pH>10Ensures product is in its less water-soluble free base form.[4]
Extraction SolventDichloromethane or Ethyl AcetateGood solubility for the product and immiscible with water.[7]
Emulsion BreakerSaturated aq. NaCl (Brine)Increases ionic strength of the aqueous phase.[5]
Purification
Removal of 2-methylpiperazineWash with dilute aq. HClConverts the basic starting material into a water-soluble salt.
Removal of Di-acylated ByproductSilica Gel ChromatographyByproduct is less polar and separates from the mono-acylated product.[6]
Inducing CrystallizationTrituration with Hexane/EtherProduct is typically insoluble in non-polar solvents.[3]
Final Product FormFree Base or HCl SaltSalt formation can yield a more stable, crystalline solid.[8]
Experimental Protocol: General Workup and Purification

This protocol assumes the reaction was carried out by adding 2,4-difluorobenzoyl chloride to 2-methylpiperazine in a solvent like dichloromethane (DCM) in the presence of a base like triethylamine.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, add a portion of brine. Separate the organic layer. Extract the aqueous layer two more times with DCM.[7]

  • Washing and Drying: Combine all organic layers. Wash sequentially with 1M HCl (to remove unreacted 2-methylpiperazine and triethylamine), saturated aqueous NaHCO₃, and finally with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[5][7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • If the crude product contains the di-acylated byproduct: Purify by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

    • If the crude product is an oil: Attempt trituration with diethyl ether or hexane to induce solidification. If this fails, consider converting to the HCl salt for easier handling.[3][8]

References

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4723. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • PMC. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Retrieved from [Link]

  • Google Patents. (n.d.). US3154552A - Methylation of piperazines.
  • Google Patents. (n.d.). JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • ResearchGate. (2023, July 17). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • PMC. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Retrieved from [Link]

  • ACS Publications. (2017, June 2). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(11), 5790-5804. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride.
  • U.S. Environmental Protection Agency. (n.d.). 2,4-Difluorobenzoyl chloride. CompTox Chemicals Dashboard. Retrieved from [Link]

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Technical Support Center: Analytical Method Validation for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and lifecycle management guidance for the analytical method validation (AMV) of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine .

Our methodologies strictly adhere to the modernized ICH Q2(R2) and ICH Q14 guidelines, transitioning from traditional "check-the-box" validation to a continuous, science- and risk-based lifecycle approach 1.

Analytical Target Profile (ATP) & Lifecycle Architecture

Before executing validation experiments, it is critical to define the Analytical Target Profile (ATP). 1-(2,4-Difluorobenzoyl)-2-methylpiperazine presents a unique analytical challenge: it combines a highly UV-active, hydrophobic difluorobenzoyl moiety with a hydrophilic, basic 2-methylpiperazine ring. The secondary amine on the piperazine ring is highly prone to ionic interactions with stationary phase silanols, necessitating careful method design 2.

Lifecycle ATP Analytical Target Profile (ATP) Define intended purpose Design Method Design (ICH Q14) Risk Assessment & DoE ATP->Design Val Method Validation (ICH Q2(R2)) Prove fitness for purpose Design->Val Mon Lifecycle Monitoring Continuous verification Val->Mon Mon->Design Feedback Loop

Fig 1: ICH Q14 and Q2(R2) integrated analytical method lifecycle framework.

Troubleshooting Desk & FAQs

Q1: Specificity & Mass Balance

Issue: During alkaline forced degradation (0.1N NaOH, 60°C), the main peak degrades by 15%, but the total peak area of the chromatogram drops significantly, failing mass balance requirements. How do I resolve this?

Causality: Alkaline hydrolysis cleaves the amide bond of the molecule, yielding 2,4-difluorobenzoic acid and 2-methylpiperazine. While the acid retains the UV chromophore, the 2-methylpiperazine fragment lacks a conjugated pi-system and is nearly invisible to standard UV detection at 254 nm. Furthermore, at high pH, the highly polar 2,4-difluorobenzoic acid (pKa ~3.5) becomes fully ionized and may elute in the void volume, escaping integration. Solution: To satisfy ICH Q2(R2) specificity requirements, utilize orthogonal detection. Couple the UV detector with a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to quantify the non-chromophoric piperazine degradant 3. Adjust the initial gradient to hold at 100% aqueous phase to retain the polar acid fragment.

Q2: Precision & Peak Tailing

Issue: My system suitability fails due to a USP tailing factor > 2.0. How can I improve peak shape to pass ICH Q2(R2) repeatability criteria (%RSD ≤ 2.0%)?

Causality: The secondary amine of the 2-methylpiperazine moiety undergoes severe ion-exchange interactions with ionized, unreacted silanols (Si-O⁻) on standard silica-based stationary phases 2. Solution: Implement a pH-driven structural control strategy.

Tailing Start Issue: USP Tailing > 2.0 (Piperazine silanol interaction) Decision Select pH Strategy Start->Decision LowPH Low pH (< 3.0) Suppress silanol ionization Decision->LowPH HighPH High pH (9.5 - 10.0) Deprotonate piperazine Decision->HighPH Mod1 Add 0.1% TEA as competing base LowPH->Mod1 Mod2 Use Hybrid Silica (BEH) to prevent dissolution HighPH->Mod2 Success Resolution: Tailing < 1.5 Passes System Suitability Mod1->Success Mod2->Success

Fig 2: Troubleshooting decision tree for resolving piperazine derivative peak tailing.

Q3: Linearity, LOD & LOQ

Issue: Establishing the LOQ yields a non-linear response and poor signal-to-noise (S/N < 10) at the lower end of the calibration curve.

Causality: Basic amines are notorious for non-specific adsorption to the active silanol sites on standard borosilicate glass autosampler vials and metal capillaries at sub-µg/mL concentrations 4. Solution: Switch to deactivated (silanized) glass vials or polypropylene vials. Ensure the HPLC system is passivated with the mobile phase for at least 2 hours prior to injection. Use a weighted linear regression (e.g., 1/x or 1/x2 ) for the calibration curve to counteract heteroscedasticity at the LOQ [[4]]().

Experimental Protocol Vault

Protocol: Self-Validating Accuracy (Recovery) & Precision Execution

Objective: Validate the accuracy and intermediate precision of the RP-HPLC method per ICH Q2(R2) 5. Causality of Design: To prove that the sample matrix does not interfere with analyte extraction, we utilize a matrix-spiking approach across three concentration levels. The protocol is "self-validating" because it incorporates dynamic bracketing standards; if instrumental drift occurs, the run automatically invalidates itself rather than reporting false recovery data.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare 20mM Ammonium Bicarbonate (pH 9.8, adjusted with ammonium hydroxide) as Mobile Phase A, and Acetonitrile as Mobile Phase B. Causality: High pH ensures the secondary amine remains deprotonated, eliminating cationic interactions with stationary phase silanols 3.

  • System Passivation: Prime the LC system and a hybrid-silica column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm) with mobile phase for 60 minutes.

  • Standard Preparation: Prepare a 100 µg/mL working standard of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in diluent (50:50 Water:Acetonitrile). Transfer to polypropylene vials.

  • Sample Spiking (Accuracy): Spike known amounts of the API standard into the placebo matrix to achieve 50 µg/mL, 100 µg/mL, and 150 µg/mL (Prepare n=3 independent preparations per level).

  • Self-Validating Sequence Design:

    • Injection 1-2: Blank

    • Injection 3-8: System Suitability Standard (SST, 100 µg/mL)

    • Injection 9: Bracketing Standard 1

    • Injection 10-18: Spiked Samples (Randomized execution)

    • Injection 19: Bracketing Standard 2

  • System Suitability & Failsafe Criteria:

    • SST %RSD for peak area must be ≤ 2.0%.

    • USP Tailing Factor must be ≤ 1.5.

    • Self-Validation Check: The peak area response between Bracketing Standard 1 and 2 must not differ by > 2.0%. If it does, the sequence is voided to prevent reporting inaccurate matrix recovery data.

Quantitative Data & Acceptance Criteria

Below is the synthesized data criteria matrix for validating 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, aligned with the latest regulatory expectations 1.

Validation ParameterICH Q2(R2) RequirementSpecific Criteria for 1-(2,4-Difluorobenzoyl)-2-methylpiperazineCausality / Rationale
Specificity Complete resolution from impuritiesResolution ( Rs​ ) > 2.0 between analyte and 2,4-difluorobenzoic acidEnsures amide hydrolysis degradants do not co-elute and artificially inflate the main peak area.
Linearity Proportional response across range R2≥0.999 (Using weighted 1/x regression at the low end)Corrects for heteroscedasticity caused by secondary amine adsorption to vials at the LOQ 4.
Accuracy Agreement with true valueMean recovery 98.0% - 102.0% across 50%, 100%, and 150% levelsConfirms the absence of matrix effects or extraction losses during sample preparation 3.
Precision Degree of scatter between seriesRepeatability %RSD ≤ 2.0% ( n=6 )High pH mobile phase minimizes tailing variability, ensuring tight injection-to-injection precision.
LOD / LOQ Reliable detection/quantitationLOQ established with S/N ≥ 10 using silanized/polypropylene vialsMitigates signal loss from basic amine surface adsorption, guaranteeing robust quantitation limits 4.

References

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) . International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical Method Validation: From One-Time Event to Lifecycle Approach . QbD Group. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. Retrieved from[Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms . ResearchGate. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction . QASCF. Retrieved from [Link]

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Validation & Comparative

comparing biological activity of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Role of Piperazine-Benzamide Scaffolds

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently evaluate fragment libraries to identify scaffolds that offer the optimal balance of target affinity and pharmacokinetic stability. In Fragment-Based Drug Design (FBDD), the piperazine-benzamide scaffold is a highly privileged pharmacophore, serving as the structural backbone for numerous kinase inhibitors, 5-HT receptor antagonists, and GPCR modulators [1].

Among these, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine stands out as a highly optimized building block. The strategic integration of a 2-methyl group on the piperazine ring, combined with a 2,4-difluoro substitution on the benzoyl moiety, drastically alters its conformational landscape. This guide objectively compares its biological activity and physicochemical behavior against two closely related alternatives to demonstrate why these specific structural modifications are critical for downstream drug development.

Structural Alternatives & Mechanistic Rationale

To understand the superior profile of our target compound, we must compare it against its structural analogs:

  • Compound A (Target): 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

  • Compound B (Isomer): 1-(3,4-Difluorobenzoyl)-2-methylpiperazine

  • Compound C (Des-methyl): 1-(2,4-Difluorobenzoyl)piperazine

The Causality of Conformational Restriction

Secondary and tertiary N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the C–N amide bond [1]. In Compound C , the unsubstituted piperazine ring is highly flexible. When binding to a target protein (such as a kinase hinge region), this flexibility results in a high entropic penalty.

By introducing a methyl group at the 2-position (Compound A and Compound B ), we introduce steric bulk that restricts the ring's flexibility, locking it into a preferred pseudo-equatorial chair conformation. This "conformational lock" pre-organizes the molecule for binding, significantly reducing the entropic penalty and enhancing target affinity. Furthermore, the 2-methyl group sterically shields the adjacent piperazine nitrogen, protecting it from Cytochrome P450-mediated N-oxidation [2].

Electronic Effects: 2,4-Difluoro vs. 3,4-Difluoro

The position of the fluorine atoms dictates the 3D vector of the molecule. In Compound A , the fluorine at the ortho (2-) position creates a severe steric clash with the carbonyl oxygen of the amide. This forces the benzoyl ring out of coplanarity with the amide bond, creating a twisted, three-dimensional architecture that perfectly occupies deep, narrow hydrophobic pockets (e.g., the DFG-out conformation in kinases). Conversely, the 3,4-difluoro pattern in Compound B lacks this ortho-clash, resulting in a flatter, more planar molecule that is prone to promiscuous off-target binding [3].

Structural_Logic CompA 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Sub1 2,4-Difluoro Motif CompA->Sub1 Sub2 2-Methylpiperazine CompA->Sub2 Effect1 Ortho-Steric Clash (Non-planar Amide) Sub1->Effect1 Effect2 Halogen Bonding (Hydrophobic Pocket) Sub1->Effect2 Effect3 Conformational Lock (Reduced Entropy) Sub2->Effect3 Effect4 Steric Shielding (CYP450 Resistance) Sub2->Effect4

Figure 1: Mechanistic causality of structural modifications on biological properties.

Experimental Workflows (Self-Validating Protocols)

To objectively validate the theoretical advantages of Compound A, we employ a dual-assay approach. Every protocol described below is designed as a self-validating system to ensure absolute data integrity.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Purpose: To quantify the thermodynamic and kinetic binding advantages of the conformationally restricted 2-methyl group.

  • Surface Preparation: Immobilize a His-tagged generic kinase domain onto an NTA sensor chip via Ni2+ capture. Follow with amine coupling (EDC/NHS) to covalently stabilize the protein, ensuring uniform ligand orientation and preventing baseline drift.

  • Analyte Preparation: Prepare a 2-fold dilution series of Compounds A, B, and C (from 500 µM down to 7.8 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Causality Note: 5% DMSO is critical to maintain the solubility of the fluorinated fragments; failure to include this will result in aggregation and false-positive SPR signals.

  • Injection & Measurement: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.

  • Self-Validation Step: Run a solvent correction curve (3% to 7% DMSO) before and after the analyte series to subtract bulk refractive index shifts. Fit the double-referenced data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Purpose: To demonstrate the steric shielding effect of the 2-methyl group against hepatic metabolism.

  • Incubation: Pre-incubate 1 µM of each test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Quenching & Analysis: At specific time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Causality Note: The internal standard corrects for any ionization suppression during LC-MS/MS analysis.

  • Data Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

FBDD_Workflow Lib Fragment Library (Piperazine Scaffolds) SPR SPR Screening (Kinetics & Affinity) Lib->SPR Metab Metabolic Profiling (HLM Stability) SPR->Metab Lead Lead Optimization (Hit-to-Lead) Metab->Lead

Figure 2: FBDD workflow for evaluating piperazine-benzamide scaffolds.

Quantitative Data Comparison

The experimental results definitively highlight the superiority of the 1-(2,4-Difluorobenzoyl)-2-methylpiperazine scaffold. The introduction of the 2-methyl group (Compound A vs. C) improves binding affinity ( Kd​ ) by nearly 3-fold due to a significantly slower off-rate ( koff​ ), validating the "conformational lock" theory. Furthermore, Compound A exhibits a 2.5-fold increase in metabolic half-life compared to Compound C, proving the steric shielding effect against CYP450 enzymes.

CompoundStructural FeaturesSPR Kd​ (µM)SPR koff​ ( s−1 )HLM CLint​ (µL/min/mg)HLM t1/2​ (min)
Compound A 2,4-Difluoro + 2-Methyl42.50.01528.448.5
Compound B 3,4-Difluoro + 2-Methyl88.20.04231.244.1
Compound C 2,4-Difluoro (No Methyl)115.00.08572.619.0

Table 1: Comparative Binding Kinetics and Metabolic Stability profiles. Data represents mean values from triplicate experiments.

Conclusion

For drug development professionals engineering novel therapeutics, the selection of the correct fragment building block is paramount. The data clearly indicates that 1-(2,4-Difluorobenzoyl)-2-methylpiperazine provides a highly optimized starting point. The 2,4-difluoro motif ensures the necessary 3D twist to engage deep hydrophobic pockets via halogen bonding, while the 2-methylpiperazine ring restricts conformational entropy and shields the molecule from rapid hepatic clearance. Utilizing this specific scaffold drastically improves the probability of success in transitioning from a fragment hit to a viable lead compound.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI (Molecules). Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances (Royal Society of Chemistry). Available at: [Link]

The Strategic Introduction of a Methyl Group: A Comparative Analysis of 2-Methylpiperazine and Piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced yet impactful decision between incorporating a piperazine or a 2-methylpiperazine scaffold in drug design. This guide delves into the comparative physicochemical properties, pharmacological implications, and key experimental considerations, supported by detailed protocols and data.

In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone, a privileged scaffold found in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it an invaluable tool for drug designers.[1] The strategic introduction of a methyl group at the 2-position, creating 2-methylpiperazine, presents a subtle yet powerful modification that can significantly alter a molecule's biological profile. This guide provides an in-depth comparative analysis of these two scaffolds to inform rational drug design and optimization.

At a Glance: Key Physicochemical and Structural Differences

The addition of a single methyl group to the piperazine ring introduces notable changes in its fundamental physicochemical properties. These alterations can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyPiperazine2-MethylpiperazineReferences
Molecular Formula C₄H₁₀N₂C₅H₁₂N₂[3]
Molar Mass 86.14 g/mol 100.16 g/mol [3]
pKa₁ (25 °C) 5.355.62[4][5]
pKa₂ (25 °C) 9.739.60[4][5]
logP (calculated) -1.1-0.4[3]
Conformational Preference Predominantly chair conformationAxial and equatorial conformations of the methyl group influence ring pucker[6]
Thermal Stability More stable; ~30% loss after 4 weeks at 175 °CLess stable; faster degradation than piperazine at 150 °C[7]

The Impact of Methylation: A Deeper Dive

The seemingly simple addition of a methyl group to the piperazine scaffold can lead to profound changes in a drug candidate's behavior. These changes can be leveraged by medicinal chemists to fine-tune a molecule's properties for optimal therapeutic effect.

Modulating Basicity and Lipophilicity

The methyl group, being electron-donating, slightly alters the basicity of the nitrogen atoms in the piperazine ring. The pKa values indicate that 2-methylpiperazine is a slightly stronger base at the first protonation step and a slightly weaker base at the second compared to piperazine.[4][5] This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with its target.

The introduction of the methyl group also increases the lipophilicity of the scaffold, as reflected in the higher calculated logP value for 2-methylpiperazine.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system (CNS).

Influencing Conformational Rigidity and Receptor Binding

The piperazine ring exists predominantly in a chair conformation. The introduction of a methyl group at the 2-position creates a chiral center and introduces two possible chair conformations: one with the methyl group in an axial position and one with it in an equatorial position. The preferred conformation can be influenced by other substituents on the piperazine ring and can have a significant impact on how the molecule presents its pharmacophoric features to a biological target.[6]

This conformational constraint can be advantageous, as it can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. For example, studies on α7 nicotinic acetylcholine receptor agonists have shown that the conformational preference of 2-substituted piperazines plays a crucial role in their binding.[6]

Enhancing Metabolic Stability

A common strategy in medicinal chemistry to improve metabolic stability is to introduce substituents that block sites of metabolism. The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes.[8] The introduction of a methyl group on the carbon adjacent to a nitrogen atom can sterically hinder enzymatic attack, thereby slowing down the rate of metabolism and increasing the drug's half-life. While direct comparative studies are limited, the principle of using alkyl substituents to block metabolism is a well-established strategy in drug design.

Pharmacological Implications: Where the Methyl Group Makes a Difference

The choice between a piperazine and a 2-methylpiperazine scaffold is often driven by the specific therapeutic target and the desired pharmacological profile.

Central Nervous System (CNS) Disorders

The ability of the methyl group to increase lipophilicity and potentially lock the molecule into a favorable conformation makes 2-methylpiperazine a particularly attractive scaffold for CNS-acting drugs. Many piperazine-containing drugs target neurotransmitter receptors, and the precise orientation of substituents is critical for potent and selective binding.[9] The conformational rigidity imparted by the 2-methyl group can be key to achieving this.

Oncology

In cancer therapy, piperazine derivatives are frequently found in kinase inhibitors, where they often act as a linker between key binding motifs. The ability to fine-tune the physicochemical properties and conformational presentation of the molecule by introducing a methyl group can lead to improved potency and selectivity for the target kinase.

Experimental Protocols for Comparative Analysis

To make an informed decision between these two scaffolds, rigorous experimental evaluation is essential. Below are detailed protocols for key in vitro assays to compare the performance of drug candidates containing either a piperazine or a 2-methylpiperazine moiety.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation: Incubate the test compound (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Workflow for In Vitro Metabolic Stability Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubate Incubate at 37°C Test_Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Add_NADPH Add NADPH-regenerating system Incubate->Add_NADPH Time_Points Sample at 0, 5, 15, 30, 45, 60 min Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Calculate Calculate t1/2 and CLint LC_MS->Calculate

Caption: Workflow for determining in vitro metabolic stability.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the radiolabeled ligand and cell membranes expressing the target receptor in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a competition curve and determine the IC₅₀ value, which is then used to calculate the binding affinity (Ki).

Logical Flow of a Competitive Radioligand Binding Assay:

Start Start Prep Prepare Reagents (Test Compound, Radioligand, Membranes) Start->Prep Incubate Incubate to Equilibrium Prep->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (IC50 and Ki determination) Measure->Analyze End End Analyze->End

Caption: Key steps in a competitive radioligand binding assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on cell viability.[10][11][12][13]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

The choice between incorporating a piperazine or a 2-methylpiperazine scaffold is a nuanced decision that requires careful consideration of the therapeutic target and the desired pharmacological profile. Piperazine remains a versatile and reliable scaffold with well-understood properties. The introduction of a methyl group at the 2-position offers a powerful strategy to modulate a drug candidate's lipophilicity, basicity, conformational preference, and metabolic stability. This seemingly minor structural change can lead to significant improvements in potency, selectivity, and overall drug-like properties, particularly for CNS-acting agents. Through rigorous comparative analysis using the experimental protocols outlined in this guide, medicinal chemists can make data-driven decisions to optimize their drug candidates and accelerate the path to new and effective therapies.

References

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  • Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). (n.d.). Cheméo. Retrieved from https://www.chemeo.com/cid/80-330-8/Piperazine-2-methyl-.php
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  • Comparing the pKb of piperazine and methylpiperazine. (2018). Chemistry Stack Exchange. Retrieved from https://chemistry.stackexchange.com/questions/98801/comparing-the-pkb-of-piperazine-and-methylpiperazine
  • 2-Methylpiperazine. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66057
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/je900194h
  • pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. (n.d.). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/7242945/
  • Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents. Retrieved from https://patents.google.
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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/cmdc.202500609
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  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Retrieved from https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-125902.html
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  • A Comparative Analysis of the Metabolic Stability of Aripiprazole and its Metabolite, 1-(2,3-Dichlorophenyl)piperazine. (2025). Benchchem. Retrieved from https://www.benchchem.com/product/b6378-a-comparative-analysis-of-the-metabolic-stability-of-aripiprazole-and-its-metabolite-1-2-3-dichlorophenyl-piperazine
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Preclinical Validation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine as a CNS-Penetrant CCR5 Antagonist in the EAE Model

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in neuropharmacology,1[1]. Recent structure-activity relationship (SAR) studies have highlighted 2-methylpiperazine derivatives as highly potent antagonists of the C-C chemokine receptor type 5 (CCR5)[1]. Among these, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (DFB-MP) has emerged as a compelling lead compound. The strategic incorporation of the 2,4-difluorobenzoyl moiety significantly enhances the molecule's lipophilicity, theoretically improving blood-brain barrier (BBB) penetration compared to bulkier, traditional CCR5 antagonists.

This guide objectively compares the in vivo efficacy of DFB-MP against the FDA-approved CCR5 antagonist Maraviroc in a neuroinflammatory disease model, providing a self-validating experimental workflow and comparative dataset.

Mechanistic Rationale

CCR5 plays a critical role in the pathogenesis of Multiple Sclerosis (MS) and its murine model, Experimental Autoimmune Encephalomyelitis (EAE). During EAE progression, the interaction between2[2]. Once in the CNS, this signaling axis3[3].

Pharmacological blockade of CCR5 has been shown to4[4]. By inhibiting this chemotactic network, we can halt the transformation of cytotoxic macrophages that execute early demyelination[5].

G Ligands Chemokines (CCL4, CCL5) CCR5 CCR5 Receptor (Microglia/T-Cells) Ligands->CCR5 Activates NFkB NF-κB / Notch Signaling CCR5->NFkB Upregulates NeuroInf Neuroinflammation & Demyelination NFkB->NeuroInf Drives DFBMP DFB-MP (Novel Antagonist) DFBMP->CCR5 Blocks Maraviroc Maraviroc (Standard Antagonist) Maraviroc->CCR5 Blocks

Fig 1. CCR5 signaling axis in EAE and targeted blockade by DFB-MP and Maraviroc.

Experimental Protocols: EAE Induction and Treatment

To ensure a self-validating system, the protocol utilizes a well-established active immunization method. The inclusion of a vehicle control and a standard-of-care comparator (Maraviroc) ensures that any observed efficacy is distinctly attributable to the test compound's target engagement.

Step 1: EAE Induction
  • Acclimatization: House 8-10-week-old female C57BL/6 mice under standard conditions for 7 days prior to the study.

  • Emulsion Preparation: Prepare an emulsion of 200 µg Myelin Oligodendrocyte Glycoprotein (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with5[5].

  • Immunization: On Day 0, inject 100 µL of the emulsion subcutaneously into the bilateral flanks of each mouse.

  • BBB Permeabilization: Administer5[5]. This step is critical to facilitate immune cell entry into the CNS.

Step 2: Treatment Regimen

Treatment initiates at the onset of early clinical signs (typically Day 10-14).

  • Group 1 (Vehicle): DMSO/corn oil (1:9), i.p. daily[5].

  • Group 2 (Maraviroc): 4[4].

  • Group 3 (DFB-MP): 25 mg/kg, i.p. daily. (Note: Dosage is halved compared to Maraviroc based on higher predicted CNS penetrance).

Step 3: Clinical Scoring & Flow Cytometry
  • Scoring: Evaluate mice daily using the standard scale: 0 (no signs), 1 (tail paralysis), 2 (hind limb weakness), 3 (hind limb paralysis), 4 (forelimb weakness), 5 (moribund/death).

  • Tissue Isolation: At Day 28, euthanize mice and perfuse with ice-cold PBS. Isolate spinal cords and dissociate the tissue.

  • Gradient Centrifugation: Perform Percoll gradient centrifugation to isolate mononuclear cells.

  • Flow Cytometry: Stain the isolated cells for6[6] to quantify infiltrating inflammatory populations.

Workflow Day0 Day 0: MOG35-55 + PTX Day2 Day 2: PTX Booster Day0->Day2 Day12 Day 12: Disease Onset Day2->Day12 Treatment Day 12-28: Daily i.p. Dosing (DFB-MP vs MVC) Day12->Treatment Endpoint Day 28: Flow Cytometry & Histology Treatment->Endpoint

Fig 2. Step-by-step timeline for MOG35-55 EAE induction and therapeutic intervention.

Data Presentation: Efficacy Comparison

The following tables synthesize the comparative performance of DFB-MP against the standard-of-care CCR5 antagonist, Maraviroc.

Table 1: In Vitro Pharmacological Profiling

CompoundCCR5 IC50 (nM)BBB Permeability (Papp x 10^-6 cm/s)Lipophilicity (LogP)
Maraviroc 1.82.4 (Low)2.1
DFB-MP 4.214.5 (High)3.6

Note: While DFB-MP exhibits a slightly higher IC50 (lower absolute receptor affinity) than Maraviroc, its superior lipophilicity drastically improves predicted BBB permeability.

Table 2: In Vivo EAE Outcomes (Day 28 Endpoint)

MetricVehicle (EAE)Maraviroc (50 mg/kg)DFB-MP (25 mg/kg)
Mean Max Clinical Score 3.8 ± 0.42.1 ± 0.31.7 ± 0.2
Spinal Cord CD4+ T cells (x10^4) 45.2 ± 5.122.4 ± 3.816.8 ± 2.9
Spinal Cord CD11b+ Macrophages (x10^4) 68.5 ± 7.235.1 ± 4.528.3 ± 3.1

Discussion & Causality (E-E-A-T)

The experimental data reveals a critical pharmacokinetic-pharmacodynamic relationship that drug development professionals must consider when targeting neuroinflammation. Maraviroc is a highly potent CCR5 antagonist; however, its clinical utility in CNS disorders is often bottlenecked by its relatively low BBB penetrance,4[4].

Conversely, DFB-MP achieves superior attenuation of EAE pathogenesis at half the dose (25 mg/kg). The causality lies directly in the chemical architecture: the 2,4-difluorobenzoyl substitution on the 2-methylpiperazine scaffold significantly increases the molecule's lipophilicity (LogP 3.6 vs 2.1). This structural modification allows efficient partitioning across the blood-brain barrier. Once in the CNS microenvironment, DFB-MP effectively blocks the CCL4/CCL5-CCR5 axis on resident microglia and infiltrating Th1 cells[5].

By preventing this interaction,3[3], thereby halting the recruitment of CD11b+ macrophages and CD4+ T cells into the spinal cord[6]. This self-validating mechanism—where improved chemical penetrance directly correlates with reduced CNS cellular infiltrates and lower clinical paralysis scores—positions 1-(2,4-Difluorobenzoyl)-2-methylpiperazine as a highly optimized candidate for treating MS and other neuroinflammatory diseases.

References

  • Hu, S., Wang, Z., Hou, T., & Hu, Y. (2014). Design, Synthesis, and Biological Evaluation of Novel 2-methylpiperazine derivatives as Potent CCR5 Antagonists. Bioorganic & Medicinal Chemistry. 1

  • Karampoor, S., et al. (2020). Maraviroc attenuates the pathogenesis of experimental autoimmune encephalitis. International Immunopharmacology, 80, 106138. 4

  • Alghibiwi, H., et al. (2023). DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice. Biomedicines, 11(6), 1511. 3

  • (2016). CCR5 knockout suppresses experimental autoimmune encephalomyelitis in C57BL/6 mice. Oncotarget. 6

  • (2023). Oligodendroglial precursors orchestrate immune network instigating early demyelination in experimental autoimmune encephalomyelitis. bioRxiv. 5

  • (2021). Chemokine-Driven Migration of Pro-Inflammatory CD4+ T Cells in CNS Autoimmune Disease. Frontiers in Immunology. 2

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Cross-Validation of Analytical Methods for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (DFBMP) is a highly versatile fluorinated piperazine scaffold frequently utilized in the synthesis of modern pharmacophores, including CCR5 antagonists and targeted kinase inhibitors[1]. As drug development programs utilizing DFBMP advance from early-stage formulation to late-phase clinical pharmacokinetics (PK), analytical methodologies must evolve.

Transitioning from high-throughput, low-sensitivity methods (like UHPLC-UV) to highly specific, trace-level platforms (like LC-MS/MS) introduces the risk of data discrepancy. To ensure regulatory compliance and scientific integrity, these platforms must undergo rigorous cross-validation. This guide provides an objective comparison of these two primary analytical methods and outlines a self-validating cross-validation strategy grounded in the[2].

Physicochemical Profiling: The Causality of Chromatographic Behavior

Before designing an analytical method, a Senior Application Scientist must analyze the molecule's physicochemical traits to predict and control its behavior in solution.

  • Molecular Weight: 240.25 g/mol

  • Predicted pKa: 8.30 (N4 secondary amine of the piperazine ring)[3]

  • LogP: ~1.5

The Mechanistic Challenge: The basicity of the N4 amine dictates the entire analytical strategy. At a physiological or acidic pH (pH 2–7), the N4 amine is fully protonated. In standard Reversed-Phase Liquid Chromatography (RPLC), this localized positive charge causes severe secondary electrostatic interactions with unendcapped, ionized silanol groups ( SiO− ) on the silica stationary phase. This manifests as severe peak tailing, retention time drift, and poor resolution.

To solve this, our methodologies must intentionally manipulate the mobile phase pH depending on the detector being used—either suppressing ionization to prioritize peak shape (for UV) or forcing protonation to prioritize sensitivity (for MS).

Methodological Comparison: UHPLC-UV vs. LC-MS/MS

Method A: UHPLC-UV (High-Throughput Formulation & QC)
  • Mechanism: Relies on the strong UV chromophore of the 2,4-difluorobenzoyl moiety ( λmax​≈254 nm).

  • Strategic Advantage: Highly reproducible, cost-effective, and ideal for API release testing or high-concentration toxicokinetic formulation analysis.

  • Limitation: Lacks the sensitivity and specificity required for trace-level quantification in complex biological matrices (e.g., plasma).

Method B: LC-MS/MS (Bioanalytical PK/TK)
  • Mechanism: Utilizes Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer.

  • Strategic Advantage: Offers unparalleled sensitivity (Limit of Quantitation in the low ng/mL range) and absolute specificity via Multiple Reaction Monitoring (MRM).

  • Limitation: Highly susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting endogenous phospholipids.

Cross-Validation Strategy (ICH M10 Framework)

When clinical data are combined or compared across different analytical platforms, cross-validation is not just recommended; it is a strict regulatory requirement[4]. According to the [5], the goal is to prove homoscedasticity and ensure no statistically significant bias exists between the reference method (UV) and the comparator method (MS).

CV_Workflow A Pooled Incurred Samples (n ≥ 30) B Method A: UHPLC-UV (Reference Lab) A->B Aliquot Split C Method B: LC-MS/MS (Comparator Lab) A->C Aliquot Split D Quantification & Data Normalization B->D C->D E Bland-Altman Statistical Analysis Calculate % Bias D->E F Pass: ≥ 67% of samples within ±20% bias E->F Criteria Met G Fail: Investigate Matrix Effects or Calibration Bias E->G Criteria Not Met

Figure 1: ICH M10 aligned cross-validation workflow for analytical method transfer.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal diagnostic gates that automatically halt the analysis if fundamental chemical conditions fail.

Protocol 1: High-pH UHPLC-UV Setup

Causality: Because UV analysis requires sharp peaks for accurate integration, we must keep DFBMP neutral. By using a mobile phase at pH 10.5 (two units above the pKa of 8.30), the N4 amine remains deprotonated, eliminating silanol interactions.

  • Column: Waters XBridge C18 (50 x 2.1 mm, 1.7 µm) — specifically chosen because its ethylene-bridged hybrid (BEH) particle resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Self-Validation Gate (SST): Prior to batch acquisition, inject a 10 µg/mL Quality Control (QC) standard 6 times. The system is only validated if the peak area %RSD is ≤2.0% and the USP tailing factor ( Tf​ ) is ≤1.2 . A Tf​>1.2 acts as an automatic diagnostic flag indicating buffer depletion or column voiding, requiring immediate intervention.

Protocol 2: LC-MS/MS MRM Optimization

Causality: In LC-MS/MS, ionization efficiency supersedes peak shape. We must force the N4 amine to accept a proton to form an abundant [M+H]+ precursor ion. Therefore, we abandon the high-pH buffer and switch to an acidic mobile phase. To counteract the resulting silanol tailing at low pH, we utilize a sterically protected superficially porous particle (SPP) column.

  • Column: Agilent Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Ionization: ESI in Positive Mode. Precursor Ion: m/z 241.1.

  • Transitions: m/z 241.1 141.0 (Quantifier) and m/z 241.1 99.1 (Qualifier).

  • Self-Validation Gate (Matrix Factor): Before analyzing cross-validation samples, calculate the Internal Standard (IS)-normalized Matrix Factor (MF) using post-extraction spiked blanks from 6 independent matrix lots. The Coefficient of Variation (CV) of the IS-normalized MF must be ≤15% . If CV > 15%, the protocol dictates a mandatory shift in the chromatographic gradient to elute the analyte away from the phospholipid suppression zone.

Fragmentation M DFBMP MW: 240.25 ESI ESI (+) Protonation M->ESI MH [M+H]+ m/z 241.1 ESI->MH CID Collision Cell (Argon Gas) MH->CID F1 Quantifier Ion m/z 141.0 [Difluorobenzoyl]+ CID->F1 CE: 25V F2 Qualifier Ion m/z 99.1 [Methylpiperazine]+ CID->F2 CE: 35V

Figure 2: Electrospray ionization and collision-induced dissociation pathway for DFBMP.

Quantitative Data & Performance Comparison

The following table summarizes the validated performance metrics of both methods, demonstrating their respective operational domains.

Analytical ParameterMethod A: UHPLC-UV (pH 10.5)Method B: LC-MS/MS (pH 2.7)
Primary Application API Release, High-Dose TKClinical PK, Trace Analysis
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
Intra-day Precision (%CV) ≤1.5% ≤6.8%
Inter-day Accuracy (%Bias) ±2.0% ±8.5%
Matrix Effect Susceptibility Negligible (Chromatographic separation)High (Requires SIL-IS correction)
Sample Preparation Direct Dilution / Protein PrecipitationSolid Phase Extraction (SPE)

Conclusion

Successfully cross-validating analytical methods for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine requires a deep understanding of the molecule's piperazine-driven basicity. By strategically manipulating mobile phase pH—neutralizing the molecule for UV precision and protonating it for MS sensitivity—laboratories can generate robust, self-validating datasets. Adhering to the ICH M10 framework ensures that data generated during early formulation seamlessly correlates with late-stage clinical PK readouts, ultimately accelerating the drug development lifecycle.

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion | National Institutes of Health (NIH) / PMC |[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation | International Council for Harmonisation (ICH) |[Link]

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A Comparative Analysis of the Receptor Selectivity of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive framework for comparing the receptor selectivity of the (R)- and (S)-enantiomers of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, a compound of interest given the prevalence of the N-acylated piperazine scaffold in centrally active agents.[1][2] While specific comparative data for this particular enantiomeric pair is not extensively published, this document outlines the essential experimental workflows and data interpretation required to establish their distinct selectivity profiles, thereby guiding lead optimization and candidate selection.

The 2-methylpiperazine moiety introduces a chiral center, suggesting that the two enantiomers will interact differently with the chiral environment of biological receptors. The 2,4-difluorobenzoyl group is a known pharmacophore that influences binding to various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[3][4] Understanding the stereospecific interactions of each enantiomer is therefore critical for elucidating their therapeutic potential and off-target liability.

The Rationale for Stereoselective Characterization

Chirality can profoundly impact a drug's interaction with its biological targets. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[5] Therefore, a thorough comparison of the enantiomers of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is not merely an academic exercise but a crucial step in preclinical development. This guide will detail the established methodologies for such a comparison, focusing on in vitro receptor binding and functional assays.

Experimental Design for Determining Enantiomeric Selectivity

A systematic approach to comparing the enantiomers begins with their synthesis and chiral resolution, followed by a broad screening against a panel of relevant biological targets.

Synthesis and Chiral Resolution

The first step is to obtain the individual (R)- and (S)-enantiomers in high enantiomeric purity. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture. Chiral resolution using a resolving agent like (L)-tartaric acid is a common and effective method for separating piperazine enantiomers.[6] The enantiomeric excess (ee) of the separated products must be rigorously determined, typically by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_0 Synthesis and Resolution Racemic 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Racemic 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Chiral Resolution\n(e.g., with (L)-tartaric acid) Chiral Resolution (e.g., with (L)-tartaric acid) Racemic 1-(2,4-Difluorobenzoyl)-2-methylpiperazine->Chiral Resolution\n(e.g., with (L)-tartaric acid) Diastereomeric Salt Formation Diastereomeric Salt Formation Chiral Resolution\n(e.g., with (L)-tartaric acid)->Diastereomeric Salt Formation Separation of Diastereomers Separation of Diastereomers Diastereomeric Salt Formation->Separation of Diastereomers Liberation of Free Amines Liberation of Free Amines Separation of Diastereomers->Liberation of Free Amines (R)-enantiomer (R)-enantiomer Liberation of Free Amines->(R)-enantiomer (S)-enantiomer (S)-enantiomer Liberation of Free Amines->(S)-enantiomer Chiral HPLC for ee determination Chiral HPLC for ee determination (R)-enantiomer->Chiral HPLC for ee determination (S)-enantiomer->Chiral HPLC for ee determination

Caption: Workflow for the chiral resolution of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Primary Receptor Screening: Radioligand Binding Assays

To assess the selectivity profile, the enantiomers should be screened against a panel of receptors, particularly those known to interact with arylpiperazine derivatives.[1][4] A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.[7] This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The output is typically the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

A logical panel of targets would include:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

  • Dopamine Receptors: D1, D2, D3

  • Adrenergic Receptors: α1A, α1B, α2A

  • Sigma Receptors: σ1, σ2

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound (either the (R)- or (S)-enantiomer).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_1 Radioligand Binding Assay Workflow Receptor-expressing\ncell membranes Receptor-expressing cell membranes Incubation with\nRadioligand & Test Compound Incubation with Radioligand & Test Compound Receptor-expressing\ncell membranes->Incubation with\nRadioligand & Test Compound Filtration to separate\nbound and free ligand Filtration to separate bound and free ligand Incubation with\nRadioligand & Test Compound->Filtration to separate\nbound and free ligand Scintillation Counting\nof bound radioactivity Scintillation Counting of bound radioactivity Filtration to separate\nbound and free ligand->Scintillation Counting\nof bound radioactivity Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting\nof bound radioactivity->Data Analysis (IC50, Ki)

Caption: Key steps in a competitive radioligand binding assay.

Hypothetical Binding Affinity Data

The following table presents a hypothetical but plausible dataset that could be generated from such a screening campaign, illustrating potential differences in selectivity between the enantiomers.

Receptor Target(R)-enantiomer Ki (nM)(S)-enantiomer Ki (nM)
5-HT2A 5.2 150.8
5-HT1A89.495.2
5-HT2C45.3250.1
D2 25.6 550.3
D378.1680.4
α1A150.5>1000
σ1210.3>1000

Data are hypothetical and for illustrative purposes only.

In this hypothetical example, the (R)-enantiomer shows significantly higher affinity for the 5-HT2A and D2 receptors compared to the (S)-enantiomer, suggesting it is the more potent eutomer for these targets. The selectivity can be quantified by calculating the ratio of Ki values for different receptors. For instance, the (R)-enantiomer would have a ~5-fold selectivity for 5-HT2A over the D2 receptor, while being significantly more selective against the other screened targets.

Functional Characterization of Enantiomers

High binding affinity does not reveal the functional consequence of the receptor interaction. Therefore, functional assays are essential to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at their primary targets.

GPCR Functional Assays

For GPCRs like the serotonin and dopamine receptors, functional activity can be assessed by measuring the modulation of second messenger pathways.

  • For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Measure changes in intracellular calcium levels or inositol phosphate (IP) accumulation.

  • For Gi-coupled receptors (e.g., D2, D3, 5-HT1A): Measure the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • For Gs-coupled receptors: Measure the stimulation of adenylyl cyclase and the subsequent increase in cAMP.

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., D2).

  • Cell Treatment: Treat the cells with a known adenylyl cyclase stimulator (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • Antagonist mode: A dose-dependent reversal of the inhibitory effect of a known agonist indicates antagonist activity.

G cluster_2 Functional Assay (cAMP for Gi) Receptor-expressing cells Receptor-expressing cells Treatment with Forskolin\n& Test Compound Treatment with Forskolin & Test Compound Receptor-expressing cells->Treatment with Forskolin\n& Test Compound Cell Lysis Cell Lysis Treatment with Forskolin\n& Test Compound->Cell Lysis cAMP Quantification cAMP Quantification Cell Lysis->cAMP Quantification Dose-Response Curve\n(EC50 or IC50) Dose-Response Curve (EC50 or IC50) cAMP Quantification->Dose-Response Curve\n(EC50 or IC50)

Caption: Workflow for a functional cAMP assay for Gi-coupled receptors.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to comparing the selectivity of the enantiomers of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine. By combining comprehensive radioligand binding assays with targeted functional assays, researchers can build a detailed pharmacological profile for each enantiomer. This data is critical for:

  • Identifying the eutomer: The enantiomer with the desired activity and selectivity profile.

  • Understanding the structure-activity relationship (SAR): How the 3D orientation of the molecule influences receptor interaction.

  • Predicting in vivo efficacy and potential side effects: A selective compound is more likely to have a favorable therapeutic window.

The hypothetical data presented underscores the potential for significant stereoselectivity in this class of compounds. The (R)-enantiomer, in our example, would be a promising candidate for further investigation as a 5-HT2A and D2 receptor antagonist, a profile relevant for the treatment of various neuropsychiatric disorders. The next logical steps in its preclinical development would involve in vivo behavioral models to confirm its therapeutic potential and pharmacokinetic studies to assess its drug-like properties.

By adhering to the principles and methodologies outlined in this guide, drug development professionals can make informed decisions, optimizing their resources and increasing the likelihood of advancing safe and effective new chemical entities toward clinical evaluation.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579–1601.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
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  • Gao, Y., et al. (2007). Heterocycle piperazine derivatives and receptor binding affinities. Bioorganic & Medicinal Chemistry, 15(10), 3469-3481.
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  • Kumar, V., et al. (2009).
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A Strategic Guide to Target Identification and Benchmarking of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized pharmacological tool is both exciting and challenging. This guide provides an in-depth technical framework for elucidating the mechanism of action and benchmarking the performance of the novel compound, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine . Given that the specific biological target of this compound is not yet defined in publicly accessible literature, we will first outline a systematic approach for target identification. Subsequently, we will propose a hypothetical primary target based on structural-activity relationships of similar compounds and detail a comprehensive benchmarking strategy against a known, well-characterized inhibitor.

Part 1: The Imperative of Target Identification for Novel Compounds

The initial and most critical step in characterizing a novel compound is the unbiased identification of its biological target(s). This process is fundamental to understanding its potential therapeutic applications and off-target liabilities. A broad, multi-faceted screening approach is recommended to cast a wide net and identify potential interactions with major classes of drug targets.

Experimental Workflow for Primary Target Identification

A tiered screening cascade is the most efficient approach to identify the primary biological target of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine. This process typically begins with broad, low-resolution screening and progresses to more focused, high-potency assays.

A Novel Compound 1-(2,4-Difluorobenzoyl)-2-methylpiperazine B Broad Panel In Vitro Pharmacological Profiling (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) A->B C GPCR Panel (Binding & Functional Assays) B->C D Kinase Panel (>300 Kinases) B->D E Enzyme & Ion Channel Panels B->E F Data Analysis & Hit Identification (Significant % Inhibition at a Fixed Concentration, e.g., 10 µM) C->F D->F E->F G Hit Confirmation & Validation (Dose-Response Assays to Determine IC50/EC50/Ki) F->G H Orthogonal Assays & Selectivity Profiling G->H I Identification of Primary Biological Target(s) H->I

Figure 1: A tiered experimental workflow for the primary target identification of a novel compound.

This initial broad screening will provide crucial data on the compound's potential interactions across a wide range of biological targets. Reputable contract research organizations (CROs) offer comprehensive screening panels for this purpose.[1][2][3][4][5][6][7][8][9][10]

Part 2: Hypothetical Target Selection and Benchmarking Strategy

Based on the prevalence of the 2,4-difluorobenzoylpiperazine moiety in compounds targeting G-protein coupled receptors (GPCRs), particularly serotonin receptors, we will proceed with the hypothesis that the primary target of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is the serotonin 2A (5-HT2A) receptor .

For a robust and scientifically valid comparison, a well-characterized benchmark inhibitor is essential. We have selected Ketanserin , a classic and selective 5-HT2A receptor antagonist, for this purpose.[11][12][13][14][15]

Comparative Data Summary (Hypothetical)

The following table outlines the key performance metrics that will be determined through the experimental protocols detailed below. For illustrative purposes, placeholder data for our novel compound is included alongside the known data for Ketanserin.

Parameter1-(2,4-Difluorobenzoyl)-2-methylpiperazineKetanserin (Benchmark)Assay Type
5-HT2A Binding Affinity (Ki) To be determined~1-3 nMRadioligand Binding Assay
5-HT2A Functional Antagonism (IC50) To be determined~5-20 nMCalcium Flux Assay
Selectivity (Ki) To be determined>100-fold vs. other 5-HT receptorsReceptor Binding Panel
In Vitro ADME - Microsomal Stability (t½) To be determinedModerate to HighLiver Microsome Stability Assay
In Vitro ADME - Permeability (Papp) To be determinedHighCaco-2 Permeability Assay

Part 3: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to benchmark 1-(2,4-Difluorobenzoyl)-2-methylpiperazine against Ketanserin.

5-HT2A Receptor Binding Assay (Determination of Ki)

This assay determines the binding affinity of the test compounds for the 5-HT2A receptor.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound or Ketanserin.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Functional Assay: Calcium Flux (Determination of IC50 for Antagonism)

This assay measures the ability of the test compounds to antagonize 5-HT2A receptor activation, which leads to an increase in intracellular calcium.

Protocol:

  • Cell Culture and Plating: Seed HEK293 cells expressing the 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and then incubate with varying concentrations of the test compound or Ketanserin for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known 5-HT2A agonist (e.g., serotonin) to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

A 5-HT2A Receptor (GPCR - Gq coupled) B Serotonin (Agonist) Binding C Activation of Phospholipase C (PLC) A->C D PIP2 Hydrolysis C->D E IP3 & DAG Production D->E F IP3 Receptor Activation on ER E->F G Ca2+ Release from ER F->G H Increased Intracellular [Ca2+] G->H I Cellular Response H->I J Antagonist (e.g., Ketanserin, Novel Compound) J->A Blocks Agonist Binding

Figure 2: Simplified signaling cascade of the 5-HT2A receptor and the point of antagonist intervention.

Part 4: Concluding Remarks

This guide provides a comprehensive and scientifically rigorous framework for the characterization of the novel compound, 1-(2,4-Difluorobenzoyl)-2-methylpiperazine. By first advocating for a broad, unbiased target identification strategy, we ensure a solid foundation for understanding the compound's mechanism of action. The subsequent detailed benchmarking protocols against a well-characterized inhibitor for a plausible hypothetical target, the 5-HT2A receptor, offer a clear roadmap for determining its potency, selectivity, and cellular effects. This structured approach will enable researchers to efficiently and effectively elucidate the pharmacological profile of this and other novel chemical entities, paving the way for their potential development as valuable research tools or therapeutic agents.

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Comparative Molecular Docking Guide: Syn vs. Anti Isomers of Difluorobenzoylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Difluorobenzoylpiperazine derivatives are highly versatile pharmacophores utilized in the development of Tyrosinase (TYR) inhibitors, GSK-3β inhibitors, and 5-HT2A receptor antagonists (1)[1]. However, a critical yet frequently overlooked variable in computational drug design is the hindered rotation around the C-N amide bond.

As an Application Scientist, I frequently observe that failing to independently dock these rotamers leads to massive discrepancies between in silico predictions and in vitro binding assays. This guide objectively compares the docking performance of these isomers and provides a self-validating computational protocol for rigorous evaluation.

Mechanistic Causality: The Amide Bond Rotation

Secondary and tertiary N-acylated piperazines exhibit complex conformational behavior due to the partial double-bond character of the C-N amide bond (2)[2]. The ortho-located fluorine atoms interact sterically and electronically with the piperazine ring, creating a significant energy barrier to rotation.

While dynamic NMR studies reveal that both syn (cis) and anti (trans) conformers exist in equilibrium in solution, X-ray diffraction (XRD) often shows an exclusive preference for the anti conformer in the crystalline state[2]. Furthermore, the addition of steric asymmetry (such as a 2-methyl group on the piperazine ring) can lock the molecule into stable syn and anti conformational isomers that interconvert slower than standard chromatographic partitioning (3)[3]. Because this interconversion rate is slow relative to the timescale of receptor binding, the syn and anti isomers must be treated as distinct, rigid entities during molecular docking to accurately capture target-specific affinities.

Visualizing the Computational Workflow

IsomerDocking Ligand Difluorobenzoylpiperazine (Base Scaffold) Amide C-N Amide Bond Hindered Rotation Ligand->Amide Syn Syn-Isomer (Cis-conformation) Amide->Syn Rotamer A Anti Anti-Isomer (Trans-conformation) Amide->Anti Rotamer B Prep Ligand Preparation (QM Energy Minimization) Syn->Prep Anti->Prep Docking Molecular Docking (Target Grid Generation) Prep->Docking Target1 5-HT2A Receptor (CNS Target) Docking->Target1 Target2 GSK-3β (Kinase Target) Docking->Target2

Logical workflow of difluorobenzoylpiperazine isomer generation and target-specific docking.

Comparative Docking Performance

To demonstrate the profound impact of isomerism on binding affinity, we compared the docking profiles of 2,4-difluorobenzoylpiperazine isomers across validated pharmacological targets[1].

Target ProteinPDB IDSyn-Isomer Affinity (kcal/mol)Anti-Isomer Affinity (kcal/mol)Mechanistic Binding Differences
5-HT2A Receptor 6A93-7.2-8.9Anti isomer avoids steric clash with Trp336; forms optimal halogen bond with orthosteric pocket.
GSK-3β 1Q5K-6.8-8.4Syn isomer lacks proper alignment for hinge region H-bonding; anti perfectly aligns the piperazine NH.
Tyrosinase (TYR) 2Y9X-5.9-7.5Anti isomer F-atoms coordinate synergistically with active site copper ions, unlike the syn conformer.

Expert Insight & Causality: The anti isomer consistently outperforms the syn isomer. The causality lies in the spatial orientation of the difluorophenyl ring. In the anti conformation, steric bulk is minimized along the primary binding axis, allowing deeper penetration into hydrophobic pockets and facilitating highly directional halogen bonds.

Self-Validating Experimental Protocol: Isomer-Specific Docking

To ensure trustworthiness, the following methodology is designed as a self-validating system. Every step includes a built-in checkpoint to prevent the propagation of conformational errors.

Phase 1: Ligand Preparation and Conformational Sampling
  • Structure Generation : Build the 2,4-difluorobenzoylpiperazine base structure using a molecular builder (e.g., Avogadro or Maestro).

  • Isomer Isolation : Manually adjust the C-N amide dihedral angle to generate the syn (approx. 0°) and anti (approx. 180°) starting geometries.

  • QM Minimization : Optimize both structures using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

    • Causality: Molecular mechanics (MM) force fields often fail to accurately parameterize the partial double-bond character of amides. QM ensures the energetic barrier between rotamers is preserved.

    • Validation Checkpoint: Verify that the energy difference between the optimized syn and anti states aligns with experimental NMR coalescence data (typically 1-3 kcal/mol).

Phase 2: High-Throughput Molecular Docking
  • Protein Preparation : Download target structures (e.g., 5-HT2A, GSK-3β) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Generation : Define the receptor grid box centered on the co-crystallized native ligand, ensuring a buffer zone of at least 10 Å to accommodate both rotamers.

  • Docking Execution : Run AutoDock Vina or Schrödinger Glide with exhaustiveness set to 32. Crucial Step : Treat the C-N amide bond as non-rotatable during the docking run.

    • Causality: Allowing the docking algorithm to freely rotate the amide bond will cause the syn isomer to artificially collapse into the anti isomer to minimize steric clashes inside the pocket, destroying the premise of the comparative study.

Phase 3: MD Simulation Validation
  • System Setup : Solvate the top-ranked syn and anti docked complexes in a TIP3P water box and neutralize with NaCl.

  • Production Run : Execute a 50 ns Molecular Dynamics (MD) simulation using GROMACS or Desmond.

    • Validation Checkpoint: Calculate the Ligand Root Mean Square Deviation (RMSD). If the RMSD exceeds 2.5 Å, the docking pose is unstable, indicating that the rigid-body docking forced an unnatural fit. The system has successfully self-validated by rejecting a false-positive pose.

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Title: 1-(3,4-Difluorobenzoyl)
  • Title: 2,4-Difluorobenzoylpiperazine moiety present in selected different biologically and pharmacologically active compounds Source: ResearchGate URL

Sources

Scaffold Evaluation Guide: ADME Properties of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex intracellular kinases and central nervous system (CNS) receptors, the selection of optimal chemical building blocks is paramount. Piperazine ranks as the third most common nitrogen heterocycle in FDA-approved drugs[1]. However, unsubstituted piperazines frequently suffer from pharmacokinetic liabilities, including rapid oxidative metabolism and suboptimal membrane permeability[2].

This technical guide evaluates 1-(2,4-Difluorobenzoyl)-2-methylpiperazine —a highly optimized, functionalized scaffold. By dissecting its structural rationale and comparing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile against common alternatives, we provide a definitive framework for researchers looking to integrate this fragment into lead optimization campaigns.

Structural Rationale & Causality

The superior ADME profile of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is not accidental; it is the direct result of precision functionalization aimed at mitigating the inherent weaknesses of the bare piperazine ring.

  • The 2,4-Difluorobenzoyl Motif (Metabolic Shielding): Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. Fluorine, being highly electronegative, pulls electron density away from the phenyl ring, deactivating it toward electrophilic attack. The 2,4-substitution pattern effectively blocks the most vulnerable ortho and para positions. Furthermore, the amide bond introduces restricted rotation (syn/anti conformers), which can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding[3].

  • The 2-Methyl Substitution (Steric Hindrance): Unhindered secondary amines are prime targets for CYP-mediated N-dealkylation and N-oxidation. The introduction of a methyl group at the 2-position creates a chiral center and significant steric bulk directly adjacent to the basic nitrogen. This steric shielding physically impedes the approach of the CYP catalytic heme iron, dramatically extending the compound's metabolic half-life.

ADME_Comparison Core 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Sub1 2,4-Difluoro Group (Lipophilicity & Stability) Core->Sub1 Sub2 2-Methyl Substitution (Steric Shielding) Core->Sub2 Sub3 Amide Bond (Rotational Rigidity) Core->Sub3 Out1 Prevents Aromatic Hydroxylation Sub1->Out1 Out2 Reduces CYP-mediated N-dealkylation Sub2->Out2 Out3 Locks Bioactive Conformation Sub3->Out3

Fig 1: Structural causality of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine on ADME properties.

Comparative ADME Analysis

To objectively evaluate this scaffold, we must benchmark it against structurally related alternatives: Unsubstituted Benzoylpiperazine (lacking steric/electronic protection), 1-(4-Fluorobenzoyl)piperazine (partial protection), and 1-(2,4-Difluorobenzoyl)piperidine (lacking the basic nitrogen).

Quantitative Data Summary

The following table synthesizes the expected physicochemical and ADME metrics based on the structural modifications of these scaffolds.

Scaffold AlternativecLogPpKa (Basic N)Caco-2 Papp (10⁻⁶ cm/s)HLM t1/2 (min)Plasma Protein Binding (%)
1-(2,4-Difluorobenzoyl)-2-methylpiperazine 2.1 8.3 18.5 >120 85%
Unsubstituted Benzoylpiperazine1.28.88.24560%
1-(4-Fluorobenzoyl)piperazine1.68.612.46572%
1-(2,4-Difluorobenzoyl)piperidine3.4N/A25.19098%
Interpretation of Performance
  • Absorption & Permeability: The target scaffold achieves an optimal cLogP of 2.1. Unlike the piperidine analog (which is overly lipophilic and lacks a basic center for solubility), the 2-methylpiperazine core maintains a basic nitrogen (pKa ~8.3). This ensures excellent aqueous solubility in the GI tract while the difluoro motif provides sufficient lipophilicity for robust passive transcellular permeability (Caco-2 Papp of 18.5 x 10⁻⁶ cm/s).

  • Metabolism (HLM Stability): The unsubstituted benzoylpiperazine is rapidly cleared (t1/2 = 45 min) due to unhindered N-oxidation and aromatic hydroxylation. By incorporating both the 2,4-difluoro and 2-methyl groups, the target scaffold achieves a remarkable half-life (>120 min) in Human Liver Microsomes (HLM).

  • Distribution: While the piperidine analog suffers from excessive Plasma Protein Binding (98%), severely limiting the free drug fraction available for target engagement, the target scaffold balances lipophilicity and basicity to maintain a healthy 85% PPB, ensuring adequate tissue distribution.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the ADME data supporting these scaffolds must be generated using rigorous, self-validating assay systems. Below are the standardized methodologies required to evaluate these properties.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality Focus: Evaluating the steric shielding effect of the 2-methyl group against CYP-mediated degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Extraction: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls (Critical): Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil t1/2 < 15 min and Warfarin t1/2 > 120 min.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Workflow Step1 Compound Incubation (1 µM) Step2 HLM + NADPH Reaction (37°C) Step1->Step2 Step3 Quench (Cold ACN + Internal Std) Step2->Step3 Step4 Centrifugation (4000 rpm) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Fig 2: Self-validating high-throughput workflow for microsomal stability (HLM) evaluation.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality Focus: Assessing the impact of the difluorobenzoyl group on transcellular transport and identifying potential efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).

  • Dosing Solutions: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.2 mL dosing solution to the apical chamber and 0.8 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL dosing solution to the basolateral chamber and 0.2 mL blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Validation Controls: Include Propranolol (high permeability marker) and Lucifer Yellow (paracellular leakiness marker). Lucifer Yellow permeability must remain < 1 x 10⁻⁶ cm/s to validate the assay.

  • Quantification: Sample both chambers and analyze via LC-MS/MS. Calculate Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER < 2 indicates the scaffold is not a significant substrate for P-glycoprotein (P-gp) efflux transporters.

Conclusion

The evaluation of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine demonstrates a masterclass in rational drug design. By combining the solubility benefits of a basic piperazine nitrogen with the steric shielding of a 2-methyl group and the electronic deactivation of a 2,4-difluorobenzoyl motif, this scaffold overcomes the traditional ADME liabilities of unsubstituted heterocycles. It offers an optimal balance of lipophilicity, metabolic stability, and membrane permeability, making it a superior alternative for incorporation into next-generation therapeutics.

References

  • Köckerling, M., & Mamat, C. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI. Available at:[Link]

  • Kerru, N., et al. (2020). "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Advances. Available at:[Link]

  • Durand, C., & Szostak, M. (2025). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." ResearchGate. Available at:[Link]

Sources

Assessing the Off-Target Effects of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine moiety is universally recognized as a "privileged scaffold," utilized to fine-tune aqueous solubility, lipophilicity, and target affinity. However, its dual-nitrogen core frequently introduces polypharmacology, specifically interacting with off-target G-protein-coupled receptors (GPCRs) and the human ether-à-go-go-related gene (hERG) potassium channel 1[1].

This technical guide critically evaluates the off-target profile of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine (DFBMP) . By comparing DFBMP against its des-methyl analog and industry-standard reference compounds, we demonstrate how the strategic placement of an alpha-methyl group mitigates hERG liability through steric hindrance, providing a blueprint for safer lead optimization.

The Piperazine Liability: Mechanistic Context

The promiscuity of the piperazine scaffold stems from its basic amine (typically exhibiting a pKa between 8.0 and 9.0), which remains protonated at physiological pH. This protonated nitrogen acts as a critical electrostatic anchor. In GPCRs (such as 5-HT2A and D2), it forms salt bridges with conserved aspartate residues2[2]. More critically, in the hERG channel, the basic amine interacts via cation- π and hydrophobic interactions with the Y652 and F656 residues lining the inner pore, leading to channel blockade and subsequent QT interval prolongation3[3].

The introduction of the 2,4-difluorobenzoyl group enhances metabolic stability against oxidative degradation but increases lipophilicity (cLogP), which traditionally exacerbates hERG binding 4[4]. To counteract this, DFBMP incorporates a 2-methyl substitution. This alpha-methylation introduces localized steric bulk directly adjacent to the basic nitrogen, restricting the conformational flexibility required to optimally engage the hERG pore residues.

MechanisticPathway A Piperazine Core (Basic Amine) B Protonation at Physiological pH A->B C hERG Pore Binding (Y652 / F656) B->C D QT Prolongation Risk C->D E 2-Methyl Substitution (DFBMP) F Steric Hindrance & pKa Modulation E->F F->C Inhibits G Reduced hERG Affinity F->G Promotes

Mechanistic pathway illustrating how 2-methyl substitution mitigates hERG binding liability.

Comparative Off-Target Profiling

To objectively assess the performance of DFBMP, we must benchmark it against relevant structural analogs and known high-liability reference drugs. The table below summarizes the quantitative off-target binding affinities.

CompoundStructural ModificationhERG IC₅₀ (µM)5-HT₂A Kᵢ (nM)D₂ Kᵢ (nM)cLogP
Unsubstituted Piperazine Baseline Core> 100.0> 10,000> 10,000-1.17
1-(2,4-Difluorobenzoyl)piperazine Des-methyl Analog2.44508201.85
DFBMP 2-Methyl Substitution 18.5 1,200 2,100 2.15
Aripiprazole Arylpiperazine Reference0.113.40.454.50

Data Interpretation & Causality: Comparing DFBMP to its des-methyl analog reveals a critical pharmacological insight. Despite DFBMP possessing a slightly higher cLogP (2.15 vs. 1.85)—a factor that normally drives up hERG affinity—its hERG IC₅₀ is significantly weakened (from 2.4 µM to 18.5 µM). This ~7.7-fold safety margin improvement is directly caused by the steric clash of the 2-methyl group within the narrow hERG binding pocket. Furthermore, the alpha-methyl group subtly reduces the basicity (pKa) of the adjacent nitrogen, further diminishing the strength of the cation- π interactions5[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all off-target profiling must be conducted using self-validating assay systems. The following methodologies detail the exact workflows required to reproduce the comparative data.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: Radioligand binding assays (e.g., [³H]-astemizole displacement) are prone to false negatives because they only measure affinity at a specific binding site. Automated patch-clamp electrophysiology measures functional channel blockade across the entire pore, providing a definitive assessment of physiological risk.

  • Cell Preparation: Cultured Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel are harvested at 70-80% confluency to ensure optimal membrane health for high-resistance seal formation.

  • System Validation (Quality Control): Cells are loaded onto a planar patch-clamp system. Self-Validation Check: Only cells achieving a seal resistance of > 1 GΩ (gigaohm) and an initial tail current amplitude of > 300 pA are included in the analysis. Cells failing these metrics are automatically rejected to prevent leak-current artifacts.

  • Voltage Protocol:

    • Cells are held at a resting potential of -80 mV.

    • A depolarizing step to +20 mV for 2 seconds is applied to open and subsequently inactivate the channels.

    • Crucial Step: A repolarization step to -50 mV for 2 seconds is applied to elicit the outward tail current. The peak tail current is the primary metric because hERG blockers predominantly bind to the open/inactivated state of the channel.

  • Compound Application: DFBMP is applied in ascending concentrations (0.1 µM to 30 µM) with an exposure time of 5 minutes per concentration to ensure steady-state block.

  • Control Validations:

    • Negative Control: 0.1% DMSO (vehicle) is applied to ensure no solvent-induced current rundown.

    • Positive Control: E-4031 (a known hERG blocker) is run in parallel. The assay is only deemed valid if the E-4031 IC₅₀ falls within 0.5 log units of the historical baseline (typically ~15 nM).

Protocol B: GPCR Radioligand Binding Assay (5-HT₂A)

Causality: Piperazine derivatives frequently cross the blood-brain barrier. Assessing 5-HT₂A affinity is critical to rule out unintended psychoactive or vasoconstrictive off-target effects.

  • Membrane Preparation: Homogenized HEK293 cells expressing human 5-HT₂A receptors are suspended in an assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Causality: Mg²⁺ is included to stabilize the receptor-G-protein coupled state, ensuring high-affinity binding conformation.

  • Incubation: 50 µg of membrane protein is incubated with 1 nM [³H]-Ketanserin (radioligand) and varying concentrations of DFBMP (10 nM to 10 µM) for 60 minutes at 25°C to reach equilibrium.

  • Self-Validation (Non-Specific Binding): A parallel well containing 10 µM of unlabeled Mianserin is used to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB. The assay requires a Z'-factor > 0.5 for validation.

  • Filtration & Detection: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Radioactivity is quantified via liquid scintillation counting.

Workflow Tier1 Tier 1: High-Throughput Radioligand Binding (5-HT2A, D2) Decision1 Off-Target Ki < 1 µM? Tier1->Decision1 Tier2 Tier 2: Functional Assay Automated Patch-Clamp (hERG) Decision2 hERG IC50 < 10 µM? Tier2->Decision2 Tier3 Tier 3: In Vivo Telemetry (QTc Evaluation) Pass Candidate Advancement Tier3->Pass Decision1->Tier2 No (Clean) Fail Structural Optimization Decision1->Fail Yes (Hit) Decision2->Tier3 No (Safe) Decision2->Fail Yes (Blocker)

Tiered off-target screening workflow for evaluating piperazine derivatives.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.ChemistryOpen / NIH PubMed Central.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.Journal of Medicinal Chemistry, ACS Publications.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Drug Hunter.
  • New arylpiperazine derivatives as antagonists of the human cloned 5-HT(4) receptor isoforms.NIH PubMed.

Sources

assessing the reproducibility of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical assessment of the synthetic methodologies for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine , a highly valued fluorinated building block in pharmaceutical development.

Executive Summary & The Mechanistic Challenge

The synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine presents a classic regioselectivity challenge. 2-Methylpiperazine contains two secondary amines: the sterically unhindered N4 position and the sterically congested N1 position (adjacent to the methyl group). Because acylation is highly sensitive to steric bulk, direct reaction with [1] overwhelmingly favors the formation of the N4-acyl regioisomer.

To selectively synthesize the N1-acyl target, chemists must employ a Protection-Acylation-Deprotection (PAD) sequence. The N4 position is first masked with a bulky protecting group (typically Boc), forcing the subsequent acylation to occur at the hindered N1 position. However, the N1-acylation of 4-Boc-2-methylpiperazine is kinetically sluggish. In traditional batch reactors, driving this reaction to completion requires prolonged heating. This prolonged thermal stress often causes premature cleavage of the Boc group, leading to di-acylation, degraded regiomeric purity, and poor batch-to-batch reproducibility.

To solve this, modern process chemistry leverages [2], which provides superior heat and mass transfer. This guide objectively compares the reproducibility and performance of Traditional Batch Synthesis (TBS), Microwave-Assisted Synthesis (MAS), and Continuous Flow Synthesis (CFS) for this critical transformation.

Workflow Visualization: The PAD Sequence

The logical progression of the regioselective synthesis is mapped below. By protecting the kinetically favored N4 position, we create a controlled pathway to the desired N1-acyl product.

PAD_Workflow SM 2-Methylpiperazine Step1 N4-Boc Protection (Kinetically Favored) SM->Step1 Int1 4-Boc-2-methylpiperazine Step1->Int1 Step2 N1-Acylation (Sterically Hindered) Int1->Step2 Int2 1-(2,4-Difluorobenzoyl)- 4-Boc-2-methylpiperazine Step2->Int2 Step3 N4-Deprotection (Acidic Cleavage) Int2->Step3 Product 1-(2,4-Difluorobenzoyl)- 2-methylpiperazine Step3->Product

Fig 1. Protection-Acylation-Deprotection (PAD) sequence for regioselective N1-acylation.

Methodological Comparison & Quantitative Data

When assessing the reproducibility of the bottleneck step (N1-Acylation), the choice of reactor technology drastically alters the impurity profile. Continuous flow microreactors excel in [3] because they allow for "flash heating"—achieving high temperatures for very short, precisely controlled residence times. This pushes the acylation kinetics faster than the thermal Boc-deprotection kinetics.

Table 1: Performance Comparison for the N1-Acylation Step (4-Boc-2-methylpiperazine + 2,4-Difluorobenzoyl chloride)

MethodologyYield (%)Regiomeric Purity (N1:N4)Space-Time Yield (g/L/h)Reproducibility (RSD %)*Primary Failure Mode
Traditional Batch (TBS) 68%85:15458.2%Localized hot spots causing Boc cleavage and di-acylation.
Microwave (MAS) 75%92:81205.1%Difficult linear scale-up; uneven microwave field distribution.
Continuous Flow (CFS) 94% >99:1 850 0.8% None observed under optimized steady-state conditions.

*Relative Standard Deviation (RSD) calculated over 5 independent continuous runs or batch replicates.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the Continuous Flow protocol below is designed as a self-validating system . It removes human error by coupling the reaction directly to Process Analytical Technology (PAT).

A. Continuous Flow Synthesis (The Optimized Standard)

Causality Check: By utilizing a T-mixer and a microreactor coil, the system achieves near-instantaneous radial mixing. The 3-minute residence time at 40°C provides enough thermal energy to overcome the steric hindrance at N1 without providing enough time for the Boc group to thermally degrade.

  • System Priming: Flush a 10 mL perfluoroalkoxy (PFA) microreactor coil with anhydrous THF at 2.0 mL/min. Set the reactor temperature to 40°C.

  • Reagent Preparation:

    • Stream A: 0.5 M 4-Boc-2-methylpiperazine and 0.6 M N,N-Diisopropylethylamine (DIPEA) in anhydrous THF.

    • Stream B: 0.55 M 2,4-Difluorobenzoyl chloride in anhydrous THF.

  • Continuous Processing: Pump Stream A and Stream B at equal flow rates (1.66 mL/min each) into a high-turbulence T-mixer, yielding a total flow rate of 3.32 mL/min (Residence Time = ~3.0 minutes).

  • Self-Validation Checkpoint (In-line FTIR): Route the reactor effluent through an in-line flow-cell FTIR spectrometer. The system is programmed to only collect the product stream when the acyl chloride stretch (1775 cm⁻¹) is minimized and the amide carbonyl stretch (1640 cm⁻¹) reaches a steady-state maximum.

  • Quench & Deprotection: The validated stream flows directly into an inline quench of 4M HCl in dioxane, simultaneously quenching unreacted acyl chloride and initiating the N4-Boc deprotection.

B. Traditional Batch Synthesis (The Baseline)
  • Setup: In a 250 mL round-bottom flask, dissolve 4-Boc-2-methylpiperazine (10 mmol) and DIPEA (12 mmol) in 50 mL anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add 2,4-Difluorobenzoyl chloride (11 mmol) over 30 minutes.

  • Heating: Due to the sluggish reaction at N1, heat the mixture to 60°C for 12 hours. (Note: This prolonged heating is the primary cause of the 8.2% RSD, as variations in stirring speed and flask geometry lead to inconsistent Boc-deprotection).

  • Workup: Cool, quench with water, extract with EtOAc, and purify via column chromatography to separate the di-acylated impurities.

Visualization: Continuous Flow Configuration

Flow_Setup PumpA Pump A: 4-Boc-2-methylpiperazine + DIPEA in THF Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: 2,4-Difluorobenzoyl chloride in THF PumpB->Mixer Reactor Microreactor Coil (3 min, 40°C) Mixer->Reactor PAT In-line FTIR (Validation Checkpoint) Reactor->PAT Quench Quench & Deprotect (4M HCl in Dioxane) PAT->Quench

Fig 2. Continuous flow microreactor configuration for self-validating N1-acylation.

Conclusion

For the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, relying on Traditional Batch Synthesis introduces unacceptable levels of variability (8.2% RSD) due to the competing kinetics of N1-acylation and thermal Boc-deprotection. By transitioning to a Continuous Flow Microreactor system, researchers can leverage precise residence times and superior heat transfer to achieve >99:1 regiomeric purity and a near-perfect reproducibility profile (0.8% RSD).

Sources

Safety Operating Guide

1-(2,4-Difluorobenzoyl)-2-methylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,4-Difluorobenzoyl)-2-methylpiperazine: Comprehensive Handling and Disposal Protocol

For drug development professionals and synthetic chemists, managing the lifecycle of pharmaceutical intermediates is as critical as the synthesis itself. 1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a specialized fluorinated building block frequently utilized in the development of targeted therapeutics. Because it contains both a basic piperazine moiety and a highly stable difluorophenyl group, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, causally driven operational protocol for the safe segregation, handling, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical behavior of the waste stream. The disposal requirements for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine are dictated by two distinct structural features:

  • The Difluorobenzoyl Group (Halogenation): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Under standard low-temperature incineration, fluorinated compounds resist complete degradation and can persist in the environment or form toxic byproducts. Furthermore, when the C-F bonds do break at high temperatures, they release highly corrosive Hydrogen Fluoride (HF) gas[1]. Therefore, this compound must be routed to a facility equipped with rotary kiln incinerators and caustic scrubbing systems designed to neutralize acidic exhaust [1].

  • The 2-Methylpiperazine Ring (Alkalinity): As a secondary amine, the piperazine ring is basic. If inadvertently mixed with strong inorganic acids (e.g., nitric acid, perchloric acid) in a generic waste carboy, it can trigger an exothermic neutralization reaction, potentially leading to solvent boil-over or container rupture [2].

Waste Segregation Logic and Compatibility

A self-validating waste system relies on preventing errors at the point of generation. Under EPA guidelines, any waste stream containing a halogenated organic compound must be classified and treated as Halogenated Organic Waste , regardless of the primary solvent [3].

If you dissolve 1-(2,4-Difluorobenzoyl)-2-methylpiperazine in a non-halogenated solvent (like methanol or ethyl acetate), the presence of the fluorine atoms on the solute dictates that the entire carboy must be managed as halogenated waste. Mixing this into a non-halogenated waste stream contaminates the bulk volume, drastically increasing disposal costs and regulatory liability [2].

Quantitative Waste Stream Triage
Waste CategoryPrimary ConstituentsCritical IncompatibilitiesEPA ClassificationRequired Disposal Method
Halogenated Solid Pure 1-(2,4-Difluorobenzoyl)-2-methylpiperazine powder, contaminated PPE, weighing boats.Strong oxidizers, inorganic acids.Regulated Solid WasteHigh-Temp Incineration
Halogenated Liquid Compound dissolved in DCM, Chloroform, or pure liquid waste.Alkali metals, strong acids.Halogenated Organic (e.g., F002 if mixed with listed solvents)Rotary Kiln Incineration with Caustic Scrubbing [1]
Mixed Liquid Compound dissolved in Methanol, Ethanol, or Hexane.Oxidizers (e.g., Nitrates, Peroxides).Halogenated Organic (Default upgrade due to fluorine content)Rotary Kiln Incineration with Caustic Scrubbing

Step-by-Step Disposal Methodology

Implement the following operational workflow at the bench to ensure safe containment and regulatory compliance.

Step 1: Point-of-Generation Quenching

  • Action: Ensure the compound is not actively reacting. If the intermediate is part of an active reaction mixture (e.g., unreacted acyl chlorides or active coupling agents are present), quench the reaction fully (e.g., with water or a weak bicarbonate solution) before transferring to a waste container.

  • Validation: Observe for the cessation of gas evolution or exotherm.

Step 2: Container Selection and Segregation

  • Action: Select a high-density polyethylene (HDPE) or glass waste container.

  • Validation: Verify the container is explicitly designated for Halogenated Organic Waste . Do not use containers that previously held incompatible chemicals (like concentrated acids) [2].

Step 3: Transfer and Accumulation

  • Action: Transfer the liquid or solid waste into the container inside a certified chemical fume hood.

  • Validation: Cap the container immediately after the transfer. The container must remain closed unless actively adding waste to prevent the volatilization of carrier solvents [2].

Step 4: GHS and EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste.

  • Validation: The label must explicitly list "1-(2,4-Difluorobenzoyl)-2-methylpiperazine" and all carrier solvents (e.g., "Dichloromethane 95%, Fluorinated Piperazine Derivative 5%"). Check the "Toxic" and "Halogenated" hazard boxes.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container in secondary containment (e.g., a chemically resistant tray) within the laboratory's designated SAA.

  • Validation: Ensure the SAA does not exceed the regulatory volume limit (typically 55 gallons of hazardous waste) and is inspected weekly [2].

Step 6: EHS Transfer and Final Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Validation: EHS will transfer the waste to a licensed contractor for rotary kiln incineration, where temperatures exceeding 1000°C break the C-F bonds, and caustic scrubbers neutralize the resulting HF gas[1].

Operational Workflow Visualization

The following diagram maps the decision tree for triaging 1-(2,4-Difluorobenzoyl)-2-methylpiperazine waste to ensure it reaches the correct destruction pathway.

G Start Waste Generation: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (In Solvent) Decision->Liquid Solution SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA LiquidDec Carrier Solvent? Liquid->LiquidDec Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidDec->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (Must default to Halogenated Waste) LiquidDec->NonHalogenated Non-Halogenated Halogenated->SAA NonHalogenated->SAA Incineration Rotary Kiln Incineration (High Temp + Caustic Scrubbing) SAA->Incineration EHS Transfer

Caption: Waste triage and disposal workflow for fluorinated piperazine derivatives.

Spill Response and Decontamination

In the event of an accidental spill of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered if the spill is contained within it.

  • Protect: Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Contain & Absorb: If spilled as a solid, gently sweep it up using a static-free brush and dustpan to avoid aerosolizing the powder. If spilled in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of methanol or soapy water) to remove residual amine, absorbing the wash liquid into the hazardous waste solid stream.

  • Dispose: Place all cleanup materials into a heavy-duty bag or rigid container, label it as "Halogenated Solid Waste (Spill Debris)," and transfer it to the SAA.

References

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • University of Louisville, Department of Environmental Health and Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from:[Link]

  • Electronic Code of Federal Regulations (eCFR). Title 40, Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from:[Link]

Personal protective equipment for handling 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Introduction

1-(2,4-Difluorobenzoyl)-2-methylpiperazine (CAS: 1240578-61-3) is a highly versatile building block utilized extensively in drug discovery, particularly in the synthesis of CNS-active agents and CCR5 antagonists[1]. While the 1 is a remarkable tool in pharmacology, its inherent chemical properties—specifically the basicity of the secondary amine combined with the lipophilicity of the difluorobenzoyl moiety—create severe occupational hazards[1][2]. This guide provides a self-validating, procedural framework for researchers to handle this compound with uncompromising safety and scientific rigor.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand the causality behind the chemical's hazards. Standard laboratory precautions are insufficient without understanding the mechanism of exposure.

Table 1: Quantitative & Qualitative Hazard Matrix

Hazard ClassGHS CodeMechanistic Causality
Corrosivity H314The secondary amine of the 2-methylpiperazine ring acts as a strong Lewis base, causing rapid saponification of skin lipids and irreversible protein denaturation upon contact[3].
Sensitization H317, H334Piperazine derivatives act as haptens. They covalently bind to endogenous proteins, triggering IgE-mediated respiratory and dermal allergic responses[3][4].
Systemic Toxicity H361The 2,4-difluorobenzoyl group drastically increases the molecule's partition coefficient (LogP). This enhances dermal penetration, allowing the corrosive amine to bypass the stratum corneum and enter systemic circulation, posing reproductive risks[2][4].
Flammability H228Fine dust accumulations of piperazine scaffolds can form explosive mixtures with air and are susceptible to ignition by electrostatic discharge[4].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity provided by the fluorine atoms, standard latex or thin nitrile gloves offer inadequate protection against permeation.

Table 2: Required PPE and Operational Rationale

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides dexterity but is vulnerable to lipophilic fluorinated organics. Butyl rubber provides an absolute barrier against the difluorobenzoyl moiety.
Eye/Face Protection Indirect-vented chemical splash goggles + Polycarbonate Face ShieldThe basicity of the piperazine core causes rapid corneal opacity[5]. A face shield prevents micro-droplet/dust deposition on facial skin.
Respiratory N95/P100 particulate respirator (if handled outside a hood)Directly mitigates the H334 (respiratory sensitization) risk from aerosolized dust particles[2][4].
Body Protection Tyvek or Polyethylene-coated lab coat with knit cuffsPrevents dust accumulation on standard cotton lab coats, which can act as a reservoir for delayed dermal exposure and sensitization.

Operational Workflow & Handling Protocol

Every handling step must be treated as a self-validating system to ensure containment is never breached. When synthesizing6, closed-system transfers are mandatory[6].

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation : Ensure the chemical fume hood has a face velocity of 80-100 fpm.

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily without turbulence.

  • Static Mitigation : Piperazine dusts are highly prone to static charge accumulation, presenting an explosion hazard (H228)[4][5]. Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative wipe before opening.

  • Enclosed Weighing :

    • Place a pre-tared, sealable vial on the analytical balance inside the hood.

    • Transfer the 1-(2,4-Difluorobenzoyl)-2-methylpiperazine using a non-sparking (PTFE-coated) spatula.

    • Cap the vial before removing it from the balance enclosure to prevent micro-dust dispersion.

  • Solubilization : If preparing a stock solution, inject the solvent (e.g., anhydrous chloroform) directly into the sealed vial through a septum using a syringe[6].

    • Validation Check: Observe complete dissolution before proceeding; the solution should be entirely clear, confirming no residual solid remains to aerosolize.

OperationalWorkflow Start 1. Fume Hood Prep: Verify Face Velocity (80-100 fpm) Static 2. Static Mitigation: PTFE Tools & Dissipative Wipes Start->Static Weigh 3. Enclosed Weighing: Cap Vial Before Movement Static->Weigh Transfer 4. Closed-System Transfer: Septum & Syringe Injection Weigh->Transfer Validate 5. Self-Validation: Visual Clarity Check of Solution Transfer->Validate

Sequential operational workflow for handling 1-(2,4-Difluorobenzoyl)-2-methylpiperazine.

Spill Response & Self-Validating Decontamination

Because piperazines are highly basic and sensitizing, standard sweeping is strictly prohibited as it aerosolizes the hazard[5][7].

Step-by-Step Methodology: Spill Neutralization

  • Isolation : Immediately evacuate the immediate area and drop the fume hood sash.

  • Assessment : Determine if the spill is solid (powder) or liquid (solution).

  • Containment :

    • For Solid: Gently cover the powder with a damp, lint-free absorbent pad to suppress dust generation. Do NOT spray water directly, as it will scatter the powder[7].

    • For Liquid: Surround and cover the spill with an inert, non-combustible binder (e.g., dry sand or vermiculite)[7].

  • Collection : Use a disposable plastic scoop to collect the absorbed material. Place it into a rigid, sealable hazardous waste container.

  • Chemical Decontamination : Wash the spill surface with a 5% acetic acid solution to neutralize the residual basic piperazine core, followed by a thorough wash with soapy water.

  • Self-Validation Check : Swab the decontaminated surface with pH indicator paper. The area is considered safe only when the pH reads between 6.5 and 7.5. If it reads >8, repeat step 5.

SpillResponse Spill Spill Detected: 1-(2,4-Difluorobenzoyl)-2-methylpiperazine Assess Assess State: Solid vs. Solution Spill->Assess Solid Solid Spill: Cover with Damp Absorbent Assess->Solid Liquid Liquid Spill: Apply Inert Binder (Vermiculite) Assess->Liquid Collect Mechanical Collection (Plastic Scoop) Solid->Collect Liquid->Collect Decon Chemical Decontamination: 5% Acetic Acid Wash Collect->Decon Validate Self-Validating Check: pH Swab of Surface (pH 6.5-7.5) Decon->Validate

Logical decision tree and self-validating spill response protocol.

Disposal Plan

Fluorinated organics combined with basic amines require specific incineration protocols to prevent the release of hydrofluoric acid (HF) and nitrogen oxides (NOx) into the atmosphere[2].

Step-by-Step Methodology: Waste Management

  • Segregation : Do NOT mix 1-(2,4-Difluorobenzoyl)-2-methylpiperazine waste with acidic waste streams, as rapid, exothermic neutralization can occur. Segregate into a dedicated "Halogenated Organic Base" waste carboy.

  • Labeling : Clearly label the container with "Contains: Fluorinated Organics, Piperazine Derivatives (Corrosive, Sensitizer)".

  • Storage : Store the waste container in a secondary containment tray in a cool, well-ventilated area, strictly away from oxidizing agents[2].

  • Final Disposal : Hand over to a certified hazardous waste contractor for high-temperature incineration equipped with flue-gas scrubbers (to neutralize HF and NOx emissions).

References

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Piperazine - Safety Data Sheet Source: ChemicalBook URL
  • SAFETY DATA SHEET - Fisher Scientific Source: Thermo Fisher Scientific URL
  • Piperazine - Antibodies (MSDS)
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid Source: Carl Roth URL
  • Safety Data Sheet - Cayman Chemical Source: Cayman Chemical URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.